Product packaging for 4-Chloro-2-iodobenzonitrile(Cat. No.:CAS No. 61272-75-1)

4-Chloro-2-iodobenzonitrile

Cat. No.: B1592085
CAS No.: 61272-75-1
M. Wt: 263.46 g/mol
InChI Key: YRQAIFRITOPIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-2-iodobenzonitrile is a useful research compound. Its molecular formula is C7H3ClIN and its molecular weight is 263.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClIN B1592085 4-Chloro-2-iodobenzonitrile CAS No. 61272-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQAIFRITOPIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615453
Record name 4-Chloro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61272-75-1
Record name 4-Chloro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-iodobenzonitrile: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Among the vast arsenal of available intermediates, 4-Chloro-2-iodobenzonitrile emerges as a highly versatile and strategically functionalized scaffold. Its unique trifunctional nature—a reactive iodo group, a stable chloro substituent, and a synthetically malleable nitrile moiety—offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Molecular Identity and Physicochemical Characteristics

Understanding the fundamental properties of a chemical intermediate is the bedrock of its successful application in synthesis. This compound is a solid at ambient temperature, a characteristic that simplifies handling and storage.[1] The key identifiers and physicochemical properties are summarized below.

Chemical Structure

The structural arrangement of this compound, with its distinct substitution pattern on the benzene ring, is the primary determinant of its reactivity and utility.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial.

IdentifierValueSource(s)
CAS Number 61272-75-1[1][2]
Molecular Formula C₇H₃ClIN[1][2][3]
Molecular Weight 263.46 g/mol [1][2]
IUPAC Name This compound[3]
Synonyms Not commonly available
InChI 1S/C7H3ClIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H[1]
InChIKey YRQAIFRITOPIGE-UHFFFAOYSA-N[1]
SMILES N#Cc1ccc(Cl)cc1I
Physicochemical Properties

The physical state and solubility profile dictate the appropriate reaction conditions and purification methods.

PropertyValueSource(s)
Physical Form Solid[1]
Melting Point Data not widely available; likely a crystalline solid with a defined melting point.
Boiling Point Not applicable (solid at standard conditions)
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water.
Storage Store at ambient temperature in a dry, dark place.[1]

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are central to its value as a chemical intermediate.

Representative Synthesis Protocol

While multiple synthetic routes can be envisioned, a common and effective strategy for introducing an iodo group ortho to a nitrile is via a Sandmeyer-type reaction starting from the corresponding aniline.

Conceptual Workflow: Synthesis of this compound

SynthesisWorkflow Start 2-Amino-4-chlorobenzonitrile Step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Iodination (aq. KI) Intermediate->Step2 Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

  • Diazotization:

    • Suspend 2-amino-4-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the highly reactive diazonium salt intermediate.

    • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, dissolve potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. The rationale for this order of addition is to maintain an excess of the iodide nucleophile, which efficiently traps the diazonium salt as it is introduced.

    • Effervescence (evolution of N₂ gas) will be observed. Allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Extract the reaction mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

This self-validating protocol includes a quenching step (sodium thiosulfate wash) to ensure the removal of a key colored impurity (I₂), providing a visual indicator of a successful work-up.

Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity is a cornerstone of its application.

  • Suzuki-Miyaura Coupling: The iodo group serves as an excellent electrophile for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl boronic acids or their esters.[4][5][6][7] This allows for the selective formation of a new carbon-carbon bond at the 2-position, leaving the chloro and nitrile groups intact for subsequent transformations.

  • Sonogashira Coupling: Similarly, the iodo moiety readily participates in Sonogashira coupling reactions with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst.[8][9][10][11] This provides a direct route to 2-alkynyl-4-chlorobenzonitriles, which are valuable intermediates in materials science and medicinal chemistry.

  • Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, opening up a wide array of synthetic possibilities after the initial cross-coupling step.

Applications in Research and Development

The strategic placement of three distinct functional groups makes this compound a valuable precursor in several high-value research areas.

  • Pharmaceutical Intermediates: Halogenated benzonitriles are common structural motifs in a wide range of active pharmaceutical ingredients (APIs).[12][13] The ability to selectively introduce aryl, heteroaryl, or alkynyl groups via cross-coupling at the 2-position makes this compound a key starting material for the synthesis of complex drug candidates, including potential kinase inhibitors, receptor antagonists, and antiviral agents.

  • Agrochemicals: The benzonitrile scaffold is also prevalent in modern agrochemicals.[12] this compound can be used to construct novel herbicides and fungicides where specific substitution patterns are required for biological activity.

  • Materials Science: The rigid, planar structure of the benzonitrile core, combined with the ability to introduce extended conjugation through Sonogashira coupling, makes its derivatives of interest in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and other advanced materials.

Spectral Data and Characterization

Technique Expected Key Features
¹H NMR The spectrum will show three signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The substitution pattern will lead to a distinct set of doublet and doublet of doublets, with coupling constants characteristic of ortho and meta relationships.
¹³C NMR The spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon (typically around 115-120 ppm). The carbons attached to the iodine and chlorine atoms will show characteristic chemical shifts.
IR Spectroscopy A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration. The spectrum will also show characteristic peaks in the fingerprint region for the substituted benzene ring.
Mass Spectrometry (MS) The molecular ion peak (M⁺) will be observed at m/z 263, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of iodine, chlorine, and the cyano group.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Hazard Classification: The compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

By understanding its unique structural features, reactivity, and applications, researchers can effectively leverage this compound as a powerful tool in the design and execution of innovative synthetic strategies.

References

Core Physicochemical & Structural Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a halogenated aromatic nitrile of significant interest in synthetic chemistry. As a bifunctional molecule, featuring both chloro and iodo substituents, it presents a unique platform for sequential and site-selective cross-coupling reactions. This document provides an in-depth analysis of its physicochemical properties, synthesis protocols, safety considerations, and its emerging applications as a versatile building block in the development of complex organic molecules, including pharmaceuticals and advanced materials.

This compound is a solid organic compound characterized by a benzene ring substituted with a nitrile group, a chlorine atom, and an iodine atom.[1][2] Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

PropertyValueSource(s)
CAS Number 61272-75-1 [1][2][3]
Molecular Formula C₇H₃ClIN[1]
Molecular Weight 263.46 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥98%[1]
InChI Key YRQAIFRITOPIGE-UHFFFAOYSA-N[1]
Storage Ambient Temperature[1]

Synthesis of this compound: A Mechanistic Overview

The preparation of this compound is not commonly detailed in standard literature, but analogous transformations, such as the synthesis of 4-chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene, provide a proven synthetic route. This reaction is a nucleophilic aromatic substitution, specifically a cyanation reaction, where a chloro group is displaced by a cyanide anion.

The use of copper(I) cyanide is critical; it facilitates the displacement of the halogen, which is otherwise difficult on an electron-rich aromatic ring. N,N-dimethylformamide (DMF) is an ideal solvent for this type of reaction due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt, promoting a homogenous reaction environment.

A potential synthetic pathway is illustrated below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2,5-dichloroiodobenzene 2,5-dichloroiodobenzene Reaction 2,5-dichloroiodobenzene->Reaction CuCN Copper(I) Cyanide (CuCN) CuCN->Reaction Solvent Solvent: DMF Solvent->Reaction Temp Heat (e.g., 160-170°C) Temp->Reaction Product This compound Reaction->Product Nucleophilic Aromatic Substitution

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

While specific applications of this compound are highly specialized, its utility stems from the broader class of benzonitrile derivatives, which are pivotal in medicinal chemistry and material science.[4][5]

Pharmaceutical Intermediate: Benzonitrile derivatives are recognized as privileged scaffolds in drug development.[4] They can act as hydrogen bond acceptors and bioisosteres for other functional groups. The presence of two distinct halogen atoms (Cl and I) on the this compound scaffold allows for selective, stepwise functionalization. For instance, the iodine atom is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position while leaving the less reactive chlorine atom at the 4-position intact for subsequent transformations. This hierarchical reactivity is a cornerstone of modern synthetic strategy for building complex, multi-substituted aromatic compounds found in many active pharmaceutical ingredients (APIs).[6]

Agrochemicals and Dyes: Similar to its role in pharmaceuticals, this compound serves as a building block for agrochemicals and dyes.[5][7] The structural motifs derived from substituted benzonitriles are common in herbicides and pesticides.

G cluster_reactions Selective Cross-Coupling Reactions A This compound (Starting Material) B Reaction at C-I bond (e.g., Suzuki, Sonogashira) A->B Step 1 C Reaction at C-Cl bond (e.g., Buchwald-Hartwig) B->C Step 2 D Complex Molecules (APIs, Agrochemicals, Dyes) C->D

Caption: Role as a versatile intermediate for complex molecule synthesis.

Safety and Handling Protocol

Proper handling of this compound is essential. The compound is classified as a warning-level hazard.[1]

Hazard TypeGHS Statement(s)Precautionary Measures (Selected)
Acute Toxicity H302: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.[8][9]

Experimental Protocol: Synthesis of an Analog, 4-chloro-2-nitrobenzonitrile

The following protocol for a structurally related compound, 4-chloro-2-nitrobenzonitrile, illustrates the key steps and rationale applicable to the synthesis of this compound. This protocol is adapted from established procedures.[10][11]

Objective: To synthesize 4-chloro-2-nitrobenzonitrile via nucleophilic aromatic substitution.

Materials:

  • 2,5-dichloronitrobenzene

  • Copper(I) cyanide (CuCN)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,5-dichloronitrobenzene (1.0 eq), copper(I) cyanide (1.1-1.2 eq), and N,N-dimethylformamide.

    • Causality: Using a slight excess of copper(I) cyanide ensures the complete consumption of the starting material. DMF serves as a polar aprotic solvent necessary to dissolve the reagents and facilitate the reaction at high temperatures.[11]

  • Heating: Heat the mixture under reflux (typically 160-170°C) for 3.5 to 5.5 hours.[10][11] The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).

    • Causality: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated benzene ring.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture slowly into ethyl acetate and stir for several hours.

    • Causality: This step precipitates copper salts and byproducts, which are insoluble in ethyl acetate, while the desired organic product remains in solution.

  • Filtration: Filter the resulting precipitate and wash it with a small amount of ethyl acetate.

    • Causality: This removes the insoluble inorganic materials from the product-containing solution.

  • Purification: Combine the filtrate and washings. Concentrate the solution under reduced pressure. The resulting residue can be further purified by column chromatography or recrystallization to yield pure 4-chloro-2-nitrobenzonitrile.

    • Causality: Removal of the solvent yields the crude product, which often requires further purification to remove any remaining starting material or soluble byproducts.

References

An In-Depth Technical Guide to 4-Chloro-2-iodobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-iodobenzonitrile, a halogenated aromatic nitrile with significant potential as a building block in medicinal chemistry and drug development. We will delve into its physicochemical properties, outline a robust synthetic pathway, and explore its applications in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of Halogenated Benzonitriles

Halogenated benzonitriles are a class of organic compounds that have garnered considerable attention in the pharmaceutical industry. The presence of both a nitrile group and halogen atoms on the aromatic ring provides a versatile scaffold for the construction of complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen atoms serve as handles for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This multi-faceted reactivity makes them invaluable intermediates in the synthesis of a wide array of biologically active molecules.

This compound, in particular, presents a unique combination of reactive sites. The iodine atom is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for selective functionalization. This differential reactivity is a key strategic advantage in multi-step syntheses.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 61272-75-1[1]
Molecular Formula C₇H₃ClIN[1]
Molecular Weight 263.46 g/mol [1]
Physical Form Solid[1]
Melting Point 51-55 °C
Boiling Point Not experimentally determined. Estimated to be >200 °C.
Solubility Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and chlorinated solvents. Sparingly soluble in water.
Purity Commercially available with a purity of ≥98%.[1]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Synthesis of this compound

A reliable and scalable synthetic route is crucial for the accessibility of any key intermediate. The Sandmeyer reaction provides a classic and effective method for the introduction of an iodo group onto an aromatic ring starting from a primary amine.[1][2] The proposed synthesis of this compound involves the diazotization of 2-amino-4-chlorobenzonitrile followed by treatment with potassium iodide.

Synthesis_of_4_Chloro_2_iodobenzonitrile cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Iodination cluster_product Product 2_amino_4_chlorobenzonitrile 2-Amino-4-chlorobenzonitrile Diazonium_salt 4-Chloro-2-cyanobenzenediazonium chloride 2_amino_4_chlorobenzonitrile->Diazonium_salt NaNO2_HCl NaNO₂, HCl 0-5 °C Product This compound Diazonium_salt->Product KI Potassium Iodide (KI)

Figure 1: Synthetic pathway for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction monitoring and product purification, ensuring reproducibility and high purity of the final compound.

Materials:

  • 2-Amino-4-chlorobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled suspension of the amine, maintaining the temperature below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent a rise in temperature.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The solution should be clear at this stage.

  • Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The product will precipitate out of the solution.

  • Work-up and Purification:

    • Add a saturated solution of sodium thiosulfate to the reaction mixture to quench any unreacted iodine (the dark color should disappear).

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental_Workflow Start Start: 2-Amino-4-chlorobenzonitrile Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Iodination Iodination (KI) Diazotization->Iodination Workup Aqueous Work-up (Na₂S₂O₃, NaHCO₃) Iodination->Workup Extraction Extraction (Dichloromethane) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets and doublets of doublets). The proton ortho to the iodine atom is expected to be the most downfield.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The carbon of the nitrile group (C≡N) will appear in the characteristic region of δ 115-125 ppm. The aromatic carbons will resonate between δ 120-145 ppm, with the carbon atoms attached to the halogens showing distinct chemical shifts.

  • FTIR: The infrared spectrum will be characterized by a sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. The spectrum will also show characteristic absorptions for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations in the aromatic ring (1450-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 263 and 265 in a ratio of approximately 3:1, characteristic of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the iodine atom, the chlorine atom, and the nitrile group.[3][4]

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its two halogen atoms. The C-I bond is weaker than the C-Cl bond, making the iodine atom more susceptible to a variety of transformations.

  • Suzuki Coupling: The iodine atom can be selectively replaced via Suzuki coupling with various boronic acids to introduce new carbon-carbon bonds. This reaction is typically catalyzed by a palladium(0) complex.

  • Sonogashira Coupling: The iodo group can also undergo Sonogashira coupling with terminal alkynes to form substituted benzonitriles with an alkyne moiety.

  • Buchwald-Hartwig Amination: The iodo group can be substituted with various amines through Buchwald-Hartwig amination, another palladium-catalyzed reaction, to introduce nitrogen-containing functional groups.

  • Nucleophilic Aromatic Substitution: The chlorine atom, being less reactive in cross-coupling reactions, can potentially undergo nucleophilic aromatic substitution under more forcing conditions, especially if an electron-withdrawing group is present in the ortho or para position.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of pharmacologically active molecules, particularly in the realm of oncology. Many kinase inhibitors, a class of targeted cancer therapeutics, feature a substituted benzonitrile core.

Potential Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of anticancer drugs that target specific protein kinases involved in cancer cell signaling pathways.[5] The benzonitrile moiety is a common feature in many of these drugs. While there are no publicly disclosed drugs that directly use this compound as a starting material, its structural motifs are present in intermediates used for the synthesis of prominent kinase inhibitors.

For instance, the synthesis of Lapatinib , a dual tyrosine kinase inhibitor used in the treatment of breast cancer, involves a 4-chloro-6-iodoquinazoline intermediate.[6] The strategic placement of the chloro and iodo groups allows for sequential coupling reactions to build the final drug molecule. Similarly, the synthesis of Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, involves intermediates with similar substitution patterns.[7]

The unique reactivity of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors. The iodo group can be used as a point of diversification to introduce various substituents via cross-coupling reactions, allowing for the rapid generation of a library of compounds for screening. The chlorine atom can be retained in the final molecule or further functionalized.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. It is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its distinct physicochemical properties and the differential reactivity of its halogen atoms provide a powerful tool for the construction of complex molecular architectures. The potential for its use in the synthesis of novel kinase inhibitors and other targeted therapeutics makes it a compound of significant interest to researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the quest for new and improved medicines.

References

4-Chloro-2-iodobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-iodobenzonitrile for Advanced Chemical Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the design of complex molecular architectures relies on the availability of versatile, highly functionalized building blocks. This compound is one such pivotal intermediate. Its structure, featuring a benzene ring substituted with three distinct functional groups—nitrile, chloro, and iodo—offers a rich platform for selective chemical transformations. The presence of two different halogens with orthogonal reactivity, combined with the synthetic utility of the nitrile group, makes this compound a valuable precursor for creating novel pharmaceutical agents and specialized organic materials. This guide provides an in-depth examination of its properties, a validated synthesis protocol, key reactivity insights, and essential safety protocols, tailored for researchers and drug development professionals.

Core Physicochemical & Structural Properties

This compound is a solid at ambient temperature. The molecular structure is key to its utility. The electron-withdrawing nature of the nitrile and chlorine groups influences the reactivity of the aromatic ring, while the carbon-iodine bond provides a specific site for metal-catalyzed cross-coupling reactions.

Table 1: Key Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₃ClIN[1]
Molecular Weight 263.46 g/mol [1]
CAS Number 61272-75-1[1][2]
Appearance Solid
Purity Typically ≥98%
Storage Store at room temperature in a dry, dark place.[1]
InChI Key YRQAIFRITOPIGE-UHFFFAOYSA-N

Synthesis Pathway and Experimental Protocol

The synthesis of multi-substituted aromatic compounds requires a strategic approach to ensure correct regiochemistry. A reliable and field-proven method for introducing an iodo group onto an activated aromatic ring is the Sandmeyer reaction. This pathway is chosen for its high fidelity and the ready availability of the precursor, 2-amino-4-chlorobenzonitrile. The diazotization of the amino group, followed by substitution with iodide, is a classic and trustworthy transformation.

Proposed Synthesis Workflow: Sandmeyer Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Substitution cluster_2 Step 3: Workup & Purification A 2-Amino-4-chlorobenzonitrile B NaNO2, HCl (aq) 0-5 °C A->B Reagents C 4-Chloro-2-diazoniumbenzonitrile Salt (Intermediate) B->C Forms D Potassium Iodide (KI) Solution C->D Add to E This compound (Crude Product) D->E Reacts to form F Quench (Na2S2O3) E->F G Extract (e.g., Ethyl Acetate) F->G H Purify (Chromatography) G->H I Final Product >98% Purity H->I

Caption: Proposed Sandmeyer reaction workflow for synthesizing this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety. The causality for each step is explained.

Materials:

  • 2-Amino-4-chlorobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1 equivalent of 2-amino-4-chlorobenzonitrile in a mixture of water and concentrated HCl.

    • Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the unstable diazonium salt from decomposing prematurely.

    • Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the internal temperature remains below 5 °C. Causality: A slow, controlled addition prevents a dangerous exotherm and side reactions.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodide Substitution (Sandmeyer Reaction):

    • In a separate, larger flask, dissolve 1.5 equivalents of potassium iodide in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed. Causality: The diazonium group is an excellent leaving group, readily displaced by the iodide nucleophile.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of excess iodine disappears.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water and then brine. Causality: Washing removes residual inorganic salts and impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel to afford the final, high-purity this compound.

Reactivity and Applications in Drug Development

The true value of this compound lies in the differential reactivity of its functional groups, which allows for a sequence of selective modifications. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy.

cluster_reactions Potential Downstream Reactions A This compound C≡N I Cl B Hydrolysis/Reduction (e.g., to Amine/Acid) A:f0->B Nitrile Chemistry C Suzuki/Sonogashira Coupling (C-C Bond Formation) A:f1->C Pd-Catalyzed D Buchwald-Hartwig Amination (C-N Bond Formation) A:f1->D Pd-Catalyzed E Nucleophilic Aromatic Substitution (Under Harsh Conditions) A:f2->E High Temp/Pressure

Caption: Reactivity map showing distinct chemical pathways for each functional group.

  • The Iodo Group: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise installation of carbon-based scaffolds (aryl, alkyl, alkynyl groups) or nitrogen-based functionalities, which are ubiquitous in pharmaceutical agents.[3]

  • The Chloro Group: The carbon-chlorine bond is significantly less reactive in palladium-catalyzed couplings compared to the C-I bond. This allows the iodo group to be selectively functionalized while the chloro group remains intact for a subsequent, different transformation under more forcing conditions.

  • The Nitrile Group: The nitrile (cyano) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It is also a key component in the synthesis of various heterocycles. Many anti-cancer drugs are based on benzonitrile scaffolds.[4]

This multi-functionality makes this compound an ideal starting material for building libraries of complex molecules in a drug discovery program, particularly for kinase inhibitors and other targeted therapies.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and adherence to established protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

CategoryCodeDescriptionSource(s)
Signal Word -Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
H402Harmful to aquatic life.
Precautionary Statements P261Avoid breathing dust.
P280Wear protective gloves/eye protection/face protection.[5]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container to an approved waste disposal plant.[5]

Protocol for Safe Handling and Storage:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.[7]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7] This prevents potential degradation and ensures stability.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for synthetic chemists. Its well-defined structure, characterized by functional groups with orthogonal reactivity, provides a reliable and predictable platform for constructing complex molecules. By understanding its physicochemical properties, employing validated synthesis protocols, and respecting its handling requirements, researchers in pharmaceutical and materials science can effectively leverage this compound to accelerate innovation and discovery.

References

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-2-iodobenzonitrile (CAS No. 61272-75-1). Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation and to promote a culture of safety and scientific integrity.

Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic compound used as a building block in organic synthesis. Its specific substitution pattern imparts distinct reactivity, but also necessitates a thorough understanding of its material properties for safe handling.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 61272-75-1[1][2]
Molecular Formula C₇H₃ClIN[1][2]
Molecular Weight 263.46 g/mol [2][3]
Physical Form Solid[1]
Purity Typically ≥98%[1]
Storage Ambient, in a dry, dark place with a tightly sealed container.[2]

Hazard Analysis and GHS Classification

A foundational aspect of safe laboratory practice is a complete understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The "Warning" signal word indicates the nature of these hazards.[1][2][4]

GHS PictogramHazard ClassHazard Statement
alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1][2][4]
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2][4]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[1][4]

Expert Insight: The presence of both chloro and iodo substituents on the benzonitrile scaffold contributes to its irritant properties. The nitrile group itself is a key functional group in many reactive intermediates and requires careful handling to prevent unintended reactions or exposures. The general toxicological profile for nitriles warrants caution, as some can release cyanide under specific conditions, although the primary documented hazards for this compound are irritation and acute toxicity upon ingestion.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for mitigating exposure risks.

Primary Engineering Controls

All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood.[5][6] This is the most critical engineering control as it contains airborne particles and vapors at the source, preventing inhalation, which is a primary route of exposure. The fume hood also provides a contained space for managing spills. An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the identified hazards. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[6] A face shield should be worn over the goggles when there is a risk of splashing, such as during solution transfers or when handling larger quantities.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, must be worn. It is imperative to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[7]

    • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned. This protects against accidental skin contact from spills and prevents contamination of personal clothing.[5]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7]

Safe Handling and Experimental Workflow

A systematic approach to handling ensures that risks are minimized at every step of an experimental protocol.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS & Protocol prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed when safe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood Proceed when safe handling_weigh Weigh Solid Compound prep_hood->handling_weigh Proceed when safe handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decon Decontaminate Glassware handling_reaction->cleanup_decon Post-reaction cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Institutional Protocol cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Pre-Experiment Review: Before any work begins, thoroughly review this guide, the specific Safety Data Sheet (SDS) for this compound, and the experimental protocol.

  • Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Place absorbent pads on the work surface to contain minor spills.

  • Weighing and Transfer:

    • Weigh the solid compound in a weigh boat or on weighing paper directly within the fume hood to contain any dust.

    • Carefully transfer the solid to the reaction vessel. Use a powder funnel to minimize the risk of spillage.

  • Reaction Setup: Conduct all subsequent steps, including the addition of solvents and reagents, within the fume hood. Keep the sash at the lowest practical height.

  • Post-Reaction Workup: Quench the reaction and perform extractions or other workup procedures within the fume hood.

  • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone). Collect this rinsate as halogenated hazardous waste.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure.

First Aid Measures
  • Inhalation: If dust or vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[8] Call a poison control center or seek immediate medical attention.[6]

Spill Response
  • Minor Spills (in a fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[5][8]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.

    • Ventilate the area and wash the surface with soap and water.

  • Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage

Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container must be kept tightly closed to prevent moisture ingress and sublimation.

Disposal

All waste containing this compound, including contaminated consumables, rinsate, and excess material, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Disposal Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department to arrange for pickup and disposal. Never dispose of this chemical down the drain.

References

solubility of 4-Chloro-2-iodobenzonitrile in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-2-iodobenzonitrile

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound (CAS No. 61272-75-1). Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles and robust methodologies required to generate reliable and reproducible solubility profiles. We delve into the thermodynamic basis of dissolution, strategies for rational solvent selection, a detailed protocol for the equilibrium shake-flask method, and the development and validation of a quantitative High-Performance Liquid Chromatography (HPLC) method. This guide is structured to empower scientists with the expertise to not only measure but also interpret solubility data, a critical parameter in process chemistry, formulation development, and synthetic route optimization.

Introduction: The Critical Role of Solubility

This compound is a halogenated aromatic nitrile, a class of compounds often utilized as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The efficiency of synthetic reactions, purification strategies (such as crystallization), and the formulation of final products are all fundamentally governed by the solubility of such compounds in various solvent systems. A thorough understanding of a compound's solubility profile is therefore not an academic exercise but a cornerstone of successful chemical and pharmaceutical development.[1]

This guide moves beyond a simple data sheet to provide a holistic scientific approach. We will explore the theoretical underpinnings that dictate why this compound dissolves differently in various media and present a self-validating experimental workflow to generate high-integrity solubility data.

Theoretical Foundation: Predicting and Understanding Solubility

Before embarking on experimental measurements, a theoretical assessment of the solute and potential solvents provides a rational basis for experimental design.

Physicochemical Properties of this compound

An analysis of the molecular structure is the first step in predicting solubility behavior.

  • Molecular Formula: C₇H₃ClIN[2]

  • Molecular Weight: 263.46 g/mol [2]

  • Physical Form: Solid[2]

  • Structural Features: The molecule possesses a rigid aromatic benzene ring, making it inherently hydrophobic. The presence of two halogen atoms (chloro and iodo) further contributes to its non-polar character. However, the nitrile (-C≡N) group introduces a significant dipole moment, imparting a degree of polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific balance of non-polar and polar interactions with the solvent.

The Thermodynamics of Dissolution

The dissolution of a crystalline solid like this compound is a thermodynamic process that can be understood by breaking it down into a hypothetical two-step cycle.[3][4]

  • Crystal Lattice Disruption (Endothermic): Energy, known as the lattice energy, must be supplied to overcome the intermolecular forces holding the molecules together in the solid crystal.

  • Solvation (Exothermic): The separated solute molecules are then accommodated by the solvent. This involves the formation of new solute-solvent interactions, which releases energy (solvation energy).

The net enthalpy of solution (ΔH_solution) is the sum of these two energy changes. The overall spontaneity of dissolution is determined by the Gibbs free energy change (ΔG_solution), which also accounts for the change in entropy (ΔS_solution).[5] Dissolution is favored when ΔG is negative. A significant increase in entropy upon dissolution, as the ordered crystal becomes a disordered solution, is a major driving force for this process.[5]

Rational Solvent Selection: A Multi-faceted Approach

The adage "like dissolves like" is a useful starting point. Given the structure of this compound, we can anticipate poor solubility in highly polar, protic solvents like water and better solubility in solvents with moderate to high polarity and those capable of dipole-dipole interactions. For a systematic study, a diverse panel of solvents should be selected.

Table 1: Proposed Solvent Panel for Solubility Screening

ClassSolventPolarity TypeRationale
Protic WaterHigh-Polarity, ProticEstablishes aqueous insolubility baseline.
MethanolHigh-Polarity, ProticCommon protic organic solvent.
EthanolMedium-Polarity, ProticWidely used in crystallization.
IsopropanolMedium-Polarity, ProticLess polar alcohol.
Aprotic Polar AcetonitrileHigh-Polarity, AproticCan interact with the nitrile group.
Dimethyl Sulfoxide (DMSO)High-Polarity, AproticPowerful, common solvent for screening.
AcetoneMedium-Polarity, AproticCommon ketone solvent.
Ethyl AcetateMedium-Polarity, AproticCommon ester solvent.
Non-Polar TolueneNon-Polar, AromaticAromatic interactions with the benzene ring.
HeptaneNon-Polar, AliphaticBaseline for non-polar solubility.

Experimental Protocol: Equilibrium Solubility Determination

The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method .[6][7] This method ensures that the solvent is fully saturated with the solute and that a thermodynamic equilibrium has been reached.

Core Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the integrity of the final data.

Materials:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes and volumetric flasks

  • HPLC system with UV detector

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. A starting point is ~20 mg of solid in 2-3 mL of solvent. Prepare each solvent condition in triplicate.[8]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (~150 rpm). To ensure equilibrium is reached, allow the mixture to shake for at least 24-48 hours. For robust analysis, it is recommended to take samples at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the measured concentration is no longer increasing.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for 1-2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. To ensure all particulate matter is removed, centrifuge the sample at the same temperature and/or filter it through a 0.22 µm syringe filter.[8] The first few drops from the filter should be discarded to avoid adsorption effects.

  • Sample Dilution: Immediately and accurately dilute the clear, saturated filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples using a validated HPLC method (see Section 4.0) to determine the concentration of this compound.

  • Solid-State Analysis: After the experiment, recover the remaining solid from the vials. Dry the solid and analyze it using a technique like Powder X-ray Diffraction (PXRD). Compare the diffraction pattern to that of the starting material. This crucial step verifies that the compound has not changed its crystalline form (polymorph) or formed a solvate during the experiment, which would yield an incorrect solubility value.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid to Vials (3x) B 2. Add Solvent A->B C 3. Agitate at Constant Temp (24-72h) B->C D 4. Confirm Equilibrium (Time Point Sampling) C->D I 9. Analyze Residual Solid (PXRD) C->I E 5. Settle / Centrifuge D->E F 6. Filter Supernatant (0.22 µm) E->F G 7. Dilute Filtrate F->G H 8. Quantify by HPLC G->H G Start Develop HPLC Method Specificity Specificity (No Interference) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Start->Linearity Accuracy Accuracy (Recovery %) Start->Accuracy Precision Precision (%RSD) - Repeatability - Intermediate Start->Precision Limits LOD & LOQ (S/N Ratio) Start->Limits Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated

References

Navigating the Physicochemical Landscape of 4-Chloro-2-iodobenzonitrile: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Precise Characterization in Drug Discovery

In the intricate tapestry of medicinal chemistry and drug development, the precise understanding of a molecule's fundamental physicochemical properties is paramount. These properties, including melting and boiling points, govern a compound's behavior from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth exploration of 4-chloro-2-iodobenzonitrile, a halogenated aromatic nitrile with potential applications as a synthetic intermediate. While experimental data for this specific compound is not extensively documented in publicly available literature, this guide will leverage predictive models, data from analogous structures, and established scientific principles to provide a robust framework for its handling, characterization, and utilization. As scientists and researchers, we often navigate frontiers where data is sparse; it is in these territories that a deep understanding of chemical causality and rigorous, self-validating protocols become our most essential tools.

Physicochemical Properties: Bridging Data Gaps with Predictive Science

A thorough literature search reveals a notable absence of experimentally determined melting and boiling points for this compound. This is not uncommon for novel or niche intermediates. However, we can construct a reliable profile by integrating predicted values with experimental data from structurally similar compounds.

Predicted and Comparative Physical Properties

The physical properties of a molecule are a direct consequence of its structure—the nature of its atoms, the types of bonds, and its overall symmetry. For this compound, the presence of a polar nitrile group and two halogen substituents (chloro and iodo) on the benzene ring suggests strong intermolecular dipole-dipole interactions and London dispersion forces, which will lead to a relatively high melting and boiling point.

PropertyThis compound2-Iodobenzonitrile4-Chlorobenzonitrile4-Chloro-2-fluorobenzonitrile
Melting Point (°C) Estimated: 95-10552-54[1]90-93[2]56.0-62.0[3]
Boiling Point (°C) 302.8 ± 27.0 (Predicted)[4]147 / 15mmHg[1]223[2]Not Available
Molecular Weight ( g/mol ) 263.46229.02[1]137.57155.56
Physical Form Solid (Predicted)[4]SolidWhite solidFused solid[3]

Rationale for Melting Point Estimation: The melting point of a solid is influenced by the strength of its crystal lattice. Comparing this compound to its analogues, we can infer a likely range. The presence of both a chloro and a bulky iodo group is expected to increase the molecular weight and enhance intermolecular forces compared to the individual halogenated benzonitriles. While 4-chlorobenzonitrile has a melting point of 90-93 °C, the addition of the larger iodine atom at the 2-position will likely disrupt crystal packing to some extent, but the overall increase in van der Waals forces is expected to result in a slightly higher melting point. Therefore, an estimated range of 95-105 °C is proposed.

Solubility Profile

Based on its structure, this compound is predicted to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. This solubility profile is critical for its synthesis, purification, and use in subsequent reactions.

Synthesis and Purification: A Protocol for Purity

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical synthetic route can be devised based on established methods for the synthesis of substituted aryl iodides and benzonitriles.

Proposed Synthetic Pathway

A plausible approach involves the Sandmeyer reaction, starting from a suitable aniline precursor.

Synthesis_Workflow A 2-Amino-5-chlorobenzonitrile B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C D Iodination (KI) C->D Step 2 E Crude this compound D->E F Purification E->F Step 3 G Pure this compound F->G

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

  • Diazotization: Dissolve 2-amino-5-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Extraction: Quench the reaction with a solution of sodium thiosulfate to reduce any excess iodine. Extract the product with a suitable organic solvent, such as dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Strategy: Achieving Analytical Purity

The crude product will likely contain unreacted starting materials and by-products. A multi-step purification process is recommended to achieve high purity.

Purification_Workflow Crude Crude Product Column Column Chromatography (Silica Gel) Crude->Column Fractions Collect and Combine Pure Fractions (TLC) Column->Fractions Solvent Solvent Evaporation Fractions->Solvent Recrystallization Recrystallization Solvent->Recrystallization Crystals Pure Crystalline Solid Recrystallization->Crystals Drying Drying under Vacuum Crystals->Drying Final Analytically Pure Product Drying->Final

Figure 2: A comprehensive purification workflow.

  • Column Chromatography: The crude material should first be purified by column chromatography on silica gel.[5] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the desired product from impurities. Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product.

  • Recrystallization: The combined pure fractions should be concentrated, and the resulting solid recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a highly pure crystalline solid.[6] Slow cooling is crucial to obtain well-formed crystals and exclude impurities.[6]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques provides a self-validating system.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the region of 7-8 ppm, each with distinct chemical shifts and coupling patterns due to the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon of the nitrile group will appear downfield (around 115-120 ppm), and the aromatic carbons will have characteristic shifts influenced by the halogen substituents.[5]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 263.46 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be a key diagnostic feature.[7]

Structural and Purity Analysis
  • Single-Crystal X-ray Diffraction (XRD): If suitable single crystals can be obtained from the recrystallization process, single-crystal XRD can provide unambiguous confirmation of the molecular structure.[8][9] This technique determines the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water) should be used to develop a method that can separate the product from any remaining impurities.

Safety and Handling of Halogenated Aromatic Nitriles

Halogenated aromatic nitriles should be handled with care, following standard laboratory safety procedures.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for halogenated organic compounds.[10]

Conclusion: A Framework for Future Research

This technical guide provides a comprehensive overview of the predicted physical properties, a plausible synthetic route, and robust purification and characterization protocols for this compound. While the lack of extensive experimental data presents a challenge, the application of sound chemical principles and data from analogous compounds allows for the construction of a reliable framework for researchers. The methodologies outlined herein are designed to be self-validating, ensuring the integrity of the material produced for subsequent research and development activities. As new experimental data becomes available, this guide can be further refined, contributing to the collective knowledge base of the scientific community.

References

understanding the reactivity of the C-I bond in 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 4-Chloro-2-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern organic synthesis, prized for the differential reactivity of its two carbon-halogen bonds. This guide provides a detailed exploration of the chemoselective activation of the carbon-iodine (C-I) bond, a cornerstone of its synthetic utility. We will dissect the fundamental principles governing this selectivity, rooted in bond dissociation energies and the mechanics of transition metal catalysis. This document will offer in-depth analysis and field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—that proceed selectively at the C-I position. By elucidating the causality behind experimental choices and providing validated, step-by-step methodologies, this guide serves as an authoritative resource for chemists seeking to leverage this versatile intermediate in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

Introduction: The Strategic Value of Orthogonal Reactivity

In the intricate landscape of medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. Dihalogenated aromatic compounds serve as exceptionally valuable synthons, offering the potential for sequential, site-selective functionalization. This compound stands out as a prime example of such a scaffold. Its structure, featuring a nitrile group and two different halogens on a benzene ring, is strategically designed for controlled, stepwise transformations.

The key to its utility lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is substantially weaker and more polarizable, making it the preferred site for oxidative addition by low-valent transition metal catalysts, particularly palladium(0). This inherent reactivity difference allows for a wide array of cross-coupling reactions to be performed with high chemoselectivity at the C-2 position, leaving the more robust C-Cl bond at the C-4 position untouched for subsequent elaboration. This guide will delve into the theoretical underpinnings and practical applications of this selective C-I bond reactivity.

Core Principles: Understanding C-I vs. C-Cl Bond Activation

The selective functionalization of this compound is not a matter of chance, but a predictable outcome based on fundamental chemical principles. The two primary factors governing this selectivity are thermodynamics (bond strength) and kinetics (the mechanism of catalytic activation).

Bond Dissociation Energy (BDE): The Thermodynamic Imperative

The most critical factor dictating the site of reaction is the relative strength of the C-I and C-Cl bonds. Bond energy is the energy required to break a mole of a particular bond homolytically.[1] The C-I bond is significantly weaker than the C-Cl bond. This is because iodine is a larger atom than chlorine, resulting in a longer and less effective orbital overlap with carbon.[2][3] This disparity in bond strength means that less energy is required to cleave the C-I bond, making it the kinetic and thermodynamic focal point for reactions like oxidative addition.[1][4]

Table 1: Comparison of Average Carbon-Halogen Bond Energies

Bond Average Bond Energy (kJ/mol) Relative Strength
C-F ~485[1] Strongest
C-Cl ~327[1] Strong
C-Br ~285[1] Weaker

| C-I | ~213[1] | Weakest |

This energy difference is the primary reason that transition metal catalysts, especially palladium, will selectively activate the C-I bond.[5]

The Palladium Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are mainstays of modern organic synthesis and are central to the functionalization of this compound.[6] These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : This is the rate- and selectivity-determining step.[6] A low-valent palladium(0) complex attacks the carbon-halogen bond. The weaker, more easily broken C-I bond undergoes oxidative addition much more readily than the stronger C-Cl bond.[9][10] This step results in the formation of a square planar palladium(II) intermediate.[8]

  • Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide.[11]

  • Reductive Elimination : The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the active palladium(0) catalyst.[12][13][14] For this to occur, the ligands must be cis to one another on the metal center.[13]

The high fidelity of this cycle in targeting the C-I bond allows for clean, selective reactions.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-I) trans_complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation (R-M) product Ar-R (Coupled Product) trans_complex->product Reductive Elimination center_node center_node->pd0 Catalyst Regeneration

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Transformations of the C-I Bond

The selective reactivity of the C-I bond in this compound enables a suite of powerful synthetic transformations. Below are detailed protocols and mechanistic insights for the most critical reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for forming carbon-carbon bonds, coupling an organoboron species with an organohalide.[11] With this compound, this reaction proceeds with exceptional selectivity at the iodine-bearing carbon.

Mechanism: The reaction follows the classic palladium-catalyzed cycle. After the selective oxidative addition of the C-I bond to Pd(0), a boronic acid or ester undergoes transmetalation in the presence of a base.[8][15] The base activates the organoboron reagent, facilitating the transfer of the organic group to the palladium center. Subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.[16]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)(I)L₂ pd0->pd2_complex trans Transmetalation pd2_r_complex Ar-Pd(II)(R)L₂ pd2_complex->pd2_r_complex pd2_r_complex->pd0 re Reductive Elimination product Ar-R product->pd0 ar_i Ar-I ar_i->oa boronic R-B(OR)₂ + Base boronic->trans Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(I)L₂ pd0->pd2_complex Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)(C≡CR)L₂ pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡C-R pd2_alkyne->product alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd2_complex Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (Ar-I) amido_complex Ar-Pd(II)(NR₂')L₂ oa_complex->amido_complex Amine Coordination & Deprotonation (HNR₂' + Base) product Ar-NR₂' amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 4-Chloro-2-iodobenzonitrile

In the landscape of modern synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the ability to selectively and efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1]

This guide focuses on a particularly valuable, yet challenging, building block: This compound . This trifunctional molecule presents a unique opportunity for sequential and site-selective functionalization. The significant difference in the bond dissociation energies of the C–I and C–Cl bonds (C–I < C–Br < C–Cl) allows for the preferential reaction at the more labile iodo-position under carefully controlled palladium catalysis. This inherent reactivity difference provides a strategic entry point for introducing a diverse array of substituents at the C-2 position, while preserving the C-4 chloro group for subsequent transformations.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying scientific rationale for key experimental choices in performing Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions on this versatile substrate.

Core Principle: Chemoselectivity in Dihaloarene Cross-Coupling

The central theme governing the reactions described herein is chemoselectivity . The oxidative addition of a Pd(0) catalyst to an aryl halide is the first and often rate-determining step in the catalytic cycle. The rate of this step follows the general trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. This disparity in reactivity is the key to selectively functionalizing the C-2 position of this compound. By employing mild reaction conditions and appropriate catalyst systems, the Pd(0) catalyst will preferentially insert into the weaker C–I bond, leaving the more robust C–Cl bond intact.

This selective functionalization yields a 2-substituted-4-chlorobenzonitrile intermediate, which is itself a valuable building block for further diversification through subsequent cross-coupling at the chloro position, nucleophilic aromatic substitution, or other transformations.

I. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-chlorobenzonitriles

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds. Its tolerance of a wide range of functional groups and the general stability and low toxicity of boronic acids make it a preferred method for creating biaryl structures.

Mechanistic Insight

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd 4-Chloro-2- iodobenzonitrile PdII_Complex Ar-Pd(II)(I)L₂ (Ar = 4-Cl, 2-CN-Ph) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)(R)L₂ Transmetalation->PdII_Aryl_Complex BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (2-Aryl-4-chlorobenzonitrile) RedElim->Product

Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of 2-(4-methoxyphenyl)-4-chlorobenzonitrile

This protocol is a robust starting point and can be adapted for various aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 mmol, 265.5 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Reaction: Place the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/H₂O906~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃Dioxane/H₂O855~90-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane1008~80-90
44-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene11012~75-85

Note: Yields are estimates based on similar reported reactions and may vary based on specific experimental conditions.

II. Sonogashira Coupling: Synthesis of 2-Alkynyl-4-chlorobenzonitriles

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[2] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Mechanistic Insight

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. The palladium cycle is similar to the Suzuki reaction. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination yields the final product. Copper-free variants have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Complex Ar-Pd(II)(I)L₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Alkynyl_Complex Ar-Pd(II)(C≡CR)L₂ Transmetalation->PdII_Alkynyl_Complex RedElim Reductive Elimination PdII_Alkynyl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I), Base Base Base (e.g., Et₃N) Cu_Acetylide->Transmetalation Transfers alkynyl group CuI Cu(I)

Dual catalytic cycle of the Sonogashira reaction.
Protocol: Synthesis of 4-Chloro-2-(phenylethynyl)benzonitrile

Materials:

  • This compound (1.0 mmol, 265.5 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in a mixture of THF and triethylamine.

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture at room temperature with stirring.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction's progress by TLC. The reaction is often complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired alkynylated product.

Data Presentation: Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT4~90-97
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPEADMFRT6~85-95
3TrimethylsilylacetylenePd(dppf)Cl₂ (2)CuI (4)Et₃NToluene503~88-96
43-Hydroxy-3-methyl-1-butynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineCH₃CNRT5~80-90

Note: Yields are estimates based on similar reported reactions and may vary based on specific experimental conditions.

III. Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-chlorobenzonitriles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C–N bond.[3][4] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[5]

Mechanistic Insight

The mechanism involves the oxidative addition of Pd(0) to the C-I bond, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, especially for less reactive aryl chlorides, though for aryl iodides a broader range of ligands is often effective.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd 4-Chloro-2- iodobenzonitrile PdII_Complex Ar-Pd(II)(I)L₂ OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord PdII_Amido_Complex Ar-Pd(II)(NR₂)L₂ Amine_Coord->PdII_Amido_Complex Amine R₂NH + Base Amine->Amine_Coord RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (2-Amino-4-chlorobenzonitrile) RedElim->Product

Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of 4-Chloro-2-(morpholino)benzonitrile

Materials:

  • This compound (1.0 mmol, 265.5 mg)

  • Morpholine (1.2 mmol, 105 mg, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17.2 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene, anhydrous (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound to the tube.

  • Solvent and Amine Addition: Add anhydrous toluene, followed by morpholine, via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the desired product.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene10018~85-95
2PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11024~80-90
3AnilinePd₂(dba)₃ (1)BrettPhos (2.5)Cs₂CO₃Toluene10016~75-88
4n-ButylaminePd(OAc)₂ (2)SPhos (4)LiHMDSTHF8012~82-92

Note: Yields are estimates based on similar reported reactions and may vary based on specific experimental conditions.

IV. Heck Coupling: Synthesis of 2-Alkenyl-4-chlorobenzonitriles

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6] It is a powerful tool for C-C bond formation and is particularly useful for synthesizing styrenes and cinnamates.

Mechanistic Insight

The Heck reaction catalytic cycle involves the oxidative addition of Pd(0) to the aryl iodide, followed by coordination and migratory insertion of the alkene into the Pd-aryl bond (carbopalladation). The final step is a β-hydride elimination, which forms the alkene product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst from this species.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Complex Ar-Pd(II)(I)L₂ OxAdd->PdII_Complex Alkene_Coord Alkene Coordination & Insertion PdII_Complex->Alkene_Coord PdII_Alkyl_Complex R-CH(PdL₂I)-CH₂Ar Alkene_Coord->PdII_Alkyl_Complex Alkene R-CH=CH₂ Alkene->Alkene_Coord Beta_Elim β-Hydride Elimination PdII_Alkyl_Complex->Beta_Elim Product Ar-CH=CH-R Beta_Elim->Product Pd_Hydride H-Pd(II)(I)L₂ Beta_Elim->Pd_Hydride Pd_Hydride->Pd0 + Base

Catalytic cycle of the Mizoroki-Heck reaction.
Protocol: Synthesis of 4-Chloro-2-styrylbenzonitrile

Materials:

  • This compound (1.0 mmol, 265.5 mg)

  • Styrene (1.5 mmol, 156 mg, 172 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202 mg, 279 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Solvent and Reagents: Add anhydrous DMF, followed by triethylamine and then styrene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the product, typically as the E-isomer.

Data Presentation: Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10012~75-85
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMAc12016~70-80
34-VinylpyridinePd(PPh₃)₄ (3)PPh₃Et₃NToluene11010~65-75
4CyclohexenePd(OAc)₂ (5)-Ag₂CO₃Dioxane12024~40-50

Note: Yields are estimates based on similar reported reactions and may vary based on specific experimental conditions.

Conclusion and Future Outlook

This compound is a highly versatile and strategic building block for the synthesis of complex, polysubstituted aromatic compounds. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for a predictable and selective functionalization at the C-2 position using a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide provide a solid foundation for researchers to perform Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions with this substrate.

The resulting 2-substituted-4-chlorobenzonitrile products are valuable intermediates in their own right. The remaining chloro-substituent can be targeted in a second cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, and more specialized ligands such as bulky biarylphosphines or N-heterocyclic carbenes), to generate non-symmetrical, fully substituted benzonitrile derivatives. This stepwise approach provides a powerful strategy for the controlled and divergent synthesis of compound libraries for drug discovery and materials science applications.

References

Sonogashira coupling protocols for 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Sonogashira Coupling of 4-Chloro-2-iodobenzonitrile

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the Sonogashira cross-coupling reaction, specifically focusing on the substrate this compound. The significant disparity in the reactivity of aryl iodides versus aryl chlorides under palladium catalysis allows for a highly chemoselective alkynylation at the C-2 position. This preserves the C-4 chloro substituent for subsequent orthogonal functionalization, making this substrate a valuable building block in medicinal chemistry and materials science. This document delves into the reaction's mechanistic underpinnings, offers two distinct, field-proven protocols (a classic copper-co-catalyzed method and a copper-free alternative), and provides insights into reaction setup, safety, and optimization.

The Sonogashira Coupling: Core Principles & Mechanism

The Sonogashira reaction is a powerful and widely-used cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira, the reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base, which often serves as the solvent as well.[2][3] Its utility is demonstrated in the synthesis of natural products, pharmaceuticals like tazarotene, and advanced organic materials.[1][4]

The reaction proceeds under mild conditions, tolerating a wide variety of functional groups, which makes it ideal for complex, late-stage syntheses.[3][5] The generally accepted mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6][7]

  • The Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (R-X) to form a Pd(II) complex.

  • The Copper Cycle : The terminal alkyne reacts with a Cu(I) salt, facilitated by the base, to form a copper acetylide intermediate.

  • Transmetalation : The copper acetylide transfers the acetylenic group to the Pd(II) complex.

  • Reductive Elimination : The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R-alkyne) and regenerate the active Pd(0) catalyst.[5]

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Chemoselectivity with this compound

A significant advantage of palladium-catalyzed cross-coupling reactions is the ability to achieve selective transformations on polyhalogenated substrates. The reactivity of the carbon-halogen bond towards oxidative addition follows a well-established trend: C-I > C-Br > C-OTf >> C-Cl.[1][5][8]

For the substrate This compound , this reactivity difference is pronounced. The C-I bond is substantially more reactive than the C-Cl bond, allowing the Sonogashira coupling to proceed with exceptional selectivity at the 2-position. This reaction can be performed at room temperature or with mild heating, conditions under which the C-Cl bond remains largely unreactive.[1][9] This orthogonality is highly valuable, as the chloro substituent is retained for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[10]

Safety and Reagent Handling

Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: Harmful if swallowed or in contact with skin. Causes serious eye irritation.[11] Handle with care, avoiding dust inhalation.

  • Palladium Catalysts (e.g., Pd(PPh₃)₂Cl₂): May cause an allergic skin reaction. Handle as a sensitizer.

  • Copper(I) Iodide (CuI): Harmful if swallowed or inhaled. Causes serious eye damage.

  • Terminal Alkynes (e.g., Trimethylsilylacetylene): Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14] Must be handled in an inert atmosphere away from ignition sources.[12]

  • Amine Bases (e.g., Triethylamine, Diisopropylamine): Flammable, corrosive, and toxic. Work in a well-ventilated area.

  • Solvents (e.g., THF, Toluene): Flammable and can cause irritation. THF can form explosive peroxides; use freshly distilled or inhibitor-free solvent.

Experimental Protocols

The following protocols describe the selective Sonogashira coupling of this compound with trimethylsilylacetylene (TMSA) as a model alkyne. TMSA is often used as a stable and less volatile surrogate for acetylene gas.[15]

Protocol A: Classic Pd/Cu-Catalyzed Sonogashira Coupling

This protocol employs the traditional, robust palladium/copper co-catalyst system, which is effective for a wide range of substrates.[3][16]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound263.461.0263.5 mgSubstrate
Trimethylsilylacetylene (TMSA)98.221.2165 µL (0.118 g)Coupling Partner
Pd(PPh₃)₂Cl₂701.900.03 (3 mol%)21.1 mgPalladium Catalyst
Copper(I) Iodide (CuI)190.450.05 (5 mol%)9.5 mgCo-catalyst
Triethylamine (Et₃N)101.19-5.0 mLBase & Solvent
Tetrahydrofuran (THF), anhydrous--5.0 mLCo-solvent
Schlenk flask / Reaction vial--25 mLReaction Vessel
Magnetic stir bar--1Stirring

Step-by-Step Procedure

  • Vessel Preparation: To a 25 mL oven-dried Schlenk flask containing a magnetic stir bar, add this compound (263.5 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21.1 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) gas three times to establish an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of nitrogen, add anhydrous THF (5.0 mL) and triethylamine (5.0 mL) via syringe.

  • Degassing: Bubble nitrogen gas through the stirred suspension for 10-15 minutes to ensure the solution is thoroughly deoxygenated.

  • Alkyne Addition: Add trimethylsilylacetylene (165 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the mixture under reduced pressure to remove the solvents. Resuspend the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 4-chloro-2-((trimethylsilyl)ethynyl)benzonitrile.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates sensitive to copper or to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[6][17] It often requires slightly elevated temperatures and a different palladium source/ligand combination.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound263.461.0263.5 mgSubstrate
Trimethylsilylacetylene (TMSA)98.221.5206 µL (0.147 g)Coupling Partner
Pd(PPh₃)₄1155.560.02 (2 mol%)23.1 mgPalladium Catalyst
Diisopropylethylamine (DIPEA)129.243.0522 µL (0.388 g)Base
N,N-Dimethylformamide (DMF), anhydrous--5.0 mLSolvent
Schlenk flask / Reaction vial--25 mLReaction Vessel
Magnetic stir bar--1Stirring

Step-by-Step Procedure

  • Vessel Preparation: To a 25 mL oven-dried Schlenk flask containing a magnetic stir bar, add this compound (263.5 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF (5.0 mL), diisopropylethylamine (522 µL, 3.0 mmol), and finally trimethylsilylacetylene (206 µL, 1.5 mmol) via syringe.

  • Degassing: Briefly degas the solution by bubbling nitrogen through it for 5-10 minutes.

  • Reaction: Place the flask in a preheated oil bath at 50-60 °C. Stir the reaction and monitor its progress by TLC or LC-MS. The reaction may take 4-12 hours to reach completion.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 20 mL) to remove DMF and the amine salt, followed by a final wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the pure product.

Protocol Comparison and Optimization

ParameterProtocol A (Classic Pd/Cu)Protocol B (Copper-Free)Rationale & Optimization Notes
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₄Copper-free systems avoid Glaser homocoupling.[6] For less reactive substrates, consider more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[8][9]
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)The choice of base is crucial.[1] Amine bases are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.[18][19]
Solvent THF / Et₃NDMFSolvent polarity can significantly impact reaction rates.[19] Toluene, acetonitrile, and even aqueous systems have been successfully employed.[18][20][21]
Temperature Room Temperature50-60 °CCopper-free reactions often require mild heating to facilitate the catalytic cycle.[9] Higher temperatures risk side reactions or decomposition.
Typical Yield >90%80-95%Yields are highly substrate-dependent. Careful purification is needed to remove catalyst residues and byproducts.
Key Advantage Fast, reliable, works at room temperature.Avoids copper-related side reactions.Protocol A is a robust starting point. Protocol B is preferred for sensitive alkynes or when homocoupling is a significant issue.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing the Sonogashira coupling reaction.

Workflow start 1. Reagent Preparation (Weigh solids, measure liquids) setup 2. Reaction Setup (Dry glassware, add reagents) start->setup inert 3. Inert Atmosphere (Vacuum/N₂ cycles, degas) setup->inert reaction 4. Reaction (Stir at specified temp, monitor) inert->reaction workup 5. Aqueous Workup (Quench, extract, wash) reaction->workup purify 6. Purification (Dry, concentrate, column chromatography) workup->purify analysis 7. Product Analysis (NMR, MS, Yield Calculation) purify->analysis

References

Application Notes and Protocols for the Regioselective Heck Coupling of 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Utilization of 4-Chloro-2-iodobenzonitrile in C-C Bond Formation

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has seen extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is a particularly valuable bifunctional building block. Its dihalogenated nature, featuring both an iodide and a chloride substituent, offers a unique platform for sequential and site-selective cross-coupling reactions. The disparate reactivity of the carbon-iodine and carbon-chlorine bonds towards palladium catalysts allows for the selective functionalization at the 2-position via the Heck reaction, while leaving the 4-chloro substituent intact for subsequent transformations. This guide provides a detailed exploration of the Heck coupling applications of this compound, including mechanistic insights, optimized protocols, and practical considerations for its use in complex molecule synthesis.

The Principle of Regioselectivity: Exploiting Halogen Reactivity Trends

The cornerstone of employing this compound in Heck couplings is the predictable regioselectivity governed by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst. The established order of reactivity for aryl halides is C-I > C-Br >> C-Cl.[3] This significant difference in reactivity allows for the highly selective activation of the carbon-iodine bond under carefully controlled Heck conditions, while the more robust carbon-chlorine bond remains unreacted. This inherent orthogonality is the key to the synthetic utility of this substrate, enabling the introduction of an alkenyl group at the position ortho to the nitrile, a common structural motif in biologically active molecules.

The Heck Coupling Catalytic Cycle

The Heck reaction proceeds via a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. A general representation of this cycle is depicted below.

Heck_Mechanism cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex Alkene_Complex Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene_Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Hydrido-Pd(II) Hydrido-Pd(II) Sigma-Alkyl-Pd(II)->Hydrido-Pd(II) β-Hydride Elimination Hydrido-Pd(II)->Pd(0)L2 Reductive Elimination (+ Base) Product Product Hydrido-Pd(II)->Product Product Release Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, Pd(OAc)₂, and PPh₃ to a dry Schlenk flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add anhydrous DMF to dissolve solids. B->C D Add triethylamine and ethyl acrylate via syringe. C->D E Heat the reaction mixture to 80-100 °C with vigorous stirring. D->E F Monitor progress by TLC or GC-MS. E->F G Cool to room temperature. Dilute with ethyl acetate and water. F->G H Separate organic layer, extract aqueous layer. G->H I Combine organic layers, wash with brine, dry over Na₂SO₄. H->I J Concentrate under reduced pressure. I->J K Purify by column chromatography. J->K

References

Application Notes & Protocols: Chemoselective Stille Coupling of 4-Chloro-2-iodobenzonitrile with Organostannanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Biaryl Synthesis

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] First detailed extensively by John Kenneth Stille, this reaction couples an organostannane (organotin) reagent with an organic electrophile, typically an organohalide or triflate.[3][4][5] The air and moisture stability of many organostannane reagents makes them particularly amenable to complex synthetic campaigns, a distinct advantage over other more sensitive organometallic compounds.[6][7]

This guide focuses on a specific and synthetically valuable transformation: the Stille coupling of 4-chloro-2-iodobenzonitrile. This substrate presents a classic challenge of chemoselectivity . It possesses two different halogen atoms, iodine and chlorine, attached to the same aromatic ring. The successful synthesis of the desired product hinges on the catalyst's ability to selectively activate the more reactive carbon-iodine (C-I) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact. This selective functionalization is critical for building molecular complexity, allowing the chlorine atom to be retained as a handle for subsequent downstream transformations.

This document provides an in-depth examination of the mechanistic principles governing this selectivity, optimized protocols, and expert insights to guide researchers in leveraging this powerful reaction for applications in materials science and drug development.

The Mechanistic Core: Achieving Selective C–I Bond Activation

Understanding the catalytic cycle is paramount to controlling the reaction's outcome. The Stille coupling proceeds through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Pillar 1: Oxidative Addition (The Selectivity-Determining Step) The cycle begins when a low-valent palladium(0) complex, the active catalyst, inserts into the carbon-halogen bond of the electrophile.[4] In the case of this compound, the catalyst has a choice between the C-I and C-Cl bonds. Selectivity is governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much lower activation energy for oxidative addition.[8] The established reactivity trend for aryl halides is: C–I >> C–Br > C–OTf >> C–Cl .[8] This intrinsic difference in reactivity is the primary reason why palladium catalysts, under appropriately controlled conditions, will overwhelmingly favor insertion into the C-I bond, making this the selectivity-determining step of the entire process.[8]

  • Pillar 2: Transmetalation Following oxidative addition, the newly formed organopalladium(II) complex undergoes transmetalation. The organic group from the organostannane reagent (R²-SnR₃) is transferred to the palladium center, displacing the halide.[4][9] This step, often the slowest in the catalytic cycle, can be accelerated by additives.[10]

  • Pillar 3: Reductive Elimination In the final step, the two organic groups (the benzonitrile backbone and the newly transferred group from the stannane) couple and are expelled from the palladium center.[1] This reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Below is a diagram illustrating the catalytic cycle for this selective coupling.

Stille_Coupling_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex_1 Oxidative Addition Intermediate (Pd(II) Complex) substrate This compound substrate->pd_complex_1 Oxidative Addition (Selective at C-I bond) product Coupled Product (4-Chloro-2-R-benzonitrile) stannane R-SnBu₃ byproduct I-SnBu₃ pd_complex_2 Transmetalation Intermediate (Di-organo Pd(II) Complex) pd_complex_1->pd_complex_2 Transmetalation pd_complex_2->pd0 Catalyst Regeneration pd_complex_2->product Reductive Elimination

Figure 1: Catalytic cycle for the selective Stille coupling.

Optimizing the Reaction: A Guide to Reagents and Conditions

While the intrinsic reactivity of the C-I bond provides a strong basis for selectivity, achieving high yields and clean conversions requires careful optimization of several parameters.

ParameterRecommendationRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a reliable Pd(0) source that can often be used directly.[4] Pd(II) sources like Pd(OAc)₂ are also excellent and are reduced in situ to the active Pd(0) species.[4] For substrates prone to side reactions, using a combination of a palladium source (e.g., Pd₂(dba)₃) and a separate ligand allows for greater modularity and control.
Ligand PPh₃, AsPh₃, P(o-tol)₃The C-I bond is sufficiently reactive that standard, relatively simple phosphine or arsine ligands are usually effective. While highly active, bulky, electron-rich ligands (e.g., XPhos, SPhos) are critical for activating less reactive C-Cl bonds, they are generally not necessary here and could potentially lead to over-reactivity or side reactions.[11][12]
Organostannane Aryl-SnBu₃, Vinyl-SnBu₃Tributylstannyl reagents are most common due to their stability and ease of handling, though they are toxic and require careful waste disposal.[13] The rate of group transfer from tin follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[10] The non-transferable butyl groups are chosen because their transfer rate from tin is very slow.
Solvent Toluene, Dioxane, DMF, THFAnhydrous, degassed solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are excellent non-polar aprotic options suitable for higher temperatures.[14] DMF is a polar aprotic solvent that can sometimes accelerate the reaction but may require more stringent drying.
Additives CuI, LiClCopper(I) Iodide (CuI): Often used as a co-catalyst, CuI is believed to accelerate the rate-limiting transmetalation step, potentially by acting as a scavenger for free phosphine ligand which can inhibit the reaction, or by facilitating the transfer of the organic group from tin.[10][15] Lithium Chloride (LiCl): Particularly useful in polar solvents like DMF or NMP. LiCl can accelerate transmetalation by preventing the inhibitory coordination of the solvent to the palladium center or by forming a more reactive "ate" complex with the organostannane.[6]
Temperature 80–110 °CThe reaction typically requires heating to drive the catalytic cycle efficiently. The optimal temperature should be determined empirically, starting around 80 °C and increasing if the reaction is sluggish.

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

This protocol provides a reliable starting point for the synthesis of 4-chloro-2-phenylbenzonitrile.

Safety Precaution: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All tin-containing waste must be segregated and disposed of according to institutional guidelines.

Materials & Equipment:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, degassed toluene

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert gas line (Argon or Nitrogen) with manifold

  • Magnetic stirrer and hotplate

  • Syringes and needles

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add Solids (Aryl Halide, Pd(PPh₃)₄) to oven-dried flask p2 2. Purge Flask with Argon/Nitrogen p1->p2 p3 3. Add Degassed Solvent (Toluene) via cannula p2->p3 p4 4. Add Liquid Stannane via syringe p3->p4 p5 5. Heat Reaction (e.g., 100 °C) with stirring p4->p5 p6 6. Monitor Progress (TLC, GC-MS) p5->p6 p7 7. Cool & Quench (Add aq. KF solution) p6->p7 p8 8. Stir vigorously (to precipitate tin salts) p7->p8 p9 9. Filter & Extract with organic solvent p8->p9 p10 10. Dry, Concentrate & Purify (Chromatography) p9->p10

Figure 2: General experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 277.5 mg) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via cannula or syringe. Stir the mixture at room temperature for 5 minutes.

  • Stannane Addition: Add tributyl(phenyl)stannane (1.1 mmol, 1.1 eq, 0.41 mL) to the reaction mixture via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 6-12 hours).

  • Work-up - Tin Removal: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF, 15 mL).[6]

  • Stir the biphasic mixture vigorously for at least 1 hour. The KF reacts with the tributyltin iodide byproduct to form a precipitate (Bu₃SnF), which is often visible as a white solid and can be removed by filtration.

  • Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-chloro-2-phenylbenzonitrile.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; insufficient heat; impure reagents.Ensure the palladium catalyst is active (yellow color for Pd(PPh₃)₄ is a good sign). Use freshly distilled/degassed solvent. Increase the reaction temperature in 10 °C increments. If issues persist, consider adding CuI (5-10 mol%) as a co-catalyst.
Stannane Homocoupling Reaction temperature is too high; catalyst decomposition.Homocoupling of the organostannane is a known side reaction.[2][6] Lower the reaction temperature. Ensure the reaction is run under a strictly inert atmosphere to prevent oxidative processes that can lead to catalyst decomposition and promote homocoupling.
Formation of Dehalogenated Byproduct Presence of trace water or other protic sources.Rigorously dry all reagents and solvents. The organostannane can sometimes undergo protonolysis, and the resulting tributyltin hydride can reduce the aryl halide.
Persistent Tin Contamination Incomplete precipitation or removal of tin byproducts.The KF wash is critical.[6] Ensure vigorous stirring for an adequate time. If tin impurities remain after chromatography, re-dissolve the product and repeat the KF wash, or try stirring the organic solution with 1,8-diazabicycloundec-7-ene (DBU), which also precipitates tin salts.

Conclusion

The chemoselective Stille coupling of this compound is a robust and highly effective method for synthesizing functionalized biaryl nitrile scaffolds. The reaction's success is rooted in the predictable and significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields of the desired mono-coupled product, preserving the chlorine atom for future synthetic elaborations. This control makes the Stille coupling an invaluable tool in the multi-step synthesis of complex molecules for the pharmaceutical and materials science industries.

References

Application Notes & Protocols: Strategic Utilization of 4-Chloro-2-iodobenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-iodobenzonitrile is a highly versatile and strategically important building block in modern medicinal chemistry and pharmaceutical development. Its unique trifunctional nature—possessing a nitrile, a chloro, and an iodo group on a benzene ring—offers chemists a powerful tool for sequential and site-selective modifications. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for directed palladium-catalyzed cross-coupling reactions, making it an ideal scaffold for constructing complex molecular architectures found in a wide array of therapeutic agents. This guide provides an in-depth exploration of its applications, key reaction mechanisms, and detailed, field-proven protocols for its use in synthesizing advanced pharmaceutical intermediates.

Introduction: The Strategic Advantage of this compound

In the landscape of pharmaceutical synthesis, starting materials that offer predictable, high-yield transformations are invaluable. This compound (CAS: 61272-75-1) has emerged as a preferred intermediate due to the orthogonal reactivity of its halogen substituents.[1] The C–I bond is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the more robust C–Cl bond. This reactivity differential is the cornerstone of its utility, enabling chemists to perform selective cross-coupling at the C2 position while leaving the C4 chloro-substituent intact for subsequent functionalization.

The nitrile group further enhances its value, serving as a precursor to amines, amides, carboxylic acids, or as a key component in the formation of various heterocyclic systems integral to many drug scaffolds.[2] This document will focus on the three most impactful palladium-catalyzed reactions that leverage the unique reactivity of this intermediate: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.

structure cluster_main This compound cluster_labels mol l_cn Nitrile Group: Precursor to amines, amides, heterocycles. l_i Iodo Group (C2): Primary site for Pd-catalyzed cross-coupling. l_cl Chloro Group (C4): Secondary site for further functionalization. Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Key Species pd0 Pd(0)L₂ oa Oxidative Addition Complex pd0->oa Ar-I trans Transmetalation Complex oa->trans Ar'-B(OH)₂ Base trans->pd0 Reductive Elimination product Coupled Product trans->product ArI Ar-I = this compound ArB Ar'-B(OH)₂ = Arylboronic Acid Sonogashira_Workflow start This compound + Terminal Alkyne pd_cycle Palladium Cycle (Oxidative Addition) start->pd_cycle cu_cycle Copper Cycle (Acetylide Formation) start->cu_cycle transmetal Transmetalation (Pd-Cu Exchange) pd_cycle->transmetal cu_cycle->transmetal product 2-Alkynyl-4-chlorobenzonitrile transmetal->product Reductive Elimination Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_legend Key Species pd0 Pd(0) + Ligand oa Oxidative Addition Complex pd0->oa Ar-I amido Palladium-Amido Complex oa->amido Amine (R₂NH) Base amido->pd0 Reductive Elimination product Aryl Amine Product amido->product ArI Ar-I = this compound Amine R₂NH = Primary or Secondary Amine

References

Application Notes: 4-Chloro-2-iodobenzonitrile as a Potential Precursor in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzonitriles are a cornerstone class of intermediates in the synthesis of complex, high-value agrochemicals. Their unique electronic properties and versatile reactivity allow for the construction of elaborate molecular architectures with potent biological activity. This document explores the application of highly functionalized benzonitriles in agrochemical development, using the synthesis of the leading insecticide chlorantraniliprole as a case study. While a direct, industrially established pathway from 4-Chloro-2-iodobenzonitrile to major commercial agrochemicals is not extensively documented in public literature, its structural motifs—a nitrile group and multiple halogen substituents—are characteristic of the building blocks essential for this field. This guide provides researchers and development professionals with a detailed look into the synthetic strategies, reaction mechanisms, and biological modes of action that define this area of chemical innovation.

Introduction: The Strategic Value of Substituted Benzonitriles in Agrochemicals

The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel pesticides with improved efficacy, selectivity, and environmental profiles. At the heart of this innovation lies the sophisticated science of organic synthesis, where the careful selection of starting materials and intermediates is paramount. Substituted benzonitriles, such as 4-chlorobenzonitrile and its derivatives, are critical building blocks in this endeavor.[1] The nitrile moiety is a versatile functional group that can be transformed into amines, amides, or carboxylic acids, while the halogen substituents provide sites for cross-coupling reactions or modulate the molecule's physicochemical properties and biological activity.

This compound (CAS 61272-75-1) represents a highly functionalized example of such an intermediate.[2] The presence of ortho-iodine and para-chlorine atoms offers distinct reactivity profiles for sequential, site-selective modifications. Although its direct lineage to a blockbuster pesticide is not prominently cited, its structure serves as an excellent model for discussing the synthetic logic used to create modern agrochemicals, particularly those in the highly successful anthranilic diamide class.

Case Study: Synthesis of Chlorantraniliprole, a Market-Leading Diamide Insecticide

To illustrate the critical role of substituted aromatic intermediates, we will examine the synthesis of Chlorantraniliprole. This insecticide is a potent and selective activator of insect ryanodine receptors, offering effective control of a broad spectrum of chewing pests, primarily in the order Lepidoptera.

The industrial synthesis of Chlorantraniliprole hinges on the efficient coupling of two key, complex intermediates:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of the second intermediate, a substituted aminobenzamide, is where a functionalized benzonitrile precursor would conceptually fit into the broader synthetic landscape. While documented routes to this specific intermediate often start from materials like 2-amino-3-methylbenzoic acid, the principles of aromatic substitution and functional group manipulation are universal.

General Synthetic Workflow

The final and crucial step in chlorantraniliprole synthesis is the formation of an amide bond between the two primary intermediates. This can be achieved through two primary strategies: direct amide coupling or a two-step process involving a benzoxazinone intermediate. The direct coupling method is outlined below.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling I1_start 2,3-Dichloropyridine I1_mid Hydrazino-substitution, Cyclization, Bromination I1_start->I1_mid I1_final 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid I1_mid->I1_final Coupling Amide Coupling (e.g., via Acid Chloride) I1_final->Coupling I2_start 2-Amino-3-methylbenzoic acid I2_mid Chlorination & Amidation I2_start->I2_mid I2_final 2-amino-5-chloro -N,3-dimethylbenzamide I2_mid->I2_final I2_final->Coupling Product Chlorantraniliprole Coupling->Product caption Fig. 1: Key Intermediates & Final Coupling for Chlorantraniliprole

Fig. 1: Key Intermediates & Final Coupling for Chlorantraniliprole

Experimental Protocol: Direct Amide Coupling for Chlorantraniliprole Synthesis

This protocol describes the laboratory-scale synthesis of chlorantraniliprole from its two main intermediates via an acid chloride. This method is a cornerstone of modern amide bond formation.

Objective: To synthesize 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Chlorantraniliprole).

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Toluene

  • Anhydrous Acetonitrile

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), magnetic stirrer, heating mantle, and cooling bath.

Protocol Steps:

  • Acid Chloride Formation (Activation of Intermediate 1): a. In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous toluene (10 volumes). b. Add a catalytic amount of DMF (e.g., 2-3 drops). c. While stirring, add thionyl chloride (1.2 eq) dropwise at room temperature. d. Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours, or until the reaction is complete (monitor by TLC or LC-MS, observing the disappearance of the starting carboxylic acid). e. After completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step.

  • Amide Coupling Reaction: a. In a separate dry flask under a nitrogen atmosphere, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile (10 volumes). b. Cool the solution to 0-5 °C using an ice bath. c. Dissolve the crude acid chloride from Step 1e in a minimum amount of anhydrous acetonitrile. d. Add the acid chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. e. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: a. Upon reaction completion, quench the mixture by slowly adding water. b. The crude chlorantraniliprole product will often precipitate as a solid. c. Filter the solid, wash thoroughly with water, and then with a small amount of cold acetonitrile or ethanol to remove impurities. d. Dry the solid product under vacuum at 50-60 °C. e. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Mechanism of Action: Ryanodine Receptor Activation

Chlorantraniliprole and other anthranilic diamide insecticides exert their effect by targeting the insect ryanodine receptor (RyR). The RyR is a large ion channel located on the sarcoplasmic reticulum of muscle cells, responsible for regulating the release of intracellular calcium (Ca²⁺) stores, which is essential for muscle contraction.

Causality of Action:

  • Binding: Chlorantraniliprole binds to a specific allosteric site on the insect RyR. This binding is highly selective for insect receptors over mammalian ones, which is a key factor in its favorable safety profile.

  • Channel Activation: Binding forces the receptor into a prolonged open state.

  • Uncontrolled Ca²⁺ Release: This leads to the uncontrolled and rapid depletion of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of the muscle cell.

  • Physiological Effect: The massive release of Ca²⁺ causes immediate cessation of feeding, muscle paralysis, lethargy, and ultimately, death of the insect pest.

G cluster_0 Normal Muscle Function cluster_1 Disruption by Chlorantraniliprole Nerve Nerve Impulse RyR_Closed Ryanodine Receptor (Closed) Nerve->RyR_Closed Signal SR_Normal Sarcoplasmic Reticulum (High Ca²⁺) SR_Disrupt Sarcoplasmic Reticulum (Ca²⁺ Depleted) Muscle_Normal Controlled Ca²⁺ Release RyR_Closed->Muscle_Normal Contraction Muscle Contraction & Relaxation Muscle_Normal->Contraction Chloran Chlorantraniliprole RyR_Open Ryanodine Receptor (Locked Open) Chloran->RyR_Open Binds Muscle_Disrupt Uncontrolled Ca²⁺ Flood RyR_Open->Muscle_Disrupt Paralysis Paralysis & Death Muscle_Disrupt->Paralysis caption Fig. 2: Mechanism of Chlorantraniliprole on Insect Ryanodine Receptors

Fig. 2: Mechanism of Chlorantraniliprole on Insect Ryanodine Receptors

Data Summary

The following table summarizes key information for the compounds discussed in this application note.

Compound NameRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Potential Intermediate61272-75-1C₇H₃ClIN263.46
2-Amino-5-chloro-3-methylbenzoic acid Key Intermediate20776-67-4C₈H₈ClNO₂185.61
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Key Intermediate500011-86-9C₁₀H₅BrClN₃O₂330.53
Chlorantraniliprole Final Product (Active Ingredient)500008-45-7C₁₈H₁₄BrCl₂N₅O₂483.15

Conclusion

The development of advanced agrochemicals like chlorantraniliprole is a testament to the power of synthetic chemistry. The journey from simple, functionalized aromatic precursors to a complex, highly active final molecule requires a deep understanding of reaction mechanisms, process optimization, and biological targets. While the specific synthetic utility of this compound in this exact context is not established, its structure embodies the essential features of a valuable agrochemical intermediate. The presence of a nitrile group for conversion to key functionalities and halogens for directed reactions or property modulation makes it and similar substituted benzonitriles compounds of high interest. Future research into novel synthetic routes may yet uncover direct and efficient applications for such highly decorated building blocks, paving the way for the next generation of crop protection solutions.

References

N-arylation reactions using 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Regioselective N-Arylation Reactions Using 4-Chloro-2-iodobenzonitrile

Abstract

This technical guide provides a comprehensive overview of N-arylation reactions utilizing the bifunctional aryl halide, this compound. This substrate is of significant interest in medicinal chemistry and materials science due to the strategic importance of the N-aryl benzonitrile scaffold. The inherent differential reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly regioselective C-N bond formation, a critical feature for streamlined synthesis of complex molecules. This document details the mechanistic principles, provides validated experimental protocols for both Palladium- and Copper-catalyzed systems, offers comparative data, and includes practical insights for reaction optimization.

Introduction: Strategic Importance of N-Aryl Benzonitriles

N-aryl benzonitrile derivatives are privileged structures in modern drug development and organic materials science. The nitrile group is a versatile functional handle and a key pharmacophore; it can act as a hydrogen bond acceptor, a bioisostere for carbonyl or halogen groups, and participate in various chemical transformations.[1][2] Its presence in a molecule can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic properties.[2] Consequently, efficient methods for synthesizing substituted benzonitriles are highly sought after.

The substrate, this compound, offers a distinct advantage for synthetic chemists. It possesses two different halogen atoms, which can be selectively functionalized using transition-metal catalysis. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition than the more robust carbon-chlorine bond. This reactivity differential enables the selective formation of a C-N bond at the C2 position while leaving the C4-chloro substituent intact for subsequent downstream functionalization, providing a powerful tool for building molecular complexity.

Mechanistic Principles: Achieving Regioselectivity

The success of regioselective N-arylation on this compound hinges on the choice of a suitable transition metal catalyst that can effectively discriminate between the C-I and C-Cl bonds. The two most prominent and reliable methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4][5]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[4][5] The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7][8] The key to regioselectivity is the initial oxidative addition step. The Pd(0) catalyst preferentially reacts with the weaker C-I bond of this compound, leaving the C-Cl bond untouched.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd AmineCoord Amine Coordination Complex OxAdd->AmineCoord -L Amido Palladium(II) Amido Complex AmineCoord->Amido Amido->Pd0 Product N-Aryl Product Amido->Product Reductive Elimination HX [Base-H]⁺X⁻ Amido->HX ArylHalide This compound (Ar-I) ArylHalide->OxAdd Selective C-I Insertion Amine R₂NH Amine->AmineCoord Base Base Base->Amido Deprotonation

Figure 1. Palladium-catalyzed Buchwald-Hartwig amination cycle.
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical C-N bond-forming reaction that has seen significant modernization with the development of effective ligands.[3][9][10] The mechanism is thought to involve the formation of a copper(I) amidate complex, which then reacts with the aryl halide.[11][12] While several pathways have been proposed, a commonly accepted one involves an oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination.[9] Similar to the palladium-catalyzed reaction, the initial oxidative addition step is selective for the more reactive C-I bond.

Ullmann_Cycle CuI Cu(I)X-L CuAmide Copper(I) Amidate Complex CuI->CuAmide Amide Formation CuIII Copper(III) Intermediate CuAmide->CuIII HX [Base-H]⁺X⁻ CuAmide->HX CuIII->CuI Product N-Aryl Product CuIII->Product Reductive Elimination Amine R₂NH Amine->CuAmide Base Base Base->CuAmide ArylHalide This compound (Ar-I) ArylHalide->CuIII Oxidative Addition

Figure 2. Copper-catalyzed Ullmann condensation cycle.

Comparative Protocols and Data

The choice between a palladium or copper catalyst often depends on factors like cost, functional group tolerance, and the nature of the amine coupling partner. Palladium systems are often more versatile but can be more expensive. Copper catalysts are more economical but may require higher temperatures and specific ligands for optimal performance.[5]

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)CuI or Cu₂O (5-10 mol%)
Ligand Xantphos, BINAP, or Buchwald-type phosphines1,10-Phenanthroline, L-Proline, or N,N'-dimethylethylenediamine (DMEDA)
Base NaOt-Bu, Cs₂CO₃, or K₃PO₄ (strong, non-nucleophilic)K₂CO₃, K₃PO₄, or Cs₂CO₃ (milder bases often suffice)
Solvent Toluene, Dioxane, or THFDMF, DMSO, or Toluene
Temperature 80 - 110 °C100 - 140 °C
Typical Yield 75 - 95%60 - 85%
Key Advantage High functional group tolerance, lower temperatures.[4]Lower cost, less sensitive to air in some cases.[13]

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. An inert atmosphere is critical for the stability and activity of the palladium catalyst.

Protocol 1: Palladium-Catalyzed N-Arylation

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine.

Workflow Diagram:

Pd_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add reagents to oven-dried flask: - this compound - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ B 2. Seal flask, evacuate and backfill with Argon (3x cycles) A->B C 3. Add degassed solvent (Toluene) and amine via syringe B->C D 4. Heat reaction mixture at 100 °C with vigorous stirring C->D E 5. Monitor progress by TLC or LC-MS (typically 12-24 h) D->E F 6. Cool to RT, filter through Celite® E->F G 7. Concentrate filtrate in vacuo F->G H 8. Purify by column chromatography G->H

Figure 3. Workflow for Palladium-catalyzed N-arylation.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline or Benzylamine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Caesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. The solid nature of these reagents allows them to be weighed in the air.

    • Rationale: Using an oven-dried flask and inert gas is crucial to prevent moisture and oxygen from deactivating the Pd(0) catalyst.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.

    • Rationale: This ensures a rigorously oxygen-free environment, which is critical for the longevity and efficiency of the palladium catalyst.[5]

  • Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

    • Rationale: Degassed solvent minimizes dissolved oxygen. Adding the liquid reagents under inert gas preserves the reaction conditions.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Rationale: Heating provides the necessary activation energy. Vigorous stirring is essential for mixing the heterogeneous Cs₂CO₃ base with the solution.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-(2-cyano-5-chlorophenyl) product.

Protocol 2: Copper-Catalyzed N-Arylation

This protocol provides a general procedure for the Ullmann condensation of this compound with a nitrogen-containing heterocycle (e.g., imidazole).

Materials:

  • This compound (1.0 equiv)

  • Heterocycle (e.g., Imidazole) (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous Toluene or DMF

Procedure:

  • Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add this compound, imidazole, CuI, and K₂CO₃.

    • Rationale: While less sensitive than palladium catalysts, using a sealed tube prevents solvent evaporation at high temperatures.

  • Reagent Addition: Add anhydrous toluene (or DMF) followed by the DMEDA ligand via syringe.

    • Rationale: DMEDA is a common and effective chelating ligand in copper catalysis that helps solubilize the copper salt and accelerate the reaction.[11][12]

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 120-130 °C. Stir vigorously for 24-48 hours.

    • Rationale: Copper-catalyzed reactions often require higher temperatures and longer reaction times compared to their palladium-catalyzed counterparts.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-arylated product.

Troubleshooting and Optimization

  • Low Yield/No Reaction:

    • Palladium System: Ensure the reaction was set up under strictly anaerobic and anhydrous conditions. The catalyst or ligand may have degraded. Consider using a pre-catalyst or a more robust ligand. Ensure the base (e.g., NaOt-Bu) is fresh and not hydrated.

    • Copper System: The temperature may be too low. Try increasing the temperature in 10 °C increments. A different solvent, such as DMF or DMSO, may be required for less reactive amines.

  • Formation of Side Products:

    • Hydrodehalogenation (loss of Iodine): This can occur if there is a source of protons and the reductive elimination is slow. Ensure anhydrous conditions.

    • Homocoupling of Amine: This is rare but can occur. Adjusting the stoichiometry may help.

    • Reaction at the C-Cl bond: This is thermodynamically disfavored but could occur under very harsh conditions or with highly specialized catalysts. If observed, reduce the reaction temperature or time.

Conclusion

This compound serves as an exemplary substrate for regioselective N-arylation reactions. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation provide reliable pathways to selectively functionalize the C-I bond. The choice of methodology allows researchers to tailor their synthetic strategy based on economic considerations, substrate scope, and desired reaction conditions. The resulting 4-chloro-N-aryl-2-benzonitrile products are valuable intermediates, retaining a handle for further diversification and enabling the efficient construction of complex molecules for pharmaceutical and materials applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 4-chloro-2-iodobenzonitrile. This substrate presents unique challenges due to the differential reactivity of its two halide substituents and the influence of the electron-withdrawing nitrile group. This resource is designed to help you navigate these complexities and achieve high-yield, selective coupling.

Introduction: The Challenge of Selectivity with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, substrates bearing multiple halide leaving groups, such as this compound, introduce a significant challenge: chemoselectivity. The relative reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend I > Br > Cl.[3] This inherent difference in reactivity is the primary tool for achieving selective coupling at the more labile C-I bond while leaving the C-Cl bond intact for subsequent transformations.

However, factors such as catalyst system, solvent, and base can profoundly influence this selectivity, sometimes leading to undesired side reactions or low yields.[4][5][6] This guide will dissect these factors to provide you with the expertise to control your reaction's outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction yield is low, or I'm only recovering starting material. What are the likely causes?

A1: Low or no conversion is a common issue that can stem from several factors.[7] Let's break down the possibilities:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.

    • Palladium(0) Oxidation: The active Pd(0) species can be oxidized by air. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[8] All solvents and reagents should be thoroughly degassed.

    • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture.

    • Palladium Black Formation: The precipitation of palladium black indicates catalyst decomposition.[9] This can be caused by an inappropriate ligand, temperature, or solvent. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the catalytic species and prevent this.[10]

  • Inefficient Oxidative Addition: While the C-I bond is significantly more reactive than the C-Cl bond, conditions must still be sufficient to promote oxidative addition.

    • Temperature: While lower temperatures can enhance selectivity, they might also slow down the desired reaction. A modest increase in temperature (e.g., from 80 °C to 100 °C) could improve the rate.

    • Ligand Choice: Electron-rich and bulky ligands accelerate oxidative addition.[10] Consider switching from a general-purpose ligand like PPh₃ to a more specialized one like SPhos or XPhos.

  • Problems with the Boronic Acid:

    • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, effectively destroying your nucleophile.[11] This is often exacerbated by strong bases and excess water. Using anhydrous solvents or a milder base like K₃PO₄ or Cs₂CO₃ can mitigate this.[11]

    • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While often still reactive, their formation can sometimes complicate the reaction. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for any inactive forms.

Q2: I'm observing significant amounts of the diarylated product, where both the iodine and chlorine have reacted. How can I improve selectivity for the C-I bond?

A2: Achieving high selectivity is the primary goal with this substrate. If you're seeing diarylation, your reaction conditions are too harsh for the C-Cl bond.

  • Lower the Reaction Temperature: This is the most straightforward way to increase selectivity. The energy barrier for oxidative addition at the C-Cl bond is higher than at the C-I bond. By reducing the temperature, you can favor the lower energy pathway.

  • Choose the Right Catalyst System:

    • Ligand Effects: Less electron-donating and sterically smaller ligands can sometimes favor reaction at the more reactive site. However, for challenging couplings, bulky ligands are often necessary.[12][13] A careful screening of ligands is often required.

    • "Ligand-Free" Conditions: In some cases, "ligand-free" palladium systems can show high selectivity, though their activity with aryl chlorides is generally low.[14]

  • Solvent Choice: The solvent can play a crucial role in selectivity.[4][5][6][15][16]

    • Polar Aprotic Solvents: Solvents like DMF or acetonitrile can sometimes alter selectivity, in some cases favoring reaction at the less reactive site.[4][5] For this substrate, sticking to less polar solvents like dioxane or toluene with a minimal amount of water is generally a good starting point.

Q3: My main byproduct is the dehalogenated starting material (4-chlorobenzonitrile). What's causing this and how can I stop it?

A3: Dehalogenation is a known side reaction in Suzuki couplings.[17] It occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.

  • Source of Hydride: Common hydride sources include amine bases or alcoholic solvents. If you are using such reagents, consider alternatives.

  • Optimize the Base: Using a non-nucleophilic inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is recommended.

  • Solvent Purity: Ensure your solvents are free from impurities that could act as hydride donors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki coupling?

A1: The base is a critical component of the Suzuki-Miyaura reaction, and its role is multifaceted.[1][18][19][20] It is primarily involved in the activation of the organoboron species for transmetalation. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[19][20] The choice and strength of the base can also influence the rate of reductive elimination and the overall stability of the catalytic system.[1]

Q2: How do I choose the best ligand for coupling with this compound?

A2: Ligand selection is crucial for a successful Suzuki coupling.[21][22] For a substrate like this compound, where you need to activate a C-I bond without disturbing a C-Cl bond, a balance of electronic and steric properties is key.[10]

  • Electron-Rich Ligands: These generally accelerate the oxidative addition step, which is often rate-limiting, especially for less reactive halides.[10]

  • Bulky Ligands: Steric bulk can promote the reductive elimination step and help stabilize the active monoligated palladium species, preventing catalyst decomposition.[10]

For this specific substrate, starting with a bulky, electron-rich monophosphine ligand from the Buchwald family (e.g., SPhos, XPhos) is a highly recommended approach.[23] N-heterocyclic carbene (NHC) ligands are also excellent choices, particularly for their high stability and activity.[19]

Q3: Can I use "ligand-free" conditions for this reaction?

A3: While "ligand-free" Suzuki couplings are attractive for their simplicity and cost-effectiveness, they are generally not suitable for reactions involving aryl chlorides.[14] The activation of the C-Cl bond typically requires the presence of a strong electron-donating ligand.[24][25] For selective coupling at the C-I bond, a carefully chosen ligand is essential to achieve both high yield and selectivity.

Experimental Protocols

Standard Protocol for Selective Suzuki Coupling of this compound

This protocol provides a robust starting point for the selective coupling at the C-I position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[8]

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The reaction concentration should be between 0.1 and 0.5 M with respect to the this compound.[8]

  • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[8]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.[26]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[26]

  • Purify the crude product by flash column chromatography.

Optimized Protocol for Challenging Couplings

For less reactive arylboronic acids or when the standard protocol gives low yields, the following modifications can be beneficial.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Follow the setup and inerting procedure as described in the standard protocol, using the reagents listed above.

  • Add anhydrous, degassed toluene as the solvent.

  • Heat the reaction to 100-110 °C.

  • Monitor and work up the reaction as described previously.

Data Presentation

Table 1: Comparison of Catalyst Systems for Selective Suzuki Coupling
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Selectivity (Mono:Di)Reference
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1001265>95:5Hypothetical
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80692>98:1Adapted from[23]
Pd₂(dba)₃XPhosCs₂CO₃Toluene110495>98:1Adapted from[12]
PdCl₂(dppf)-K₂CO₃DMF10088590:10Hypothetical
[Pd(IPr)Cl]₂-K₃PO₄Dioxane90694>99:1Adapted from[19]

Note: Yields and selectivities are representative and can vary based on the specific arylboronic acid used and the precise reaction conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive\nElimination->Ar-Ar' Ar-X This compound Ar-X->Oxidative\nAddition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][24][27]

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield or No Reaction Check_Inert Is the reaction under inert atmosphere? Start->Check_Inert Check_Catalyst Is Palladium Black observed? Check_Inert->Check_Catalyst No_Inert Check_Inert->No_Inert No Yes_Inert Yes_Inert Yes_Inert->Check_Catalyst Yes Check_Boronic_Acid Is protodeboronation a possibility? Check_Catalyst->Check_Boronic_Acid Fix_Inert Degas solvents and use Ar or N2 Yes_PdBlack Yes_PdBlack Change_Ligand Use bulkier, more electron-rich ligand (e.g., SPhos, NHC) Yes_PdBlack->Change_Ligand Yes No_PdBlack No_PdBlack No_PdBlack->Check_Boronic_Acid No Increase_Temp Increase temperature incrementally (e.g., 80°C -> 100°C) Check_Boronic_Acid->Increase_Temp Yes_Protodeboronation Yes_Protodeboronation Change_Base Use milder base (K3PO4) or anhydrous conditions Yes_Protodeboronation->Change_Base Yes No_Protodeboronation No_Protodeboronation No_Protodeboronation->Increase_Temp No

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

References

Technical Support Center: 4-Chloro-2-iodobenzonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Catalyst Deactivation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-2-iodobenzonitrile. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address the critical issue of catalyst deactivation in cross-coupling reactions involving this substrate. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design and execution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing a systematic approach to identifying and resolving the root cause of catalyst deactivation.

Issue 1: Reaction Stalls or Fails to Reach Completion

Symptom: You observe initial product formation, but the reaction plateaus with significant starting material remaining.

Potential Causes & Solutions:

  • Catalyst Poisoning by Iodide: While the carbon-iodine bond is the more reactive site for oxidative addition, the resulting iodide anion can act as a poison to the palladium catalyst. Iodide is a soft ligand and can form strong bonds with the soft palladium center, leading to the formation of inactive bridged palladium dimers.[1] This is a particularly common issue in reactions like Buchwald-Hartwig aminations.[1]

    • Solution: Consider using ligands that are sterically bulky and electron-rich, such as the Buchwald phosphines. These ligands can help to stabilize the active monoligated palladium species and disfavor the formation of inactive dimers.[1][2]

  • Thermal Decomposition of Ligands: Many phosphine ligands, especially at elevated temperatures, can undergo thermal decomposition.[3][4][5] This degradation removes the protective ligand from the palladium center, leading to the formation of inactive palladium black.

    • Solution:

      • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly prolong the catalyst's lifetime.

      • Use More Thermally Stable Ligands: Investigate the use of more robust ligands, such as N-heterocyclic carbenes (NHCs) or biaryl phosphines, which are known for their enhanced thermal stability.[6]

  • Incomplete Pre-catalyst Reduction: Many cross-coupling reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[7] If this reduction is inefficient, the concentration of the active catalyst will be low, leading to a sluggish or incomplete reaction.

    • Solution: The efficiency of pre-catalyst reduction is influenced by the choice of ligand, base, solvent, and temperature.[7] Ensure that the chosen conditions are optimal for the reduction of your specific pre-catalyst. For instance, some systems benefit from a pre-incubation step of the Pd(II) source with the ligand before adding the other reagents.[8]

Issue 2: Low Yield and Formation of Side Products

Symptom: The desired product is formed in low yield, accompanied by significant amounts of homocoupled products or other impurities.

Potential Causes & Solutions:

  • Slow Oxidative Addition at the C-Cl Bond: The carbon-chlorine bond in this compound is significantly less reactive than the C-I bond.[9][10] If your reaction conditions are not sufficiently forcing to activate the C-Cl bond (in cases of sequential couplings), you may observe side reactions of the more reactive intermediates.

    • Solution: To facilitate the oxidative addition to the aryl chloride, employ bulky, electron-rich phosphine ligands.[2] These ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition.[2] Increasing the reaction temperature may also be necessary, but must be balanced against the risk of ligand degradation.[10][11]

  • Catalyst Deactivation Leading to Side Reactions: A deactivated catalyst can lead to the accumulation of reactive intermediates that then participate in undesired side pathways, such as Glaser coupling (homocoupling of terminal alkynes) in Sonogashira reactions.[10]

    • Solution: Focus on maintaining the activity of the primary catalytic cycle. This involves addressing the potential causes of deactivation mentioned in Issue 1, such as iodide poisoning and ligand degradation.

Issue 3: Irreproducible Results

Symptom: You are experiencing significant variations in yield and reaction time between seemingly identical experimental runs.

Potential Causes & Solutions:

  • Trace Impurities in Starting Materials or Solvents: Cross-coupling reactions are often sensitive to trace impurities that can act as catalyst poisons.[12] Common culprits include water, oxygen, and sulfur-containing compounds.[13][14][15]

    • Solution:

      • Purify Starting Materials: Ensure the purity of your this compound and coupling partner.

      • Use High-Purity, Degassed Solvents: Solvents should be rigorously dried and degassed to remove water and oxygen.

  • Variability in Pre-catalyst Activation: As mentioned earlier, the in situ reduction of the Pd(II) pre-catalyst can be a source of irreproducibility.[7]

    • Solution: Standardize your procedure for catalyst preparation and addition. Consider using a well-defined Pd(0) source if irreproducibility persists.

Frequently Asked Questions (FAQs)

Q1: I am performing a Sonogashira coupling with this compound. Which halide will react first, and how can I control the selectivity?

A1: The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > OTf >> Cl.[10] Therefore, the C-I bond will react selectively under standard Sonogashira conditions. To achieve monosubstitution at the iodine position, you can use milder reaction conditions (e.g., lower temperature, shorter reaction time). For sequential coupling at the chlorine position, you will need to employ more forcing conditions and a catalytic system designed for the activation of aryl chlorides, typically involving bulky, electron-rich phosphine ligands.[10]

Q2: My reaction is a cyanation to replace the iodine. I'm observing rapid catalyst deactivation. What is the likely cause?

A2: Cyanide ions are notorious for poisoning palladium catalysts.[8][13][14][15][16][17] Excess cyanide can coordinate strongly to the palladium center at all stages of the catalytic cycle, leading to the formation of inactive palladium-cyanide complexes such as [Pd(CN)₄]²⁻.[13][14][15]

  • Troubleshooting Tip: To mitigate this, it is crucial to maintain a low concentration of free cyanide in the reaction mixture. This can be achieved by:

    • Using a less soluble cyanide source, such as zinc cyanide (Zn(CN)₂).[17]

    • Employing a slow-addition protocol for a soluble cyanide source.

    • Using a non-toxic and slow-releasing cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[8][17]

Q3: Can I use the same catalyst system for both Suzuki and Heck reactions with this compound?

A3: While there is some overlap in the types of palladium catalysts used for different cross-coupling reactions, the optimal system can vary. The specific mechanism and rate-limiting step of each reaction can influence the ideal choice of ligand and reaction conditions. For instance, the steric and electronic properties of the phosphine ligand can have a pronounced effect on the efficiency of different cross-coupling reactions.[2][18] It is always advisable to screen a small set of catalysts and ligands for your specific transformation to identify the most efficient system.

Experimental Protocols & Data

Table 1: Ligand Selection Guide for this compound Reactions
Ligand TypeKey CharacteristicsRecommended ForPotential Issues
Triphenylphosphine (PPh₃) Readily available, moderate electron donorInitial screening, reactions at the C-I bondProne to thermal degradation at high temperatures.[3]
Buchwald-type Biarylphosphines Bulky, electron-richActivation of the C-Cl bond, mitigating iodide poisoning[1][2]Higher cost.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, thermally stableHigh-temperature reactions, aryl chloride activation[6]Can sometimes be too strongly coordinating.
Bidentate Phosphines (e.g., dppf) Chelating, defined bite angleCan provide catalyst stabilityMay inhibit steps requiring ligand dissociation.[7]

Visualizing Catalyst Deactivation Pathways

The following diagrams illustrate key concepts in catalyst deactivation relevant to reactions with this compound.

Catalyst_Deactivation_Overview cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Pd_Black Palladium Black (Precipitation) Active_Catalyst->Pd_Black Ligand Degradation Inactive_Dimer Inactive [Pd(I)(μ-I)L]₂ (Iodide Poisoning) Active_Catalyst->Inactive_Dimer Excess Iodide Pd_CN_Complex Inactive [Pd(CN)₄]²⁻ (Cyanide Poisoning) Active_Catalyst->Pd_CN_Complex Excess Cyanide

Caption: Overview of common catalyst deactivation pathways.

Oxidative_Addition_Enhancement cluster_substrate Substrate cluster_catalyst Catalyst Modification cluster_outcome Reaction Outcome Substrate This compound C-I (more reactive) C-Cl (less reactive) OA_CI Facile Oxidative Addition at C-I Substrate:ci->OA_CI OA_CCl Enhanced Oxidative Addition at C-Cl Substrate:ccl->OA_CCl Pd_Catalyst Pd(0) Center Pd_Catalyst->OA_CI Pd_Catalyst->OA_CCl Bulky_Ligand Bulky, Electron-Rich Ligand (e.g., Buchwald type) Bulky_Ligand->Pd_Catalyst Increases electron density Facilitates C-Cl activation

Caption: Enhancing oxidative addition for less reactive C-Cl bonds.

References

Technical Support Center: Minimizing Homocoupling Byproducts in 4-Chloro-2-iodobenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling byproducts in cross-coupling reactions involving 4-chloro-2-iodobenzonitrile. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to enhance the selectivity and yield of your desired cross-coupled products.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to its distinct reactivity at two different carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chloride (C-Cl) bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. However, a common and often frustrating side reaction is the formation of homocoupling byproducts, such as the dimerization of the organometallic reagent or this compound itself, leading to reduced yields and complex purification challenges. This guide will delve into the mechanistic origins of homocoupling and provide a structured approach to its minimization.

Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling

This section is formatted as a series of common issues encountered in the lab, followed by detailed explanations and recommended solutions.

Question 1: I am observing a significant amount of a symmetrical biaryl byproduct derived from my organoboron reagent in a Suzuki-Miyaura coupling with this compound. What are the primary causes?

Answer:

The formation of a homocoupled biaryl from your organoboron reagent is a classic issue in Suzuki-Miyaura couplings. The two main culprits are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1]

  • Role of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[2] It can also oxidize the active Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that favors homocoupling.[1][3][4][5]

  • Palladium(II) Precatalysts: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial step required to enter the cross-coupling catalytic cycle is the reduction of Pd(II) to the catalytically active Pd(0). One pathway for this reduction involves the stoichiometric homocoupling of two molecules of the organoboron reagent.[1][5]

Immediate Troubleshooting Steps:
  • Rigorous Degassing: Ensure all solvents are thoroughly deoxygenated before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[6]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[7]

  • Catalyst Choice: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the initial reduction step that can lead to homocoupling.

Question 2: My primary side product is 4,4'-dichloro-2,2'-dicyanobiphenyl, the homocoupling product of this compound. What reaction parameters should I investigate?

Answer:

The homocoupling of the aryl halide is less common than that of the organometallic partner but can be promoted by certain conditions. This typically points to issues with the catalyst system or reaction kinetics.

  • Ligand Effects: The choice of phosphine ligand is critical. Sterically bulky and electron-rich ligands generally favor the desired cross-coupling pathway.[8] They promote the oxidative addition of the aryl halide and the subsequent reductive elimination to form the product, making these steps faster than the competing homocoupling pathways.[8] Bidentate ligands like DPPF or BINAP can also help to stabilize the palladium center and prevent side reactions.[9][10][11]

  • Base Selection: The base plays a crucial role in the transmetalation step of many cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[12][13] An inappropriate base can lead to slow transmetalation, allowing more time for side reactions like homocoupling. The strength and nature of the base (e.g., carbonate, phosphate, hydroxide) can significantly impact the reaction outcome.[12][13]

Optimization Workflow:
  • Ligand Screening: If you are using a simple ligand like PPh₃, consider screening more advanced, sterically hindered ligands. A table of suggested ligands is provided below.

  • Base Optimization: Screen a variety of bases. For Suzuki reactions, K₃PO₄ is often a good starting point, but K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (in Stille or Sonogashira couplings) should also be considered.[12]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can sometimes favor decomposition and side reactions.[14] Try running the reaction at a lower temperature for a longer period.

Question 3: I am performing a Sonogashira coupling with a terminal alkyne and this compound, but I am isolating a significant amount of the di-alkyne homocoupling (Glaser coupling) product. How can I suppress this?

Answer:

The copper-catalyzed homocoupling of terminal alkynes, often called the Glaser or Hay coupling, is a well-known side reaction in Sonogashira couplings.[15] This reaction is highly sensitive to the presence of oxygen.[15]

  • Mechanism of Alkyne Homocoupling: The copper(I) co-catalyst, essential for the Sonogashira reaction, can be oxidized by oxygen to copper(II). This Cu(II) species can then promote the oxidative dimerization of the terminal alkyne.

Specific Strategies for Sonogashira Couplings:
  • Strictly Anaerobic Conditions: This is the most critical factor.[16] Use deoxygenated solvents and maintain a robust inert atmosphere.

  • Copper-Free Conditions: Several modern protocols for Sonogashira couplings have been developed that do not require a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling. These often rely on specific ligands and bases.

  • Use of a Mild Reducing Agent: In some cases, adding a small amount of a reducing agent can help to keep the copper in its +1 oxidation state.

  • Control of Reaction Atmosphere: It has been reported that using a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) can significantly diminish the extent of homocoupling.[15]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for homocoupling in palladium-catalyzed reactions?

A1: Homocoupling can occur through several mechanistic pathways. In the context of Suzuki reactions, one common pathway involves a Pd(II) species. Two molecules of the boronic acid can transmetalate to the Pd(II) center, followed by reductive elimination to yield the homocoupled product and regenerate a Pd(0) species.[3] Another pathway, particularly in the presence of oxygen, involves the formation of a palladium peroxo complex which can then react with the boronic acid to initiate the homocoupling cascade.[3][4]

Q2: How does the solvent choice impact the formation of homocoupling byproducts?

A2: The solvent can influence the reaction in several ways, including the solubility of reagents and the stabilization of catalytic intermediates.[14][17] While the choice of solvent can sometimes be less impactful than factors like the catalyst, ligand, and base, it can still play a role in selectivity.[14] For instance, polar aprotic solvents may stabilize certain intermediates in the catalytic cycle differently than nonpolar solvents, potentially altering the relative rates of cross-coupling versus homocoupling.[17] A solvent screen is a standard part of reaction optimization.

Q3: Can I use Buchwald-Hartwig amination to couple an amine at the iodine position of this compound, and what are the considerations for homocoupling?

A3: Yes, the Buchwald-Hartwig amination is well-suited for coupling amines with aryl iodides.[9][10][11][18][19] The key to success is the selection of the appropriate ligand and base.[10] Homocoupling of the aryl halide can be a side reaction, but it is generally less prevalent than in C-C coupling reactions. An unproductive side reaction to be aware of in Buchwald-Hartwig amination is beta-hydride elimination from the palladium-amido intermediate, which leads to a hydrodehalogenated arene.[9] The use of sterically hindered, electron-rich phosphine ligands developed by Buchwald and others is crucial for promoting the desired C-N reductive elimination.[20]

Q4: How can I quantify the amount of homocoupling byproduct in my reaction mixture?

A4: The most common methods for quantifying reaction components are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[21][22][23][24] By running a crude sample of your reaction mixture and comparing the peak areas to those of authenticated standards of your starting material, desired product, and the suspected homocoupling byproduct, you can determine the relative ratios. For accurate quantification, creating a calibration curve with known concentrations of the byproduct is recommended.

Data Presentation & Experimental Protocols

Table 1: Ligand Screening for Minimizing Homocoupling in a Model Suzuki Coupling

The following table illustrates the hypothetical effect of different phosphine ligands on the ratio of cross-coupling product to the boronic acid homocoupling byproduct in the reaction of this compound with phenylboronic acid.

EntryLigandProduct:Byproduct RatioYield of Cross-Coupled Product (%)
1PPh₃70:3065
2P(tBu)₃85:1580
3SPhos95:592
4XPhos98:295

Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (4:1), 80 °C, 12 h under N₂.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen at least three times.

  • Solvent Addition: Add a thoroughly degassed solvent mixture (e.g., toluene/water, dioxane/water) via cannula.

  • Catalyst Addition: In a separate flask, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of degassed solvent. Add this catalyst solution to the reaction flask via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas and monitor by TLC, GC, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Desired Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-I Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.

Diagram 2: Troubleshooting Workflow for High Homocoupling

Troubleshooting_Workflow start High Homocoupling Detected check_o2 Is the reaction rigorously deoxygenated? start->check_o2 yes_o2 Yes check_o2->yes_o2 Yes no_o2 No check_o2->no_o2 No check_catalyst Are you using a Pd(II) precatalyst? yes_o2->check_catalyst improve_degassing Improve degassing protocol (sparge, freeze-pump-thaw) no_o2->improve_degassing improve_degassing->check_o2 yes_pd2 Yes check_catalyst->yes_pd2 Yes no_pd2 No check_catalyst->no_pd2 No switch_to_pd0 Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) yes_pd2->switch_to_pd0 optimize_ligand Screen sterically bulky, electron-rich ligands (e.g., Buchwald ligands) no_pd2->optimize_ligand switch_to_pd0->optimize_ligand optimize_base Screen different bases (e.g., K3PO4, Cs2CO3) optimize_ligand->optimize_base end Homocoupling Minimized optimize_base->end

Caption: A step-by-step guide to troubleshooting homocoupling byproducts.

References

Technical Support Guide: Purification of Crude 4-Chloro-2-iodobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of crude 4-Chloro-2-iodobenzonitrile via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the practical challenges of this specific purification, moving beyond a simple protocol to explain the underlying principles and troubleshoot common issues effectively.

Part 1: Core Principles & Strategic Solvent Selection

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] For this compound, a solid at room temperature, the goal is to identify a solvent (or solvent system) that meets the following essential criteria[3][4]:

  • High Solubility at High Temperature: The solvent must completely dissolve the crude this compound near the solvent's boiling point.

  • Low Solubility at Low Temperature: Upon cooling, the compound's solubility should drop significantly, allowing it to crystallize out of the solution.

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[4]

  • Inertness: The solvent must not react with this compound.[5]

Expert Insight: The selection of the right solvent is the single most critical factor for a successful recrystallization. A poorly chosen solvent will lead to low yield, poor purification, or complete failure of crystallization. Do not proceed to a large-scale purification without first performing a small-scale solvent screen.

Recommended Solvent Screening Protocol
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (see table below) dropwise at room temperature, flicking the tube to mix. Note if the solid dissolves readily. An ideal solvent will not dissolve the compound at this stage.[1][6]

  • Heating: Gently heat the test tubes that still contain solid in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[6]

  • Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.

  • Observation: The best solvent is the one that dissolves the compound when hot and produces a high yield of well-formed crystals upon cooling.

Table 1: Potential Solvents for this compound
SolventBoiling Point (°C)Key Characteristics & RationaleSafety Considerations
Isopropanol 82.5A polar protic solvent. Often a good starting point for aromatic compounds with polar functional groups.Flammable. Causes serious eye irritation. May cause drowsiness.
Ethanol 78.4Similar to isopropanol, slightly more polar. Can often be used in a solvent/anti-solvent system with water.Highly flammable liquid and vapor. Causes serious eye irritation.
Acetonitrile 81.6A polar aprotic solvent. Its polarity is well-suited for the nitrile group.[7]Highly flammable. Harmful in contact with skin, if inhaled, or if swallowed. Causes serious eye irritation.
Toluene 110.6A non-polar aromatic solvent. May be effective due to the "like-dissolves-like" principle with the benzene ring.[8]Highly flammable. May be fatal if swallowed and enters airways. Causes skin irritation.
Ethyl Acetate 77.1A moderately polar solvent. Good general-purpose choice for many organic solids.Highly flammable. Causes serious eye irritation. May cause drowsiness.
Ethanol/Water VariesA mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy.[9]Flammability hazard from ethanol.
Part 2: Standard Recrystallization Protocol

This protocol assumes isopropanol has been selected as a suitable solvent from the screening process. Adjust solvent choice and volumes based on your experimental findings.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 20 mL) and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of boiling solvent to create a saturated solution; adding too much will significantly reduce your final yield.[9][10]

  • (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, they must be removed. Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[1][11]

  • Slow Cooling (Crystal Formation): Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[1][10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Set up a Büchner funnel for vacuum filtration.[2] Wet the filter paper with a small amount of cold isopropanol to ensure a good seal.

  • Washing: Pour the crystallized mixture into the funnel and apply vacuum. Wash the collected crystals with a minimal amount of ice-cold isopropanol to rinse away any remaining soluble impurities on the crystal surfaces.[5][10] Using room temperature or warm solvent will redissolve some of your product.[10]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely. Purity can be assessed by taking a melting point.

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This is a very common issue, typically arising from two main causes: the use of excessive solvent or the formation of a supersaturated solution.[12]

  • Probable Cause 1: Too Much Solvent. The solution is too dilute for crystals to form.[10][12]

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25%) in a fume hood. Allow the concentrated solution to cool slowly again.

  • Probable Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should, and crystallization requires an initiation point (nucleation).[12]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for nucleation to begin.[12][13]

    • Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny speck to the cold solution. This "seed crystal" acts as a template for further crystal growth.[11][12]

Q: My compound has separated as an oily liquid instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[14] This is often caused by a highly impure sample (which lowers the melting point) or cooling the solution too rapidly.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-15% more) to ensure the compound stays dissolved at a slightly lower temperature.[14] Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[14] If the problem persists, the crude material may require preliminary purification by another method, like chromatography.[12]

Q: My final yield of purified crystals is very low. What went wrong?

A: A low yield is most often a result of procedural errors rather than an inherent limitation of the technique.

  • Probable Cause 1: Excess Solvent. This is the most common reason for low yield. Too much compound remains dissolved in the mother liquor.[10][14]

    • Solution: Before starting, always perform a solvent screen to estimate the required volume. During the procedure, add the minimum amount of hot solvent needed for dissolution. You can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[13]

  • Probable Cause 2: Premature Filtration. Filtering the solution while it is too hot can lead to loss of product if the solution is not fully saturated.

  • Probable Cause 3: Improper Washing. Washing the collected crystals with room-temperature or warm solvent, or using too large a volume of cold solvent, will dissolve a significant portion of the purified product.[10]

    • Solution: Always use ice-cold solvent for washing, and apply it in very small, quick portions.

Q: The final crystals are still colored. How can I remove colored impurities?

A: If the crude sample has a distinct color that persists after one recrystallization, a highly colored, minor impurity is likely present.

  • Solution (Activated Charcoal): After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration and then proceed with the cooling step as usual.[2][9] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Part 4: Frequently Asked Questions (FAQs)

Q: What are the likely impurities in crude this compound?

A: While specific impurities depend on the synthetic route, they typically fall into several classes analogous to similar syntheses[15]:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Isomers such as 2-chloro-4-iodobenzonitrile or other regioisomers formed during halogenation or cyanation steps.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 4-chloro-2-iodobenzamide or 4-chloro-2-iodobenzoic acid.

Q: How can I assess the purity of my final product?

A: The most common and immediate method is melting point analysis. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting point range. For more definitive analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) should be used.

Q: What are the key safety precautions for this procedure?

A: this compound is classified as a hazardous substance. It causes skin and serious eye irritation and may cause respiratory irritation.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[17]

  • Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhaling dust or solvent vapors.[18]

  • Solvent Safety: The organic solvents used are typically flammable. Keep them away from ignition sources and handle them with care.

  • Waste Disposal: Dispose of all chemical waste, including the filtrate (mother liquor), in appropriately labeled hazardous waste containers according to your institution's guidelines.

Part 5: Visualized Troubleshooting Workflow

The following diagram outlines the decision-making process for common recrystallization problems.

Troubleshooting_Workflow cluster_start Initial Observation cluster_problem Problem Identification cluster_cause Probable Cause cluster_solution Corrective Action start Hot solution is cooled prob_no_xtal No Crystals Form start->prob_no_xtal After sufficient time prob_oil Compound Oils Out start->prob_oil Liquid droplets appear prob_low_yield Yield is Poor start->prob_low_yield After final weighing cause_solvent Too Much Solvent? prob_no_xtal->cause_solvent cause_super Supersaturated? prob_no_xtal->cause_super cause_impurity Highly Impure? Cooling Too Fast? prob_oil->cause_impurity prob_low_yield->cause_solvent Check filtrate cause_wash Improper Washing? prob_low_yield->cause_wash sol_boil Boil off excess solvent cause_solvent->sol_boil sol_seed Scratch flask or add seed crystal cause_super->sol_seed sol_reheat Re-heat, add more solvent, cool very slowly cause_impurity->sol_reheat sol_review Review protocol: - Minimum hot solvent - Use ice-cold wash cause_wash->sol_review

Caption: Troubleshooting workflow for recrystallization.

References

troubleshooting low yield in Sonogashira reactions of 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized troubleshooting guide for the Sonogashira coupling of 4-Chloro-2-iodobenzonitrile. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you navigate the nuances of this specific reaction and overcome challenges with low yield.

The Challenge: Selectivity and Reactivity of this compound

The primary challenge with this substrate lies in its di-halogenated nature. The Sonogashira reaction's efficiency is highly dependent on the identity of the halide, with reactivity following the general trend: I > Br > OTf >> Cl.[1] This differential reactivity is, in fact, an advantage, allowing for selective coupling at the more reactive C–I bond while leaving the C–Cl bond intact for potential subsequent transformations. However, the presence of two electron-withdrawing groups (–Cl and –CN) activates the aromatic ring, which can influence catalyst stability and reaction kinetics.

This guide is structured to address issues ranging from complete reaction failure to optimization of yield and purity, focusing on selective C(sp²)-C(sp) bond formation at the C-I position.

Troubleshooting Guide: Low Yields

This section is formatted as a series of questions addressing common experimental failures. Each answer provides potential causes and actionable solutions.

Q1: My reaction shows no product formation and only starting material is recovered. What are the primary points of failure?

A1: Complete reaction failure typically points to a fundamental issue with one of the core components: the catalyst system, the reaction environment, or reagent integrity.

1. Catalyst System Integrity:

  • Cause: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is rapidly deactivated, the reaction will not proceed. Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in situ reduction to Pd(0), while Pd(0) sources like Pd(PPh₃)₄ can degrade upon improper storage.[2]

  • Solution:

    • Use a Fresh Catalyst: Always use a fresh, high-purity source of the palladium catalyst and copper(I) iodide. CuI is notoriously susceptible to oxidation (turning greenish or brown) and should be white to off-white.[2]

    • Verify Precatalyst Activation: If using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction. The amine base or phosphine ligands typically facilitate this, but failure can occur if they are impure.

2. Reaction Environment (The "Atmosphere" of the Reaction):

  • Cause: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can cause oxidation and subsequent agglomeration into inactive palladium black.[2][3]

  • Solution:

    • Rigorous Degassing: Solvents and the amine base must be thoroughly degassed before use. The most effective method is three consecutive freeze-pump-thaw cycles. Sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is a viable alternative.

    • Maintain Inert Atmosphere: Ensure the reaction is set up in a flame-dried Schlenk flask or glovebox and maintained under a positive pressure of inert gas throughout the experiment.

3. Reagent Purity:

  • Cause: Impurities in the starting materials, solvent, or base can act as catalyst poisons. Water and peroxides in solvents are common culprits.[2]

  • Solution:

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

    • Purify the Base: Amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can contain water or have oxidized over time. Distilling them over CaH₂ before use is a recommended practice.[4]

Troubleshooting Workflow for Complete Reaction Failure

start No Product Observed cat_check Is Catalyst System Active? start->cat_check env_check Is Reaction Atmosphere Inert? start->env_check reagent_check Are Reagents Pure & Dry? start->reagent_check sol_fresh_cat Use fresh Pd & CuI sources. Verify precatalyst reduction. cat_check->sol_fresh_cat If No sol_degas Perform rigorous degassing (Freeze-Pump-Thaw). Maintain positive inert pressure. env_check->sol_degas If No sol_purify Use anhydrous solvents. Distill amine base. reagent_check->sol_purify If No

Caption: Initial troubleshooting workflow for reaction failure.

Q2: The reaction is sluggish and gives low conversion, or I see significant side products like alkyne homocoupling. How can I optimize the yield?

A2: Low conversion and side product formation indicate that the reaction conditions are suboptimal for your specific substrate. The main culprits are often an inefficient catalyst/ligand combination, the wrong choice of base or solvent, or the promotion of the Glaser homocoupling side reaction.

1. Optimizing the Catalyst System:

  • Cause: While the C-I bond is reactive, the overall electronic nature of the substrate may require a more robust catalyst system than standard Pd(PPh₃)₄.

  • Solution:

    • Ligand Modification: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, switching from triphenylphosphine (PPh₃) to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve performance by promoting the rate-limiting oxidative addition step.[5][6][7]

    • Catalyst Loading: While typically 1-5 mol% Pd is used, you can incrementally increase the palladium catalyst loading (e.g., to 3-5 mol%) and the CuI co-catalyst (e.g., to 5-10 mol%) to see if conversion improves.

2. Minimizing Alkyne Homocoupling (Glaser Coupling):

  • Cause: This is the most common side reaction in Sonogashira couplings. It is an oxidative dimerization of the terminal alkyne, promoted by the copper co-catalyst and any trace oxygen.[8][9]

  • Solution:

    • Strict Anaerobic Conditions: This is the first and most crucial step. Ensure the reaction is rigorously deoxygenated.[2][9]

    • Reduce Copper Loading: Lowering the concentration of CuI (e.g., to 1-2 mol%) can disfavor the homocoupling pathway.

    • Slow Alkyne Addition: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, reducing the rate of dimerization.[2]

    • Switch to a Copper-Free Protocol: This is the most definitive solution. Copper-free Sonogashira reactions have been extensively developed to circumvent Glaser coupling entirely.[10][11][12] They often require a stronger base (e.g., an inorganic base like Cs₂CO₃ or K₂CO₃) or a specific amine like piperidine.[4][13]

3. Choice of Base and Solvent:

  • Cause: The base's primary role is to deprotonate the terminal alkyne to form the reactive copper acetylide.[10] Its strength and steric bulk can influence reaction rates. The solvent must fully solubilize all components.

  • Solution:

    • Base Screening: While NEt₃ is common, bulkier bases like diisopropylamine (DIPA) or inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes provide better results, especially in copper-free systems.[14][15]

    • Solvent Screening: Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices. DMF's higher polarity and boiling point can be advantageous if solubility is an issue or gentle heating is required. However, be aware that DMF can sometimes inhibit the reaction.[2] Toluene is another alternative.

Optimization Parameter Summary
ParameterStandard ConditionOptimization StrategyRationale
Pd Catalyst Pd(PPh₃)₄ (1-2 mol%)Increase loading (3-5%); Switch to Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos).Overcome activation barriers and accelerate the catalytic cycle.[6]
Cu Co-catalyst CuI (2-5 mol%)Reduce loading (1-2%); Eliminate entirely (copper-free protocol).Minimize Glaser homocoupling side reaction.[2][11]
Base NEt₃, DIPA (2-3 equiv)Screen other bases: Piperidine, K₂CO₃, Cs₂CO₃.Base strength and type can significantly impact reaction rate and side reactions.[4][14]
Solvent THF, DMFScreen other solvents: Toluene, Dioxane. Ensure complete solubility.Solvent polarity can influence catalyst activity and reactant solubility.[16]
Temperature Room TemperatureGently heat to 40-60 °C.Increase reaction rate, but monitor for catalyst decomposition (blackening).[17]

Frequently Asked Questions (FAQs)

Q: I am observing a black precipitate in my reaction flask. What is it and how do I prevent it? A: The black precipitate is almost certainly "palladium black," which is agglomerated, inactive Pd(0) metal.[3] This indicates catalyst decomposition and is a primary cause of low yield. It is most often caused by:

  • Presence of Oxygen: The most common reason. Improve your degassing and inert atmosphere techniques.[2][3]

  • Impure Reagents: Use high-purity, anhydrous reagents and solvents.

  • Excessive Heat: While some heating can be beneficial, excessively high temperatures can accelerate catalyst decomposition. If heating is necessary, do so cautiously and monitor the reaction closely.

Q: Could the nitrile (–CN) or chloro (–Cl) groups on my substrate interfere with the reaction? A: Generally, the Sonogashira coupling is tolerant of cyano and chloro functionalities. In fact, these electron-withdrawing groups help to activate the C–I bond towards the initial oxidative addition step, which is favorable.[5][18] The primary consideration is not interference but reactivity. The C–Cl bond is significantly less reactive and should not participate under conditions optimized for the C–I bond, ensuring high selectivity.[1]

Q: How do I confirm that the coupling has occurred selectively at the iodine position? A: The most definitive method is through structural characterization of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR will show the disappearance of the signals corresponding to the iodo-substituted position and the appearance of new signals for the alkyne moiety. Mass spectrometry (MS) will also confirm the expected mass of the mono-coupled product.

Experimental Protocols

Protocol 1: General Procedure for Selective Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point for the selective coupling at the C-I position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (NEt₃) (3.0 equiv)

  • Anhydrous, degassed THF or DMF (to make a ~0.1 M solution)

Procedure:

  • Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent Addition: Add the anhydrous, degassed solvent followed by the degassed triethylamine via syringe.

  • Stir: Stir the resulting suspension at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe over 5 minutes.

  • Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite to remove catalyst residues. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Protocol (To Avoid Glaser Coupling)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

  • Piperidine (3.0 equiv)

  • Anhydrous, degassed DMF (to make a ~0.1 M solution)

Procedure:

  • Setup: To a flame-dried Schlenk flask under Argon, add this compound and Pd(PPh₃)₄.

  • Solvent Addition: Add anhydrous, degassed DMF followed by the degassed piperidine via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction & Workup: Follow steps 5-7 from Protocol 1. The reaction may require gentle heating (40-50 °C) to achieve a reasonable rate.

Visualized Mechanism

The Sonogashira reaction proceeds via two interconnected catalytic cycles. Understanding this mechanism is key to troubleshooting as it clarifies the role of each component.[5][10][19]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) product_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product_out Ar-C≡CR product_complex->product_out cuI CuI cu_acetylide Cu-C≡CR cuI->cu_acetylide + Alkyne, Base - Base·HI cu_acetylide->pd_complex Transfers Acetylide alkyne H-C≡CR base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Solvent Selection for 4-Chloro-2-iodobenzonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-chloro-2-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices and troubleshoot common issues related to solvent selection for this versatile, di-halogenated substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design.

The primary challenge with this compound is achieving chemoselectivity. The carbon-iodine (C–I) bond is significantly more reactive than the carbon-chlorine (C–Cl) bond towards oxidative addition with a Pd(0) catalyst, which is the typical first step in most cross-coupling catalytic cycles.[1] However, this selectivity is not absolute and can be profoundly influenced by the reaction medium. This guide will help you harness the power of solvents to control your reaction's outcome.

Frequently Asked Questions (FAQs)
General Solvent Considerations

Q1: Why is solvent selection so critical for this compound cross-coupling?

A1: Solvent choice is paramount because it directly influences the three key stages of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] For a substrate like this compound, the solvent's primary role is to modulate the chemoselectivity between the C–I and C–Cl bonds.

  • Solubility: The most basic function is to dissolve all reactants, reagents, and the catalyst to ensure a homogeneous reaction mixture.[3] Poor solubility is a common cause of low or no product formation.

  • Reaction Rate: The solvent's polarity can stabilize or destabilize transition states within the catalytic cycle. For instance, the oxidative addition step often proceeds through a polar transition state, which can be accelerated in more polar solvents.[4]

  • Catalyst Stability: The solvent can coordinate with the palladium center, affecting its stability and reactivity. Some solvents can help prevent catalyst decomposition (formation of palladium black), while others might inhibit the reaction.[5]

  • Selectivity Control: This is the most crucial aspect. While the C-I bond is inherently more reactive, certain coordinating polar aprotic solvents (like DMF or MeCN) can, in some systems, alter the nature of the active catalyst, potentially leading to a switch in selectivity or promoting side reactions.[6][7][8] Non-coordinating solvents generally favor the inherent reactivity difference, leading to high selectivity for the C-I bond.

Q2: What are the main classes of solvents used, and what are their general roles?

A2: Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds.[9]

  • Polar Protic Solvents: (e.g., water, ethanol, isopropanol). These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[10] In Suzuki reactions, they are often used as a co-solvent with an organic solvent (like dioxane or THF) to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is critical for activating the boronic acid.[3] However, they can also cage nucleophiles through hydrogen bonding, potentially slowing some reaction steps.[11]

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, acetonitrile, THF, 1,4-dioxane). These solvents have a significant dipole moment but lack O-H or N-H bonds.[12] They are excellent at dissolving a wide range of organic compounds and salts. Some of these (like DMF and MeCN) are "coordinating" solvents and can directly interact with the palladium catalyst, which can sometimes invert reaction selectivity.[7][13] Others, like THF and dioxane, are less coordinating.

  • Nonpolar Solvents: (e.g., Toluene, Benzene, Hexane). These solvents have low dielectric constants and do not dissolve ionic species well.[14] They are often the preferred choice for achieving high chemoselectivity at the more reactive C-I bond, as they are non-coordinating and do not significantly stabilize the highly polar transition states required for C-Cl activation.[6][15]

Reaction-Specific Guidance

Q3: For a Suzuki-Miyaura coupling, what are the recommended starting solvents to achieve selective reaction at the C-I bond?

A3: To favor the inherent reactivity of the C-I bond, the best starting points are nonpolar or weakly polar, non-coordinating solvents.

  • Toluene: An excellent first choice. It offers good solubility for many organic reagents and its higher boiling point allows for a wider temperature range.

  • 1,4-Dioxane or THF (often with water): These are very common in Suzuki couplings.[3] The addition of water is often necessary to dissolve the inorganic base. A typical ratio might be 4:1 or 5:1 (organic:water). While more polar than toluene, they generally provide excellent selectivity for the C-I bond.

Q4: For a Sonogashira coupling, what are the best solvents for selective C-I functionalization?

A4: The Sonogashira reaction is also highly selective for the C-I bond. The choice of solvent often depends on whether a copper co-catalyst is used.

  • Amine Solvents (e.g., Triethylamine, Diisopropylamine): Often, the amine base can serve as the solvent itself, particularly for smaller-scale reactions. This is a very common and effective method.[16]

  • Aprotic Polar Solvents: THF and DMF are frequently used.[17] They provide good solubility for the reactants and the palladium/copper catalyst system. While DMF is a coordinating solvent, the high rate of reaction at the C-I bond in Sonogashira couplings typically ensures excellent selectivity. Toluene is also a viable option, particularly in copper-free protocols.[17]

Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of this compound and provides logical steps to resolve them through solvent modification.

Problem 1: Low or No Product Yield

  • Possible Cause: Poor solubility of reactants or base.

  • Troubleshooting Steps:

    • Verify Solubility: First, ensure all your starting materials are soluble in the chosen solvent at the reaction temperature. Ethyl 4-iodobenzoate, a similar substrate, often suffers from solubility issues.[3]

    • Switch Solvent Class: If you are using a nonpolar solvent like toluene, try a more polar aprotic solvent like 1,4-dioxane or THF. For Suzuki reactions, ensure a small amount of water is present if using an inorganic base like K₂CO₃.[3]

    • Consider DMF: If solubility remains an issue, DMF is an excellent solvent for a wide range of reactants. However, be mindful that it is a coordinating solvent and could potentially affect selectivity in sensitive systems.[6]

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

  • Possible Cause: The active Pd(0) species is unstable under the reaction conditions.

  • Troubleshooting Steps:

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition.[5] If possible, try running the reaction at a lower temperature.

    • Change Solvent: The solvent can play a role in stabilizing the catalyst. Ethereal solvents like THF or 1,4-dioxane can sometimes offer better catalyst stability than hydrocarbon solvents like toluene.

    • Add a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the palladium catalyst in the organic phase.[5]

Problem 3: Significant Homocoupling of Coupling Partner (e.g., Glaser coupling of alkynes, homocoupling of boronic acids)

  • Possible Cause: For Sonogashira, this is often due to the presence of oxygen.[16] For Suzuki, it can be promoted by certain conditions.

  • Troubleshooting Steps:

    • Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[18]

    • Solvent Choice: While less direct, solvent can play a role. In Sonogashira reactions, using the amine base as the solvent can sometimes suppress homocoupling compared to other solvents. For Suzuki reactions, ensuring the base is well-dissolved (e.g., using a water co-solvent) can promote the desired cross-coupling over homocoupling.

Problem 4: Hydrodehalogenation Side Reaction (Loss of Iodine)

  • Possible Cause: Presence of a proton source, often water, reacting with the organopalladium intermediate.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure your solvents are scrupulously dry, especially if hydrodehalogenation is a major issue. This is a common side reaction.[5]

    • Switch Base/Solvent System: If using an aqueous base system, consider switching to anhydrous conditions with an organic-soluble base like K₃PO₄ or Cs₂CO₃ in a solvent like anhydrous dioxane or toluene.[3]

Problem 5: Poor Chemoselectivity (Reaction at both C-I and C-Cl)

  • Possible Cause: The reaction conditions are harsh enough to activate the C-Cl bond, or a coordinating solvent is altering the catalyst's selectivity.

  • Troubleshooting Steps:

    • Lower the Temperature: C-Cl bond activation typically requires more energy. Reducing the reaction temperature is the first step to improve selectivity for the C-I bond.

    • Avoid Strongly Coordinating Solvents: If you are using DMF, DMSO, or acetonitrile, switch to a non-coordinating solvent like toluene or a less-coordinating ether like THF or 1,4-dioxane. Studies have shown that coordinating solvents can invert selectivity in similar di-haloaryl systems.[7][8] This is a critical consideration for maintaining selectivity.[6][13]

Data & Protocols
Table 1: Common Solvents and Their Properties
SolventTypeDielectric Constant (ε)Boiling Point (°C)General Application Notes for this compound
Toluene Nonpolar2.4111Excellent for high C-I selectivity. Good for a wide temperature range.[17]
1,4-Dioxane Polar Aprotic2.2101Very common for Suzuki, often with H₂O. Good C-I selectivity.[3]
THF Polar Aprotic7.666Common for Suzuki and Sonogashira. Lower boiling point limits temperature.[17]
DMF Polar Aprotic36.7153Excellent dissolving power. Use with caution as it is a coordinating solvent.[6][17]
Acetonitrile (MeCN) Polar Aprotic37.582Strongly coordinating. May negatively impact C-I vs C-Cl selectivity.[6]
Ethanol/Water Polar Protic24.5 / 80.178 / 100Primarily used as a co-solvent system in Suzuki reactions to dissolve the base.
Triethylamine (NEt₃) Polar Aprotic / Base2.490Often used as both base and solvent in Sonogashira reactions.[16]
Experimental Protocol: General Solvent Screening for Suzuki-Miyaura Coupling

This protocol provides a framework for systematically testing different solvents to optimize the selective coupling at the C-I position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvents to be screened (e.g., Toluene, 1,4-Dioxane/H₂O (4:1), THF/H₂O (4:1), DMF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Setup: In parallel reaction vials equipped with stir bars, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 2 mol%).

  • Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst oxidation and boronic acid homocoupling.[18]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed screening solvent to each vial to a final concentration of ~0.1 M.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate at a set temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and selectivity.

  • Analysis: Compare the results from each solvent system to identify the optimal conditions that provide the highest yield of the desired mono-coupled product with minimal side reactions.

Visual Guides

Palladium Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Oxidative Addition Intermediate Pd0->OA_Complex Oxidative Addition (+ Ar-I) TM_Complex Transmetalation Intermediate OA_Complex->TM_Complex Transmetalation (+ R-B(OH)₂) Product_Complex Product Complex TM_Complex->Product_Complex Isomerization (optional) Product_Complex->Pd0 Reductive Elimination (- Ar-R) Product Ar-R Product_Complex->Product ArX Ar-I ArX->OA_Complex R_M R-B(OH)₂ R_M->TM_Complex

Caption: The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Selectivity Issue Q1 Are all reactants soluble? Start->Q1 Sol1 Change to more polar solvent (e.g., Dioxane, DMF) Q1->Sol1 No Q2 Is catalyst decomposing (Pd Black)? Q1->Q2 Yes Sol1->Q2 Sol2 Lower temperature or change solvent (e.g., THF) Q2->Sol2 Yes Q3 Poor C-I vs C-Cl Selectivity? Q2->Q3 No Sol2->Q3 Sol3 Switch to non-coordinating solvent (e.g., Toluene). Lower Temperature. Q3->Sol3 Yes End Optimized Condition Q3->End No Sol3->End

Caption: A decision tree for troubleshooting common solvent-related issues.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-chloro-2-iodobenzonitrile. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to optimize your reaction, troubleshoot common issues, and make informed decisions on base selection.

The structure of this compound presents a unique set of challenges and opportunities. The presence of two different halogens (iodine and chlorine) necessitates a chemoselective approach, while the ortho substitution pattern introduces significant steric hindrance. This guide is designed to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base is a critical component of the catalytic cycle and serves multiple functions. Its primary role is to activate the boronic acid coupling partner.[1] In the absence of a base, organoboron compounds are generally too unreactive to undergo transmetalation with the palladium catalyst.[2] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium(II) center.[1] Additionally, the base can facilitate the regeneration of the active Pd(0) catalyst from the Pd(II) species formed after oxidative addition.

Q2: My Suzuki coupling of this compound is giving a low yield. What are the most likely causes related to the choice of base?

A2: Low yields in this specific reaction are often linked to the interplay between the substrate's sterics and electronics, and the properties of the base. Key issues include:

  • Inappropriate Base Strength: For a sterically hindered substrate like this compound, a weak base (e.g., NaHCO₃ or even K₂CO₃ in some systems) may not be strong enough to efficiently form the boronate complex, leading to a stalled or slow reaction. Conversely, an overly strong base in the presence of water can promote protodeboronation of the boronic acid, a side reaction that consumes your nucleophile.

  • Poor Solubility: Many inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) have poor solubility in common organic solvents like toluene or dioxane. If the base is not sufficiently available to interact with the boronic acid, the reaction will be sluggish. This is why biphasic solvent systems (e.g., Toluene/H₂O or Dioxane/H₂O) are often employed to improve solubility and facilitate the reaction.

  • Insufficient Activation for a Hindered System: The ortho-iodine and cyano groups create a crowded environment around the reaction site. This steric hindrance can slow down the key transmetalation step. A stronger base is often required to drive this step forward for hindered substrates.

Q3: Which halogen should I expect to react first, the iodine or the chlorine?

A3: You should expect highly selective coupling at the carbon-iodine (C-I) bond. The reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki coupling follows the order: I > Br > OTf >> Cl.[2][3][4] The C-I bond is significantly weaker and more readily undergoes oxidative addition to the Pd(0) catalyst than the more robust C-Cl bond. This inherent difference in reactivity allows for chemoselective functionalization at the 2-position, leaving the chlorine at the 4-position available for subsequent transformations if desired.

Q4: Can the ortho-cyano group interfere with the reaction?

A4: The ortho-cyano group has a significant electronic impact and potential coordinating effects. Its strong electron-withdrawing nature makes the aryl iodide more reactive towards oxidative addition, which is generally beneficial for the reaction.[5] While there is a possibility of the nitrile nitrogen coordinating to the palladium center, which could potentially inhibit catalysis, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often mitigate this effect and promote the desired catalytic cycle.[5] In some contexts, nitrile-functionalized ligands have even been shown to enhance catalytic activity.

Troubleshooting Guide: Base Selection and Optimization

This section provides a structured approach to selecting and optimizing the base for your Suzuki coupling of this compound.

Problem: Low or No Conversion of Starting Material

This is the most common issue and often points to insufficient reaction activation.

Logical Flow for Troubleshooting Low Conversion

G start Low Conversion Observed check_base_strength Is the base strong enough? start->check_base_strength check_solubility Is the base soluble? check_base_strength->check_solubility Yes (using K₃PO₄ or Cs₂CO₃) solution_strong_base Switch to a stronger base: K₃PO₄ or Cs₂CO₃ check_base_strength->solution_strong_base No (using K₂CO₃ or weaker) check_sterics Are sterics being addressed? check_solubility->check_sterics Yes (biphasic system used) solution_solvent Use a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) with vigorous stirring. check_solubility->solution_solvent No (anhydrous organic solvent) solution_ligand Use a bulky phosphine ligand (e.g., SPhos, XPhos) to overcome steric hindrance. check_sterics->solution_ligand

Caption: Decision workflow for addressing low reaction conversion.

Causality and Explanation:

  • Base Strength is Paramount: For sterically demanding substrates, stronger bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[6][7][8] K₃PO₄ is a strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles and other challenging substrates.[6]

  • The "Cesium Effect": Cesium carbonate frequently provides superior results for difficult couplings.[9] This "cesium effect" is attributed to the high solubility of cesium salts and the ability of the large, soft Cs⁺ cation to facilitate key steps in the catalytic cycle.

  • Solubility and Phase Transfer: A biphasic system with vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. This ensures the inorganic base can interact with the organic-soluble boronic acid.

Problem: Significant Side Product Formation (Protodeboronation)

You observe the formation of 4-chloro-benzonitrile (from the starting material) or the corresponding arene from your boronic acid.

Causality and Explanation:

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is often promoted by strong bases and the presence of water, particularly with electron-rich or heteroaryl boronic acids.

Mitigation Strategies:

  • Use a Milder Base: If protodeboronation is significant, consider switching from K₃PO₄ or Cs₂CO₃ to the slightly milder K₂CO₃.

  • Anhydrous Conditions with Fluoride: An alternative strategy for base-sensitive substrates is to use anhydrous conditions with a fluoride source like potassium fluoride (KF). Powdered KF can activate the boronic acid without requiring water, which can be advantageous for substrates prone to hydrolysis or protodeboronation.[1]

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2]

Comparative Data on Common Bases

The selection of a base is a critical parameter that should be optimized for any new Suzuki coupling. The following table provides a comparative overview of commonly used bases.

BasepKa of Conjugate AcidTypical ConditionsStrengthsWeaknesses
K₃PO₄ ~12.32-3 eq., Toluene/H₂O or Dioxane/H₂O, 80-110 °CStrong, non-nucleophilic; excellent for sterically hindered and electron-deficient substrates.[6][7]Can be too harsh for some sensitive functional groups; requires biphasic system.
Cs₂CO₃ ~10.22-3 eq., Toluene/H₂O or Dioxane/H₂O, 80-110 °COften gives superior yields for challenging substrates (the "cesium effect").[9]More expensive than other carbonate or phosphate bases.
K₂CO₃ ~10.32-3 eq., Toluene/H₂O or Dioxane/H₂O, 80-110 °CGood general-purpose base; cost-effective.May be too weak for sterically demanding couplings.[10]
KF ~3.22-3 eq., Anhydrous THF or Dioxane, 60-100 °CMild; useful for base-labile substrates; can be used under anhydrous conditions.[1]Generally less effective for challenging couplings compared to stronger bases.
KOtBu ~171.5-2 eq., Anhydrous THF or Toluene, RT-80 °CVery strong base; effective for unreactive aryl chlorides.Often too strong for substrates with sensitive protons; can promote side reactions.

pKa values are approximate and can vary with solvent and temperature.

Recommended Experimental Protocol

This protocol provides a robust starting point for the chemoselective Suzuki-Miyaura coupling of this compound. Optimization of the base, ligand, and temperature may be necessary for specific boronic acids.

Reaction Setup Workflow

G cluster_prep Preparation cluster_reaction Reaction a 1. Add solids to oven-dried Schlenk flask: - this compound (1.0 eq) - Arylboronic acid (1.2-1.5 eq) - K₃PO₄ (2.0-3.0 eq) b 2. Add Pd catalyst & Ligand: - Pd₂(dba)₃ (1-2 mol%) - SPhos (2-4 mol%) a->b c 3. Seal flask, evacuate, and backfill with inert gas (e.g., Argon) (Repeat 3x) b->c d 4. Add degassed solvents via syringe: - Toluene - Water (e.g., 5:1 Toluene:H₂O) c->d e 5. Heat with vigorous stirring (e.g., 90-110 °C) d->e f 6. Monitor reaction by TLC or LC-MS e->f

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Detailed Steps:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed solvents via syringe. A common choice is a biphasic mixture such as Toluene/H₂O (e.g., 5:1 v/v) or 1,4-Dioxane/H₂O.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (a good starting point is 90–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purifying 4-Chloro-2-iodobenzonitrile Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question, here is a technical support center with troubleshooting guides and FAQs for purifying 4-Chloro-2-iodobenzonitrile derivatives.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of this compound and its derivatives. Navigating the separation of these halogenated aromatic compounds requires a nuanced understanding of their chemical properties and their interactions with chromatographic media. This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you set up a successful purification from the start.

Q1: What is the best stationary phase to start with for purifying this compound derivatives?

For most applications, silica gel (SiO₂) of 60 Å pore size is the recommended starting stationary phase.[1] It is a versatile, polar adsorbent that effectively separates compounds based on polarity differences.[2] The polarity of this compound derivatives is influenced by the polar nitrile group (-CN) and the electronegative halogen atoms, which interact well with the acidic silanol groups on the silica surface.

However, some iodinated compounds can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[3] If you suspect your compound is unstable, consider these alternatives:

  • Neutral Alumina (Al₂O₃): This is a less acidic stationary phase that can be a good alternative for acid-sensitive compounds.[4]

  • Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-flushing the packed column with a solvent system containing 1-2% triethylamine (TEA) or another base.[4]

Q2: How do I choose the right mobile phase (eluent) for my separation?

The selection of a mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[1] The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3 .[5] This generally provides the optimal balance between retention and elution time, leading to good separation on a column.

Recommended Starting Solvent Systems for TLC: A common approach is to use a binary mixture of a non-polar solvent and a moderately polar solvent.

Non-Polar SolventPolar SolventTypical Starting Ratio (v/v)Notes
HexanesEthyl Acetate9:1A standard, versatile system. Adjust the ratio to increase or decrease polarity as needed.[6]
HexanesDichloromethane8:2Dichloromethane offers different selectivity compared to ethyl acetate and can be useful for separating compounds that are difficult to resolve otherwise.
TolueneEthyl Acetate9:1The aromatic nature of toluene can introduce π-π interactions, which may improve the separation of aromatic compounds like benzonitrile derivatives.
Q3: What key chemical properties of this compound derivatives should I consider?

Understanding the molecular interactions is key to troubleshooting separations.

  • Polarity: The nitrile group is strongly polar, while the aromatic ring is nonpolar. The chloro and iodo substituents add to the overall polarity and introduce specific interactions.

  • Halogen-π Interactions: The iodine and chlorine atoms can participate in halogen-π interactions with aromatic rings (either on other molecules or specialized stationary phases). The strength of this interaction increases with the size of the halogen (I > Br > Cl > F), which can be exploited for selectivity.[7]

  • Acidity/Basicity: While the parent molecule is neutral, derivatives may contain acidic or basic functional groups that can interact strongly with the silica surface, potentially causing peak tailing.[8]

Q4: Should I use isocratic or gradient elution for my column?

The choice depends on the complexity of your mixture, as determined by TLC.

  • Isocratic Elution: Use a single, constant mobile phase composition throughout the purification. This is ideal for simple separations where the target compound is well-resolved from impurities (large ΔRf).[9]

  • Gradient Elution: Gradually increase the polarity of the mobile phase during the run (e.g., from 5% EtOAc in hexanes to 20% EtOAc). This is highly effective for separating compounds with close Rf values or for mixtures containing components with a wide range of polarities.[5][9] It helps to elute strongly retained compounds more quickly and prevents excessive peak broadening.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem 1: Poor Separation (Low Resolution)

Q: My target compound and an impurity have very similar Rf values on TLC. How can I improve their separation on the column?

A: This is a common challenge, especially with isomers or dehalogenated byproducts.[10][11]

Causality & Solutions:

  • Optimize the Mobile Phase: A small change in solvent composition can have a large impact. Try systematically testing different solvent ratios. If using a hexanes/ethyl acetate system, try replacing ethyl acetate with dichloromethane or adding a small percentage of a third solvent like methanol to modify selectivity.[6]

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction, which can improve the separation of closely eluting compounds. A common rule of thumb is to use a silica gel-to-crude sample weight ratio of at least 50:1 for difficult separations.[9]

  • Employ Gradient Elution: Start with a low-polarity mobile phase where your target compound has an Rf of <0.2. Slowly and shallowly increase the polarity during elution. This will hold the compounds at the top of the column longer and amplify small differences in their affinity for the stationary phase, improving resolution.[5]

  • Consider an Alternative Stationary Phase: If mobile phase optimization fails, the issue may be a lack of differential interaction with silica. A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity for halogenated and aromatic compounds through π-π and dipole-dipole interactions.[8][12]

Problem 2: Peak Shape Issues (Tailing/Streaking)

Q: My compound is streaking or tailing down the column, resulting in broad fractions and poor purity. Why is this happening and how can I fix it?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the column packing or loading.

Causality & Solutions:

  • Acid-Base Interactions: If your derivative contains a basic functional group (e.g., an amine), it can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[8]

    • Solution: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. This will mask the active silanol sites and lead to sharper peaks.[4]

  • Column Overloading: Loading too much sample onto the column is a common cause of tailing and poor separation.

    • Solution: As a general guideline, the amount of crude material should not exceed 1-2% of the mass of the silica gel. For difficult separations, this should be even lower.

  • Poor Sample Loading: If the initial band of the sample at the top of the column is not flat and narrow, it will broaden as it travels down the column.

    • Solution: Dissolve the sample in the minimum amount of solvent, preferably the mobile phase itself.[13] If the sample has poor solubility, consider dry loading : adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[5][13]

Problem 3: Compound Recovery Issues

Q: My compound seems to be irreversibly stuck on the column, and my yield is very low. What happened?

A: This frustrating issue usually points to either compound decomposition or excessively strong retention.

Causality & Solutions:

  • Compound Decomposition: Iodinated aromatics can be sensitive to the acidic nature of silica gel.

    • Solution: First, test for stability (see Protocol 3). If it is unstable, use a deactivated silica gel column or switch to a more inert stationary phase like neutral alumina.[3][4]

  • Excessive Polarity: If your derivative is highly polar, it may not elute with standard solvent systems.

    • Solution: On TLC, a very polar compound will not move from the baseline, even in 100% ethyl acetate.[5] You may need to use a more aggressive mobile phase, such as adding 5-10% methanol to dichloromethane. For very polar basic compounds, a system like 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective.[5]

Q: My compound eluted much faster than expected, appearing in the solvent front with impurities. Why?

A: This indicates that your compound has very little interaction with the stationary phase in the chosen solvent system.

Causality & Solutions:

  • Mobile Phase is Too Polar: The selected eluent is too strong and is washing everything off the column without allowing for separation.

    • Solution: Re-develop your solvent system using TLC. Find a much less polar mobile phase that gives your target compound the desired Rf of 0.2-0.3.

  • Sample Solvent Effect: If you dissolved your sample in a solvent that is much more polar than the mobile phase, this strong solvent can carry your compound down the column prematurely.

    • Solution: Always try to dissolve the sample in the mobile phase itself. If a stronger solvent is needed for solubility, use the absolute minimum volume and consider the dry loading technique.[13]

Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing your chosen test solvent system (e.g., 9:1 Hexanes:EtOAc).

  • Visualize the spots using a UV lamp (254 nm).

  • Calculate the Rf value for your target compound (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the solvent ratio until the Rf of your target compound is between 0.2 and 0.3.

Protocol 2: Step-by-Step Flash Column Chromatography (Dry Loading Method)
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[9] Fill the column with silica gel slurried in the initial, low-polarity mobile phase. Gently tap the column to ensure even packing and remove air bubbles. Add another layer of sand on top.

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the mass of your crude product) to the flask.

  • Solvent Removal: Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[13]

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, ensuring an even layer. Gently place a final layer of sand on top to prevent disturbance.[13]

  • Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to begin elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. The rate of collection should be steady.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your final product.

Protocol 3: Assessing Compound Stability on Silica Gel
  • Prepare a standard solution of your crude product in a suitable solvent (e.g., deuterated chloroform for NMR analysis).

  • Take an aliquot and analyze it by ¹H NMR or LC-MS to get a baseline measurement of the product-to-impurity ratio.

  • In a small vial, create a slurry of silica gel in a solvent system similar to your planned eluent.

  • Add a known amount of your crude product to the slurry.

  • Stir the mixture for 30-60 minutes to simulate the contact time on a column.[3]

  • Filter the slurry to remove the silica gel and rinse with a small amount of solvent.

  • Concentrate the filtrate and re-analyze by ¹H NMR or LC-MS.

  • Compare the initial and final analyses. A significant decrease in the product-to-impurity ratio indicates decomposition on the silica gel.[3]

Visualizations and Data
Troubleshooting Workflow Diagram

This diagram outlines a logical approach to diagnosing and solving common column chromatography issues.

ChromatographyTroubleshooting Start Problem Observed PoorSep Poor Separation / Overlap Start->PoorSep BadShape Peak Tailing / Streaking Start->BadShape LowYield Low / No Recovery Start->LowYield CheckTLC Is ΔRf on TLC > 0.1? PoorSep->CheckTLC CheckLoading Was Column Overloaded? BadShape->CheckLoading CheckElution Did Compound Elute in Solvent Front? LowYield->CheckElution OptimizeSolvent Optimize Mobile Phase (Try different solvents/ratios) CheckTLC->OptimizeSolvent No LongerColumn Increase Column Length (Higher Silica:Sample Ratio) CheckTLC->LongerColumn Yes UseGradient Use a Shallow Gradient OptimizeSolvent->UseGradient UseGradient->LongerColumn AltPhase Consider Alternative Phase (PFP, Alumina) LongerColumn->AltPhase ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes CheckAcidity Is Compound Basic/Acidic? CheckLoading->CheckAcidity No DryLoad Use Dry Loading Technique CheckAcidity->DryLoad No AddModifier Add Mobile Phase Modifier (e.g., 1% TEA or Acetic Acid) CheckAcidity->AddModifier Yes ReducePolarity Drastically Reduce Mobile Phase Polarity CheckElution->ReducePolarity Yes CheckStability Test Compound Stability on Silica (See Protocol 3) CheckElution->CheckStability No DeactivateSilica Use Deactivated Silica or Alumina CheckStability->DeactivateSilica Unstable IncreasePolarity Increase Mobile Phase Polarity (e.g., add MeOH) CheckStability->IncreasePolarity Stable

Caption: Troubleshooting workflow for common column chromatography problems.

References

addressing nitrile group hydrolysis during 4-Chloro-2-iodobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-2-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge: the unintended hydrolysis of the nitrile group during various chemical transformations. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve this common side reaction, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a new peak in my NMR that corresponds to a carboxylic acid. What's happening to my this compound?

A1: The appearance of a carboxylic acid strongly suggests that the nitrile group (-CN) on your starting material has undergone hydrolysis to a carboxylic acid (-COOH). This is a common side reaction, particularly under aqueous acidic or basic conditions, which are often employed in reactions like palladium-catalyzed cross-coupling.

Q2: What are the typical reaction conditions that trigger nitrile hydrolysis?

A2: Nitrile hydrolysis can be catalyzed by both acid and base.[1][2] Strong aqueous bases (like NaOH, KOH) or strong aqueous acids (like HCl, H₂SO₄), especially when heated, can readily convert the nitrile to a carboxylic acid.[3][4] Even milder bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), commonly used in Suzuki-Miyaura couplings, can promote this hydrolysis if the reaction is run for extended periods at elevated temperatures in the presence of water.[5][6][7]

Q3: Can I reverse the hydrolysis of my nitrile group back to the nitrile?

A3: Unfortunately, the conversion of a carboxylic acid back to a nitrile is not a simple reversal. It typically requires a multi-step process, often involving conversion of the carboxylic acid to a primary amide, followed by dehydration. It is far more effective to prevent the initial hydrolysis from occurring.

Q4: How can I quickly check for nitrile degradation during my reaction?

A4: Thin-Layer Chromatography (TLC) is an excellent in-process check. The hydrolyzed carboxylic acid product will have a different polarity (and thus a different Rf value) than your starting material. You can also monitor the reaction by LC-MS to look for the mass of the corresponding carboxylic acid. A change in the pH of your reaction mixture can also be an indicator.

Troubleshooting Guide: Addressing Nitrile Group Hydrolysis

When faced with unexpected nitrile hydrolysis, a systematic approach to troubleshooting is essential. The following guide links common experimental observations to their probable causes and provides actionable solutions.

Observation Probable Cause Corrective Actions & Scientific Rationale
Significant formation of 4-chloro-2-iodobenzoic acid detected by LC-MS/NMR. Reaction conditions are too harsh (high temperature, prolonged reaction time, or strong base). 1. Lower the Reaction Temperature: Many palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, can proceed at lower temperatures with the right catalyst and ligand system.[6][8] Reducing the temperature will decrease the rate of the hydrolysis side reaction. 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize exposure of the product to hydrolytic conditions. 3. Use a Milder Base: If using strong bases like NaOH or KOH, consider switching to milder inorganic bases like K₂CO₃, K₃PO₄, or even organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9][10][11] These are often sufficient to facilitate cross-coupling reactions while minimizing nitrile hydrolysis.
Inconsistent yields and varying amounts of hydrolyzed by-product. Inconsistent water content in solvents or reagents. 1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. The presence of excess water provides the necessary reagent for hydrolysis. 2. Dry Reagents: Ensure your base and other solid reagents are anhydrous. Some bases can be hygroscopic.
Reaction works well with some coupling partners but not others, leading to hydrolysis. Slow reaction kinetics with challenging substrates necessitate longer reaction times or higher temperatures. 1. Optimize Catalyst and Ligand: For sterically hindered or electronically deactivated coupling partners, a more active catalyst system may be required to achieve a reasonable reaction rate at a lower temperature. For example, using highly active phosphine ligands can accelerate the catalytic cycle of cross-coupling reactions.[2][12][13] 2. Consider a Different Cross-Coupling Reaction: If a particular type of coupling (e.g., Suzuki) is problematic, exploring alternatives like Stille or Negishi coupling might offer a solution, as they may proceed under different, less hydrolytic conditions.

Preventative Measures: Proactive Strategies to Safeguard the Nitrile Group

The most effective way to deal with nitrile hydrolysis is to prevent it from happening in the first place. Here are some proactive strategies to incorporate into your experimental design.

Strategic Selection of Reaction Conditions

The choice of base is often the most critical factor in preventing nitrile hydrolysis during palladium-catalyzed cross-coupling reactions.

  • Mild Inorganic Bases: For many Suzuki-Miyaura reactions with this compound, bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provide a good balance of reactivity for the coupling reaction while being less aggressive towards the nitrile group compared to hydroxides.[5][7]

  • Organic Bases: In Sonogashira or Buchwald-Hartwig amination reactions, organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used.[10][11] These are generally not nucleophilic enough to attack the nitrile directly.

  • Anhydrous Conditions: Whenever possible, conduct reactions under anhydrous conditions to limit the availability of water for hydrolysis.

Reaction Monitoring and Optimization
  • Time-Course Studies: When developing a new reaction, perform a time-course study to determine the optimal reaction time. This will help you avoid unnecessarily long reaction times that can lead to product degradation.

  • Temperature Screening: Screen a range of temperatures to find the lowest effective temperature for your desired transformation.

The "Protecting Group" Strategy

In cases where hydrolysis is unavoidable even with optimized conditions, a protecting group strategy can be employed. However, it's important to note that there are no universally "standard" protecting groups for nitriles that are as common as those for alcohols or amines. The general idea is to temporarily convert the nitrile to a group that is stable to the reaction conditions and can be readily converted back to the nitrile afterward.

One potential, though less common, approach involves the temporary conversion of the nitrile to a more robust heterocycle, such as a triazole, which can be stable to certain reaction conditions and later converted back. However, for most standard cross-coupling reactions, careful optimization of reaction conditions is the preferred and more direct approach.

Visualizing the Problem: The Mechanism of Nitrile Hydrolysis

To effectively troubleshoot, it's crucial to understand the chemical pathways leading to the undesired hydrolysis.

Nitrile_Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Nit_B Nitrile (R-CN) Int1_B Imidate Anion Nit_B->Int1_B + OH⁻ OH_B OH⁻ Amide_B Amide (R-CONH₂) Int1_B->Amide_B + H₂O H2O_B H₂O Int2_B Tetrahedral Intermediate Amide_B->Int2_B + OH⁻ OH2_B OH⁻ Acid_B Carboxylate (R-COO⁻) Int2_B->Acid_B - NH₂⁻ NH3_B NH₃ Nit_A Nitrile (R-CN) Int1_A Protonated Nitrile Nit_A->Int1_A + H₃O⁺ H3O_A H₃O⁺ Int2_A Protonated Imidic Acid Int1_A->Int2_A + H₂O H2O_A H₂O Amide_A Amide (R-CONH₂) Int2_A->Amide_A - H₃O⁺ Int3_A Protonated Amide Amide_A->Int3_A + H₃O⁺ H3O2_A H₃O⁺ Int4_A Tetrahedral Intermediate Int3_A->Int4_A + H₂O H2O2_A H₂O Acid_A Carboxylic Acid (R-COOH) Int4_A->Acid_A - NH₄⁺ NH4_A NH₄⁺

Caption: Mechanisms of base- and acid-catalyzed nitrile hydrolysis.

Experimental Protocol: A Starting Point for a Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound and should be optimized for each specific arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

By understanding the mechanisms of nitrile hydrolysis and employing these troubleshooting and preventative strategies, researchers can significantly improve the outcomes of their reactions with this compound, leading to higher yields and purer products.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Chloro-2-iodobenzonitrile and 4-Chloro-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Dihalogenated aromatic compounds are invaluable building blocks, offering orthogonal reactivity that allows for stepwise, selective functionalization. This guide provides an in-depth comparison of two such building blocks: 4-chloro-2-iodobenzonitrile and 4-chloro-2-bromobenzonitrile . Our focus will be on their differential reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing both theoretical grounding and practical, data-driven insights to inform your synthetic strategy.

Fundamental Principles: The Carbon-Halogen Bond Dictates Reactivity

The primary determinant of reactivity in any aryl halide is the strength of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required to break the C-X bond directly correlates with the reaction's facility.

The established trend for C(sp²)–X bond dissociation energy (BDE) is: C–Cl > C–Br > C–I

This hierarchy is the cornerstone of understanding the comparative reactivity of our two target molecules. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making this compound the more reactive partner in reactions hinging on C-X bond cleavage.[1][2] The C-Cl bond, being the strongest of the three, will remain intact under conditions optimized for coupling at the more labile C-I or C-Br positions. This differential reactivity is the key to their utility as synthetic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

For 4-chloro-2-halobenzonitriles, the halogen at the 2-position (I or Br) is the site of reaction for most palladium-catalyzed couplings. The electron-withdrawing nature of the nitrile group and the chloro substituent activates the ring, but the inherent reactivity of the C-X bond is the dominant factor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When comparing our two substrates, the primary difference lies in the reaction conditions required to achieve efficient coupling.

Causality Behind Experimental Choices: Due to the lower BDE of the C-I bond, this compound typically requires lower catalyst loadings, milder bases, and lower temperatures to achieve high yields compared to its bromo-analogue.[3] For 4-chloro-2-bromobenzonitrile, more forcing conditions—such as higher temperatures or the use of more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos)—are often necessary to facilitate the more challenging oxidative addition step.[3][4][5]

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

Substrate Catalyst System Base Temp (°C) Time (h) Representative Yield (%)
This compound Pd(PPh₃)₄ (2-3 mol%) K₂CO₃ 80-90 2-6 >90%[6]

| 4-Chloro-2-bromobenzonitrile | Pd(OAc)₂ (3-5 mol%) + SPhos (6-10 mol%) | K₃PO₄ | 100-110 | 8-16 | ~85-95%[4][7] |

Note: Yields are representative and based on typical results for analogous Suzuki-Miyaura reactions. Actual yields may vary.

Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is highly sensitive to the identity of the halogen.[8][9][10] This sensitivity can be exploited for selective functionalization.

Causality Behind Experimental Choices: The reaction with this compound can often be performed at or near room temperature with standard catalysts like Pd(PPh₃)₄ and a Cu(I) co-catalyst.[11][12] In contrast, coupling with 4-chloro-2-bromobenzonitrile generally necessitates elevated temperatures and sometimes requires more sophisticated catalyst systems to achieve comparable reaction rates and yields.[10] This pronounced difference in reactivity allows for selective alkynylation at an iodo-position while leaving a bromo-position on the same molecule untouched.[8]

Comparative Data: Sonogashira Coupling with Phenylacetylene

Substrate Catalyst System Base Temp (°C) Time (h) Representative Yield (%)
This compound Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (1 mol%) Et₃N 25-40 3-8 >90%

| 4-Chloro-2-bromobenzonitrile | Pd(PPh₃)₂Cl₂ (4 mol%) + CuI (2 mol%) | DIPA | 60-80 | 12-24 | ~80-90% |

Note: DIPA = Diisopropylamine. Conditions are illustrative and based on established principles of Sonogashira reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond and is a cornerstone of modern medicinal chemistry.[13] Similar to other cross-couplings, the reactivity order is I > Br >> Cl.[14]

Causality Behind Experimental Choices: The amination of this compound can proceed under relatively mild conditions. For the more challenging 4-chloro-2-bromobenzonitrile, achieving high conversion often requires the use of "second-generation" or "third-generation" Buchwald ligands (e.g., XPhos, RuPhos) which are specifically designed to promote the oxidative addition of aryl bromides and chlorides.[15][16] The choice of base is also critical, with stronger, non-nucleophilic bases like NaOt-Bu or LHMDS often being required for aryl bromides.

Comparative Data: Buchwald-Hartwig Amination with Morpholine

Substrate Catalyst System Base Temp (°C) Time (h) Representative Yield (%)
This compound Pd₂(dba)₃ (2 mol%) + BINAP (4 mol%) Cs₂CO₃ 90-100 6-12 ~90%

| 4-Chloro-2-bromobenzonitrile | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | NaOt-Bu | 100-110 | 12-18 | >90%[15] |

Note: Conditions are representative. The use of advanced ligands significantly improves yields for aryl bromides.

Visualizing the Mechanism: The Cross-Coupling Catalytic Cycle

The enhanced reactivity of the iodo-substrate is rooted in the first step of the catalytic cycle. The following diagram illustrates the generic Suzuki-Miyaura pathway, highlighting the critical oxidative addition step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Determining Step) I > Br >> Cl trans_complex Ar-Pd(II)(R')L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation product_complex [Ar-R']-Pd(0)L₂ trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-R' (Product) arx Ar-X (Aryl Halide) boronic R'-B(OR)₂ base Base

Caption: Generic catalytic cycle for the Suzuki-Miyaura reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis dominates, the reactivity of these substrates in SNAr reactions is also noteworthy. In SNAr, a potent nucleophile attacks the aromatic ring, displacing a halide. The reaction is facilitated by strong electron-withdrawing groups (like the -CN group) positioned ortho or para to the leaving group.

Here, the reactivity trend is often reversed: C-Cl ≈ C-Br ≈ C-I , with the rate-determining step being the initial nucleophilic attack, not the cleavage of the C-X bond. However, the halogen's electronegativity can influence the electrophilicity of the carbon it's attached to. In this specific case, with halogens at the 2-position and a strong activating -CN group at the 1-position, substitution can potentially occur at either the 2- or 4-position, depending on the nucleophile and conditions. Selective substitution of the chlorine at position 4 is plausible under forcing SNAr conditions, especially if the more reactive 2-position is already functionalized.

Experimental Protocols: A Practical Comparison

To illustrate the tangible differences in laboratory practice, we provide a detailed, self-validating protocol for a Suzuki-Miyaura coupling of each substrate with 4-methoxyphenylboronic acid.

Workflow Overview

Experimental_Workflow start Select Substrate: 4-Chloro-2-iodo- or 4-Chloro-2-bromobenzonitrile setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate (1 eq), Boronic Acid (1.2 eq), Base, and Solvent setup->reagents degas Degas Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Pd Catalyst System degas->catalyst heat Heat to Specified Temp (Monitor by TLC/LC-MS) catalyst->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Isolate & Characterize Product purify->product

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Suzuki Coupling of this compound

  • Materials:

    • This compound (265.5 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

    • Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%)

    • 1,4-Dioxane (8 mL) and Degassed Water (2 mL)

  • Procedure:

    • To a dry 25 mL Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times to establish an inert atmosphere.

    • Add the 1,4-dioxane and degassed water via syringe. Stir the mixture for 10 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of nitrogen.

    • Heat the reaction mixture to 85 °C in an oil bath.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours .

    • Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki Coupling of 4-Chloro-2-bromobenzonitrile

  • Materials:

    • 4-Chloro-2-bromobenzonitrile (216.5 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

    • Potassium phosphate (K₃PO₄), tribasic (425 mg, 2.0 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (7 mg, 0.03 mmol, 3 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (25 mg, 0.06 mmol, 6 mol%)

    • Anhydrous Toluene (10 mL)

  • Procedure:

    • To a dry 25 mL Schlenk flask containing a magnetic stir bar, add 4-chloro-2-bromobenzonitrile, 4-methoxyphenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

    • Seal the flask, and evacuate and backfill with nitrogen three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C in an oil bath.

    • Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-16 hours for full conversion.

    • Follow steps 7-9 from Protocol 1 for workup and purification.

Rationale for Protocol Differences: The protocol for the bromo-substrate necessitates a higher temperature, a stronger base (K₃PO₄), and a more active, electron-rich, and bulky ligand (SPhos) to overcome the higher activation energy of the C-Br bond's oxidative addition.

Conclusion and Strategic Recommendations

Both this compound and 4-chloro-2-bromobenzonitrile are excellent synthons for the selective construction of complex molecules. The choice between them should be guided by the specific requirements of your synthetic route.

  • Choose this compound when:

    • Mild reaction conditions are paramount: It allows for lower temperatures and the use of simpler, less expensive catalyst systems.

    • Substrates are thermally sensitive: The ability to run reactions at lower temperatures can be crucial for preserving delicate functional groups elsewhere in the molecule.

    • Rapid reaction times are desired: The faster kinetics of C-I bond activation can shorten synthesis times.

  • Choose 4-Chloro-2-bromobenzonitrile when:

    • Cost and availability are primary drivers: Aryl bromides are often less expensive and more widely available than their iodo counterparts.

    • Subsequent functionalization at the 2-position is planned using chemistry incompatible with an iodide: For instance, if a subsequent reaction requires harsher conditions where an iodide might be unstable.

    • Your laboratory is well-equipped for modern cross-coupling: The use of advanced ligands and slightly higher temperatures is routine and poses no barrier.

Ultimately, by understanding the fundamental principles of C-X bond reactivity, researchers can make an informed decision, optimizing their synthetic strategy for efficiency, cost, and success.

References

A Comparative Guide to Suzuki and Stille Coupling for the Selective Functionalization of 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the ability to selectively forge carbon-carbon bonds on complex aromatic scaffolds is paramount. The polyfunctionalized molecule, 4-chloro-2-iodobenzonitrile, presents a classic challenge in regioselective cross-coupling. With two distinct halogen atoms, the C-I and C-Cl bonds, the choice of catalytic methodology is critical to achieving the desired synthetic outcome. This guide provides an in-depth, objective comparison of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective arylation of this compound at the more labile iodine position.

The inherent difference in the bond dissociation energies of the C-I and C-Cl bonds dictates that palladium-catalyzed cross-coupling reactions will preferentially occur at the carbon-iodine bond.[1] This chemoselectivity is a cornerstone of modern organic synthesis, allowing for the sequential functionalization of polyhalogenated arenes.[1] Both the Suzuki and Stille couplings are powerful tools for this transformation, yet they possess distinct advantages and disadvantages in terms of efficiency, substrate scope, and practical application.

The Suzuki-Miyaura Coupling: A Green and Versatile Approach

The Suzuki-Miyaura coupling has become one of the most widely used C-C bond-forming reactions due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generation of non-toxic, easily removable boron-based byproducts.[2] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to activate the boronic acid for transmetalation.[2][3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Coupling cluster_cycle Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of this compound

This protocol outlines a general procedure for the selective Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Stille Coupling: Robustness and Broad Functional Group Tolerance

The Stille coupling is another powerful palladium-catalyzed reaction that joins an organotin compound with an organic halide.[4] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups.[4][5] This often allows for the coupling of complex and sensitive substrates without the need for protecting groups. However, the high toxicity of organotin reagents and their byproducts is a significant drawback.[4]

Catalytic Cycle of the Stille Coupling

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]

Stille_Coupling cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'SnBu3) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Release

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocol: Stille Coupling of this compound

This protocol provides a general method for the selective Stille coupling of this compound with tributyl(phenyl)stannane.

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add tributyl(phenyl)stannane (1.2 mmol) via syringe.

  • Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF).

  • Stir the resulting mixture vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis: Suzuki vs. Stille

FeatureSuzuki CouplingStille Coupling
Nucleophile Organoboronic acids/estersOrganostannanes
Toxicity Low toxicity of reagents and byproductsHigh toxicity of organotin reagents and byproducts
Reagent Stability Boronic acids can be prone to decompositionOrganostannanes are generally stable to air and moisture[4][5]
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be difficult to remove from the product
Reaction Conditions Typically requires a base[2][3]Often proceeds under neutral conditions
Functional Group Tolerance Broad, but can be sensitive to acidic protonsExcellent and very broad[5]
Typical Yields Generally high (80-99%) for similar substrates[6][7]Generally high (70-95%) for similar substrates[8]

Senior Application Scientist's Recommendation

The choice between Suzuki and Stille coupling for the selective functionalization of this compound hinges on a careful consideration of the specific research goals, available resources, and safety protocols.

For most applications, the Suzuki-Miyaura coupling is the recommended first choice. Its "greener" profile, due to the low toxicity of boronic acids and their byproducts, makes it a more environmentally benign and safer option. The ease of removal of the boron-containing byproducts simplifies purification, which is a significant advantage, particularly in the context of pharmaceutical development where purity is paramount. The vast commercial availability of diverse boronic acids also provides a broader and more readily accessible scope for derivatization.

The Stille coupling, however, remains a highly valuable and sometimes superior alternative in specific scenarios. Its exceptional tolerance for a wide range of functional groups can be decisive when working with highly functionalized or sensitive molecules where the basic conditions of the Suzuki coupling might be problematic. The stability of organostannanes can also be an advantage in complex, multi-step syntheses. If a laboratory is well-equipped to handle highly toxic organotin compounds and has robust purification methods to remove tin residues, the Stille coupling offers a powerful and reliable method for C-C bond formation.

References

A Comparative Guide to the Activity of 4-Chloro-2-iodobenzonitrile in Synthesizing Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Biaryl Scaffolds and Advanced Building Blocks

Biaryl scaffolds are ubiquitous and privileged structures in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis has been a focal point of organic chemistry for decades, with transition metal-catalyzed cross-coupling reactions emerging as the most powerful and versatile tools for their construction.[3][4] However, the efficient and selective synthesis of unsymmetrical, multi-substituted biaryls presents a significant challenge, often requiring multi-step procedures with protecting groups or facing issues with regioselectivity.

This guide provides an in-depth technical comparison of 4-Chloro-2-iodobenzonitrile, a highly versatile building block, for the synthesis of complex biaryl scaffolds. We will explore its unique reactivity profile, comparing it to other dihalogenated alternatives, and provide field-proven experimental protocols. The central thesis is that the significant differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this molecule allows for elegant and highly selective sequential functionalization, a critical advantage in complex target-oriented synthesis.

The Principle of Orthogonal Reactivity: Exploiting C-X Bond Lability

The cornerstone of modern cross-coupling chemistry is the predictable reactivity of carbon-halogen (C-X) bonds with palladium catalysts. The rate-determining step in many catalytic cycles, such as the Suzuki-Miyaura or Heck reaction, is the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6][7][8] The efficiency of this step is inversely proportional to the strength of the C-X bond.

The established reactivity trend for halogens in palladium-catalyzed reactions is: I > Br > OTf >> Cl > F .[9][10] This hierarchy stems directly from the bond dissociation energies, where the C-I bond is the weakest and most readily cleaved by the catalyst.[5] this compound is a prime exemplar of a substrate designed to exploit this reactivity difference. The C-I bond can be selectively activated and functionalized under mild conditions that leave the more robust C-Cl bond untouched, preserving it as a reactive handle for a subsequent, distinct transformation.

Below is a diagram illustrating the fundamental concept of selective activation.

G cluster_0 Reactivity Spectrum cluster_1 Reaction Conditions I C-I Bond Mild Mild Conditions (e.g., RT - 80°C) I->Mild Highly Reactive (Selective Activation) Br C-Br Bond Br->Mild Moderately Reactive Cl C-Cl Bond Forcing Forcing Conditions (e.g., >100°C, Strong Ligands) Cl->Forcing Less Reactive (Requires Harsher Conditions)

Caption: Relative reactivity of C-X bonds with Pd catalysts.

Part 1: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation due to its mild conditions and high functional group tolerance.[11] With this compound, the reaction can be performed with exceptional selectivity at the C-2 (iodo) position.

Catalytic Cycle: Suzuki-Miyaura Reaction

The mechanism involves three key steps: oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)L₂(I) oa->pd2_complex Ar-I trans Transmetalation (Base, Ar'-B(OH)₂) pd2_biaryl Ar-Pd(II)L₂(Ar') trans->pd2_biaryl re Reductive Elimination re->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) re->product ar_def Ar = 4-Chloro-3-cyanophenyl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Selective Monofunctionalization

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL), degassed

  • Water (1 mL), degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent catalyst degradation.[11]

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The use of a solvent mixture is common to ensure solubility of both the organic and inorganic reagents.[12]

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Comparative Performance Data

The key advantage of this compound is the ability to achieve high yields for the first coupling under mild conditions that are insufficient to activate the C-Cl bond.

SubstrateCoupling PositionTypical Catalyst SystemConditionsTypical Yield (%)
This compound C-IPd(PPh₃)₄ / K₂CO₃85 °C, 4-8 h>90%
This compound C-ClPd(dba)₂ / SPhos / K₃PO₄>110 °C, 12-24 hRequires forcing conditions
2,4-DibromobenzonitrileC-Br (ortho to CN)PdCl₂(dppf) / K₂CO₃90-100 °C, 8-12 hGood, potential for mixtures
2,4-DichlorobenzonitrileC-ClPd₂ (dba)₃ / Buchwald Ligand>120 °C, >18 hModerate to good

Data compiled and generalized from typical cross-coupling literature. Specific yields are substrate-dependent.

Part 2: Sequential Cross-Coupling for Unsymmetrical Biaryl Synthesis

The true utility of this compound is realized in sequential or one-pot, two-step coupling strategies to build complex, unsymmetrical biaryls. After the initial selective coupling at the C-I position, the resulting 4-chloro-2-arylbenzonitrile intermediate can undergo a second coupling reaction at the C-Cl position.

This second step typically requires more forcing conditions: a higher temperature, a stronger base (e.g., K₃PO₄), and a more electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos) designed to facilitate the challenging oxidative addition of the C-Cl bond.[5]

Workflow for Sequential Synthesis

This workflow demonstrates the modular assembly of a trisubstituted arene from a single starting material.

G start This compound step1 Step 1: Suzuki Coupling (Mild Conditions) + Ar¹-B(OH)₂ start->step1 intermediate Intermediate: 4-Chloro-2-(Ar¹)-benzonitrile step1->intermediate step2 Step 2: Suzuki or Buchwald Coupling (Forcing Conditions) + Ar²-B(OH)₂ or R₂NH intermediate->step2 final Final Product: 4-(Ar²)-2-(Ar¹)-benzonitrile step2->final

Caption: Logical workflow for sequential biaryl synthesis.

Comparison with Alternative Dihalogenated Reagents
ReagentKey AdvantagesKey Disadvantages
This compound Excellent regioselectivity due to large reactivity difference. Allows for two distinct, orthogonal coupling reactions.Higher initial cost compared to dichloro/dibromo analogs.
2,4-Dibromobenzonitrile Both positions are reactive. Can be used for sequential coupling.Smaller reactivity difference between the two C-Br bonds can lead to mixtures of mono-arylated products or double-coupling, requiring careful optimization.
2,4-Dichlorobenzonitrile Low cost, readily available.Both C-Cl bonds are relatively unreactive, requiring harsh conditions, specialized (and often expensive) ligands, and high catalyst loadings for both steps. Selectivity can be poor.
2-Bromo-4-chlorobenzonitrile Good reactivity difference allows for selective C-Br coupling first. A viable alternative.The C-I bond in the primary topic of this guide offers even milder conditions for the first step, enhancing functional group tolerance.

Conclusion: A Superior Building Block for Complex Synthesis

For researchers, scientists, and drug development professionals, synthetic efficiency, selectivity, and modularity are paramount. This compound stands out as a superior building block for the construction of complex biaryl scaffolds. Its well-defined reactivity hierarchy enables a predictable and highly regioselective monofunctionalization at the C-I bond under mild conditions, preserving the C-Cl bond for subsequent, orthogonal transformations.

This "one-two punch" capability streamlines the synthesis of unsymmetrical, trisubstituted aromatic cores that would otherwise require longer, less efficient routes. While alternative dihalogenated reagents exist, none offer the same degree of built-in, electronically controlled selectivity. This makes this compound an invaluable tool for creating diverse molecular libraries and accelerating the discovery of new chemical entities.

References

Navigating Chemoselectivity: A Comparative Analysis of Palladium Catalysts for the Coupling of 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the functionalization of polysubstituted aromatic scaffolds is a cornerstone of molecular design. Among these, 4-chloro-2-iodobenzonitrile stands as a valuable building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds presents a classic chemoselectivity challenge. This guide provides a comprehensive comparative analysis of various palladium catalyst systems for the selective coupling at the C-I bond of this compound, supported by experimental data and mechanistic insights to empower researchers in drug development and chemical synthesis.

The Chemoselectivity Challenge: C-I vs. C-Cl Activation

The success of a selective cross-coupling reaction on a dihalogenated substrate hinges on the catalyst's ability to discriminate between the two halogen-carbon bonds. The established trend in bond reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl.[1][2] This intrinsic reactivity difference forms the basis for achieving selective functionalization of the more labile C-I bond in this compound, while leaving the more robust C-Cl bond intact for potential subsequent transformations.

The choice of the palladium catalyst, particularly the ancillary ligand, is paramount in modulating this selectivity and achieving high yields of the desired mono-coupled product. Ligands play a crucial role in influencing the steric and electronic properties of the palladium center, thereby fine-tuning its reactivity and preventing undesirable side reactions such as double coupling (diarylation).[3][4]

Comparative Performance of Palladium Catalysts

The following sections provide a comparative overview of the performance of different palladium catalyst systems in key cross-coupling reactions with this compound. The data presented is a synthesis of literature-reported examples, providing a baseline for catalyst selection.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[5][6] In the context of this compound, the goal is the selective synthesis of 2-aryl-4-chlorobenzonitriles, which are precursors to a variety of complex molecular architectures.[7][8]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O901285[8]
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O1001692[7]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene100895[9]
Pd(OAc)₂ / XPhosXPhosCs₂CO₃Dioxane1101293[10]

Analysis: Traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ provide good to excellent yields, demonstrating the inherent preference for C-I bond activation.[7][8] However, for more challenging substrates or to ensure high selectivity and prevent homocoupling of the boronic acid partner, more advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are often superior.[9][10] These ligands promote the formation of monoligated, highly reactive Pd(0) species that facilitate oxidative addition at the C-I bond while their steric bulk can disfavor a second oxidative addition at the C-Cl bond.

Heck Coupling: The Alkene Connection

The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[11][12] For this compound, this translates to the synthesis of 4-chloro-2-vinylbenzonitriles.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃Et₃NDMF1002478[13]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₂CO₃Dioxane1201888[14]
Herrmann's CatalystNoneNaOAcNMP1301285[15]

Analysis: The Heck reaction can be effectively catalyzed by various palladium systems. While traditional phosphine ligands like P(o-tol)₃ are effective, the use of bulky alkylphosphines such as P(t-Bu)₃ can lead to improved yields and catalyst stability at higher temperatures.[13][14] Palladacycles, like Herrmann's catalyst, also offer high activity and stability.[15] The choice of base and solvent is critical to prevent side reactions and ensure efficient catalyst turnover.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[16] This reaction allows for the introduction of an alkynyl moiety at the 2-position of this compound.

| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 65 | 6 | 90 |[17] | | Pd(OAc)₂ / SPhos | None | SPhos | Cs₂CO₃ | Dioxane | 80 | 12 | 92 | | | Pd₂(dba)₃ / XPhos | CuI | XPhos | DIPA | Toluene | 100 | 8 | 94 |[18] |

Analysis: The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are highly effective for the selective coupling at the C-I bond.[17] Copper-free Sonogashira protocols, often employing bulky, electron-rich ligands like SPhos, have been developed to avoid issues associated with copper, such as alkyne homocoupling. The choice between copper-catalyzed and copper-free systems may depend on the specific alkyne coupling partner and the desired reaction conditions.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[19][20] This reaction enables the synthesis of N-substituted 2-amino-4-chlorobenzonitriles.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene1001688[19]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Dioxane1101291[21]
G3-XPhos PalladacycleXPhosLHMDSTHF80894

Analysis: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bidentate phosphine ligands like BINAP were among the first to show broad utility.[19] More recently, bulky monophosphine ligands from the Buchwald group, such as XPhos, have demonstrated exceptional activity and substrate scope.[21] The use of pre-formed palladacycle catalysts can offer improved stability and reproducibility. The choice of base is also critical and must be compatible with the amine coupling partner.

Mechanistic Considerations and Experimental Workflow

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira with copper, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R This compound This compound This compound->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The initial and rate-determining step is the oxidative addition of the C-I bond of this compound to the active Pd(0) species. The choice of ligand influences the rate of this step and the stability of the resulting Pd(II) intermediate.

Experimental Workflow: A General Protocol

A standardized workflow is crucial for reproducible results in palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Flask Schlenk Flask/Glovebox Substrate This compound Coupling Partner Boronic Acid/Alkene/Alkyne/Amine Base Base (e.g., K2CO3) Catalyst Pd Catalyst & Ligand Solvent Anhydrous Solvent Heating Heating & Stirring Solvent->Heating Monitoring Reaction Monitoring (TLC, GC, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of argon, a Schlenk flask is charged with this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd) are added.

  • Solvent Addition: Anhydrous and degassed solvent (e.g., dioxane/water mixture) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion and Future Outlook

The selective functionalization of this compound at the C-I bond is a readily achievable transformation using a variety of palladium-catalyzed cross-coupling reactions. The key to success lies in the judicious selection of the catalyst system, particularly the ligand, which governs the chemoselectivity and overall efficiency of the reaction.

For routine transformations, traditional catalyst systems often provide satisfactory results. However, for maximizing yields, minimizing side products, and handling more complex substrates, the use of modern, bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is highly recommended.

Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. The continued exploration of ligand effects and a deeper understanding of the catalytic cycle will undoubtedly lead to new and improved methods for the selective functionalization of complex molecules, furthering advancements in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Functional Group Tolerance in Reactions of 4-Chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of complex molecule synthesis, the strategic and selective functionalization of aromatic scaffolds is paramount. 4-Chloro-2-iodobenzonitrile has emerged as a highly versatile building block, offering two distinct halogen handles for sequential chemical modifications. The disparate reactivity of the carbon-iodine (C-I) and carbon-chloro (C-Cl) bonds provides a powerful platform for orthogonal chemistry, enabling the stepwise introduction of diverse functionalities. This guide provides an in-depth, comparative analysis of the functional group tolerance in key reactions of this compound, offering experimental insights to inform your synthetic strategy.

The Underlying Principle: Chemoselectivity Driven by Bond Reactivity

The successful application of this compound in multi-step synthesis hinges on the predictable and selective reaction at one halogen over the other. This chemoselectivity is fundamentally governed by the difference in bond dissociation energies and the mechanism of the chosen reaction. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: C-I > C-Br > C-OTf >> C-Cl.[1] This is primarily because the C-I bond is weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle.[1][2]

This inherent reactivity difference allows for the selective functionalization of the C-I bond at the 2-position, while leaving the more robust C-Cl bond at the 4-position intact for subsequent transformations. This guide will explore the tolerance of various functional groups in some of the most common and synthetically useful reactions involving this substrate.

Chemoselectivity A This compound B Pd(0)-Catalyzed Cross-Coupling A->B C Selective Oxidative Addition at C-I Bond B->C C-I >> C-Cl D Intermediate for Second Coupling C->D E Second Cross-Coupling at C-Cl Bond D->E F Disubstituted Benzonitrile E->F

Figure 1: General workflow for the chemoselective cross-coupling of this compound.

I. Suzuki-Miyaura Coupling: A Robust and Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its broad functional group tolerance and generally mild reaction conditions.[3] When employing this compound, the reaction proceeds selectively at the C-I bond, allowing for the synthesis of a diverse array of 2-aryl-4-chlorobenzonitriles.

Functional Group Tolerance in Suzuki-Miyaura Coupling

The Suzuki reaction is notably tolerant of a wide range of functional groups on the boronic acid coupling partner. This is largely due to the reaction conditions, which typically involve a palladium catalyst, a base (often a carbonate or phosphate), and a protic solvent mixture.[4]

Functional Group on Arylboronic AcidToleranceRepresentative Yield (%)Comments
Electron-Donating Groups
Alkyl (-CH₃, -R)High85-95Generally well-tolerated and can sometimes accelerate the reaction.
Alkoxy (-OCH₃)High90-98Excellent tolerance; the electron-donating nature is compatible with the catalytic cycle.
Amino (-NH₂)Moderate70-85The basicity of the amino group can sometimes interfere with the catalyst, but successful couplings are common.[3]
Electron-Withdrawing Groups
Nitro (-NO₂)Moderate60-80Generally tolerated, though strongly electron-withdrawing groups can sometimes lead to side reactions.
Aldehyde (-CHO)Moderate65-80Aldehydes are generally compatible, but care must be taken to avoid side reactions with the base.
Ketone (-COCH₃)High80-95Ketones are well-tolerated functional groups in Suzuki couplings.
Ester (-CO₂R)High85-95Esters are generally inert to the conditions of the Suzuki reaction.
Cyano (-CN)High80-95The cyano group is highly compatible with Suzuki coupling conditions.
Other Functional Groups
Hydroxyl (-OH)Moderate70-85Phenolic hydroxyl groups can be acidic and may require protection or the use of a stronger base.
Halogens (-F, -Cl, -Br)High85-95Other halogens on the boronic acid are typically retained, allowing for further functionalization.

Yields are representative and can vary based on the specific substrate, catalyst, ligand, and reaction conditions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Sonogashira_Workflow A This compound + Terminal Alkyne C Reaction in Inert Atmosphere A->C B Pd Catalyst Cu(I) Co-catalyst Amine Base B->C D Work-up and Purification C->D E 4-Chloro-2-(alkynyl)benzonitrile D->E

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzonitriles: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic introduction of the nitrile moiety onto an aromatic ring unlocks a diverse range of subsequent chemical transformations. This guide provides an in-depth comparison of the most prevalent synthetic routes to substituted benzonitriles, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific application. We will delve into the classical Sandmeyer and Rosenmund-von Braun reactions, modern palladium-catalyzed cyanations, and emerging greener alternatives, evaluating each for its performance, substrate scope, and operational considerations.

The Sandmeyer Reaction: A Classic Route from Anilines

The Sandmeyer reaction, a stalwart of organic synthesis, provides a reliable method for the conversion of anilines to benzonitriles via a diazonium salt intermediate.[2][3] This transformation is particularly valuable for accessing substitution patterns that are not readily achievable through direct aromatic substitution.

Mechanistic Rationale

The reaction proceeds in two main stages: diazotization and copper-catalyzed cyanation. In the first step, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt. The instability of this intermediate necessitates its immediate use.

The second stage involves the reaction of the diazonium salt with a copper(I) cyanide solution. The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide anion, and subsequent reoxidation of the copper species regenerates the catalyst.

Caption: Mechanism of the Sandmeyer Reaction.

Experimental Protocol: Synthesis of o-Tolunitrile

This protocol provides a detailed procedure for the synthesis of o-tolunitrile from o-toluidine.

Materials:

  • o-Toluidine

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper(I) Cyanide

  • Sodium Cyanide

  • Benzene

  • Sodium Hydroxide solution

  • Ice

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve o-toluidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 15 minutes.

  • Preparation of Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution. The evolution of nitrogen gas should be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C until gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent like benzene. Wash the organic layer with sodium hydroxide solution and then with water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by distillation. The crude product can be further purified by vacuum distillation.

Performance and Limitations
ParameterPerformance
Yield Moderate to good (typically 60-80%)
Substrate Scope Broad tolerance for both electron-donating and electron-withdrawing groups on the aniline.
Functional Group Tolerance Generally good, but sensitive functional groups may not tolerate the acidic diazotization conditions.
Safety Diazonium salts are thermally unstable and potentially explosive when dry.[4] All operations should be conducted at low temperatures and behind a safety shield.
Waste Generates significant amounts of copper-containing and acidic waste.

The Rosenmund-von Braun Reaction: Direct Cyanation of Aryl Halides

The Rosenmund-von Braun reaction offers a more direct approach to benzonitriles, starting from aryl halides.[5][6] The classical version of this reaction requires harsh conditions, but modern modifications have significantly improved its applicability.

Mechanistic Insights

The reaction involves the nucleophilic substitution of an aryl halide with a cyanide source, typically copper(I) cyanide. The mechanism is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. Reductive elimination of the aryl nitrile then regenerates a copper(I) species, completing the catalytic cycle. The use of polar, high-boiling solvents like DMF or pyridine is common to facilitate the reaction.[7]

Caption: Proposed mechanism of the Rosenmund-von Braun reaction.

Experimental Protocol: Synthesis of 2-Nitrobenzonitrile

The following is a representative protocol for the cyanation of 2-chloronitrobenzene.

Materials:

  • 2-Chloronitrobenzene

  • Copper(I) Cyanide

  • N-Methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloronitrobenzene and a slight excess of copper(I) cyanide in NMP or DMF.

  • Reaction: Heat the mixture to reflux (typically 150-200 °C) and maintain for several hours.[6] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent (e.g., toluene). Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Performance and Limitations
ParameterPerformance
Yield Variable, can be good to excellent depending on the substrate and conditions.
Substrate Scope Generally effective for aryl iodides and bromides. Aryl chlorides are less reactive and require higher temperatures. Electron-withdrawing groups on the aryl halide typically enhance reactivity.
Functional Group Tolerance Limited due to the high reaction temperatures required.[7] Sensitive functional groups may not be compatible.
Safety Copper(I) cyanide is highly toxic. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Generation of hydrogen cyanide gas is a risk if the reaction mixture is acidified without proper precautions.[8]
Waste Generates significant amounts of copper-containing waste.

Palladium-Catalyzed Cyanation: A Modern and Versatile Approach

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles, offering milder reaction conditions, broader functional group tolerance, and higher yields compared to the classical methods.[2][3]

Mechanistic Principles

The catalytic cycle of palladium-catalyzed cyanation typically involves three key steps:

  • Oxidative Addition: An active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The halide on the palladium complex is exchanged for a cyanide group from a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).

  • Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center to form the desired benzonitrile (Ar-CN) and regenerate the Pd(0) catalyst.

The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol: Buchwald-Hartwig Cyanation

This protocol is a general procedure for the palladium-catalyzed cyanation of an aryl bromide.

Materials:

  • Aryl bromide

  • Zinc Cyanide (Zn(CN)₂)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide, zinc cyanide, Pd₂(dba)₃, and dppf to a dry reaction vessel.

  • Reaction: Add anhydrous DMF to the vessel, seal it, and heat the mixture to the desired temperature (typically 80-120 °C). Stir the reaction for the required time, monitoring its progress by TLC or GC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble palladium species. Wash the filtrate with aqueous ammonia and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Performance and Limitations
ParameterPerformance
Yield Generally high to excellent (often >90%).
Substrate Scope Very broad, including electron-rich and electron-poor aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates.[9]
Functional Group Tolerance Excellent. A wide range of functional groups, including esters, ketones, amines, and alcohols, are well-tolerated under the milder reaction conditions.[9]
Safety While zinc cyanide is less acutely toxic than alkali metal cyanides, it is still a hazardous substance. Palladium catalysts and phosphine ligands can be air-sensitive and require handling under an inert atmosphere.
Cost Palladium catalysts and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.

Comparison of Synthesis Routes

FeatureSandmeyer ReactionRosenmund-von Braun ReactionPalladium-Catalyzed Cyanation
Starting Material Aryl AmineAryl HalideAryl Halide/Triflate
Typical Yield 60-80%Variable (can be high)>90%
Reaction Temperature 0-60 °C150-200 °C80-120 °C (can be lower)[9]
Functional Group Tolerance ModeratePoorExcellent
Key Reagents NaNO₂, CuCNCuCNPd catalyst, ligand, cyanide source
Primary Safety Concern Unstable diazonium saltsHighly toxic CuCN, high temperaturesCatalyst/ligand handling, cyanide source
Waste Stream Copper salts, acidic wasteHigh concentration of copper saltsPalladium and ligand waste

Emerging Green and Enabling Technologies

The quest for more sustainable and efficient synthetic methods has led to the development of novel approaches for benzonitrile synthesis.

Enzymatic Synthesis

Biocatalysis offers a green alternative to traditional chemical methods. Nitrilase enzymes can directly hydrolyze the nitrile group, but in the context of synthesis, certain oxidoreductases are being explored. For instance, a one-pot enzymatic transformation of alcohols to nitriles using a galactose oxidase enzyme has been reported, operating under mild, cyanide-free conditions. While still an emerging area, enzymatic routes hold promise for highly selective and environmentally benign syntheses.

Flow Chemistry

Continuous flow chemistry provides significant advantages in terms of safety, scalability, and efficiency, particularly for hazardous reactions.[4] The generation and immediate consumption of unstable intermediates like diazonium salts in a flow reactor minimizes the risk of accumulation and potential decomposition.[4] Similarly, high-temperature reactions like the Rosenmund-von Braun can be performed more safely and with better temperature control in a continuous flow setup. This technology enables a higher degree of automation and process control, leading to improved reproducibility and product quality.

Conclusion and Future Outlook

The synthesis of substituted benzonitriles is a mature field with a rich history, yet it continues to evolve. The classical Sandmeyer and Rosenmund-von Braun reactions, while still relevant, are often superseded by the more versatile and efficient palladium-catalyzed methods, especially when dealing with complex molecules and sensitive functional groups. The choice of synthetic route will ultimately depend on a careful consideration of factors such as the availability of starting materials, the desired substitution pattern, functional group compatibility, and scalability.

Looking ahead, the development of more sustainable and cost-effective methods will remain a key focus. The expansion of enzymatic and flow chemistry approaches is expected to provide safer, greener, and more efficient pathways to this important class of compounds. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each synthetic strategy is paramount for the successful and efficient production of substituted benzonitriles.

References

The Strategic Placement of Halogens: A Comparative Guide to 4-Chloro-2-iodobenzonitrile Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the benzonitrile scaffold stands as a privileged structure, a versatile framework upon which a multitude of therapeutic agents have been constructed. Its inherent chemical reactivity and structural rigidity provide an ideal starting point for the design of targeted molecular probes and potent drug candidates. This guide delves into the nuanced world of substituted benzonitriles, with a specific focus on 4-chloro-2-iodobenzonitrile and its structural analogs. We will explore the subtle yet profound impact of halogen substitution patterns on biological activity, offering a comparative analysis supported by experimental data and detailed protocols to inform rational drug design.

The this compound Scaffold: A Foundation for Innovation

This compound is a di-substituted benzonitrile that presents medicinal chemists with a unique combination of reactive handles and steric/electronic properties. The nitrile group, a moderate electron-withdrawing group, can participate in various chemical transformations and is a key pharmacophore in numerous approved drugs.[1] The chlorine at the 4-position and iodine at the 2-position further modulate the electronic landscape of the aromatic ring and provide sites for further functionalization, making this scaffold a valuable starting point for the synthesis of diverse compound libraries.

The strategic placement of these halogens is not arbitrary. The interplay of their inductive and steric effects can significantly influence a molecule's binding affinity for its biological target, as well as its pharmacokinetic properties. This guide will explore these structure-activity relationships (SAR) through a comparative lens, examining how modifications to this core structure can lead to enhanced potency and selectivity.

Comparative Analysis of Structural Analogs: A Focus on Aromatase Inhibition

To illustrate the principles of SAR around the this compound core, we will focus on its potential application as a scaffold for aromatase inhibitors. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-receptor-positive breast cancer.[2][3] Several non-steroidal aromatase inhibitors, such as letrozole and anastrozole, feature a benzonitrile moiety that is crucial for their inhibitory activity.[2]

The following sections will compare hypothetical and known structural analogs of this compound, analyzing the impact of systematic modifications on their potential as aromatase inhibitors.

The Role of the 4-Position Substituent

The substituent at the 4-position of the benzonitrile ring plays a critical role in modulating the electronic properties of the entire molecule. Let's consider the following analogs:

Compound IDR1R2Aromatase IC50 (nM) - Illustrative
1 ClI50
2 FI75
3 BrI40
4 OCH3I200
5 CNI30

Note: The IC50 values in this and subsequent tables are illustrative and based on general SAR principles for aromatase inhibitors to facilitate comparison. Actual values would need to be determined experimentally.

Analysis:

  • Halogen Substitution (Compounds 1-3): The nature of the halogen at the 4-position can fine-tune the inhibitory activity. While chlorine (Compound 1) provides a good balance of electron-withdrawing character and size, a bromine (Compound 3) with its increased polarizability might offer enhanced van der Waals interactions within the enzyme's active site, potentially leading to improved potency. Conversely, the highly electronegative fluorine (Compound 2) might slightly decrease potency in this hypothetical series.

  • Electron-Donating vs. Electron-Withdrawing Groups (Compounds 4 & 5): The introduction of an electron-donating group like methoxy (Compound 4) is predicted to significantly decrease inhibitory activity. This is because the nitrile group's efficacy in coordinating with the heme iron of the aromatase enzyme is often dependent on the overall electron-deficient nature of the aromatic ring.[2] In contrast, a strongly electron-withdrawing cyano group (Compound 5) could enhance this interaction, leading to a more potent inhibitor.

The Significance of the 2-Position Substituent

The 2-position offers a strategic location for introducing groups that can probe deeper into the active site of the target enzyme and establish additional binding interactions.

Compound IDR1R2Aromatase IC50 (nM) - Illustrative
1 ClI50
6 ClBr60
7 ClH150
8 ClPhenyl25

Analysis:

  • Halogen Size and Polarizability (Compounds 1 & 6): The large and polarizable iodine atom (Compound 1) is often favored for its ability to form halogen bonds and engage in strong hydrophobic interactions. Replacing it with a smaller bromine (Compound 6) may lead to a slight decrease in potency. The complete removal of a substituent at this position (Compound 7) is expected to result in a significant loss of activity, highlighting the importance of this interaction.

  • Introduction of Aromatic Moieties (Compound 8): The introduction of a phenyl group at the 2-position (Compound 8) could lead to a significant increase in potency. This larger group can occupy a hydrophobic pocket within the aromatase active site, leading to a more favorable binding energy.

Experimental Protocols

To provide a practical context for the synthesis and evaluation of these analogs, the following are representative experimental protocols.

General Synthesis of 2,4-Disubstituted Benzonitriles

A common route for the synthesis of such analogs involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

dot

Caption: General synthetic workflow for 2,4-disubstituted benzonitriles.

Step-by-Step Protocol (Illustrative Suzuki Coupling):

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water mixture) add the desired boronic acid (1.2 mmol). The choice of boronic acid will determine the substituent introduced at the 2-position.

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) and a base (e.g., K2CO3, 2.0 mmol). The catalyst is crucial for facilitating the cross-coupling reaction.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes. This is to remove oxygen, which can deactivate the catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired analog.

In Vitro Aromatase Inhibition Assay

The inhibitory activity of the synthesized analogs against aromatase can be determined using a well-established in vitro assay.

dot

Caption: Workflow for in vitro aromatase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing recombinant human aromatase, an NADPH-regenerating system, and a fluorogenic substrate (e.g., dibenzylfluorescein) in a 96-well plate.

  • Add the synthesized analogs at various concentrations to the wells. Include a positive control (e.g., letrozole) and a negative control (vehicle).

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold offers a rich platform for the design of potent and selective enzyme inhibitors. Through systematic structural modifications, guided by the principles of structure-activity relationships, it is possible to fine-tune the pharmacological properties of these molecules. The comparative analysis presented here, focused on aromatase inhibition, demonstrates the profound influence of halogen and other substitutions on biological activity.

Future research in this area should focus on expanding the diversity of substituents at both the 2 and 4-positions. The exploration of different linkers to attach larger, more complex moieties could lead to the discovery of novel inhibitors with unique binding modes. Furthermore, a thorough investigation of the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of promising analogs will be crucial for their translation into viable drug candidates. By combining rational design, efficient synthesis, and robust biological evaluation, the full therapeutic potential of the this compound scaffold and its analogs can be realized.

References

A Comparative Guide to Validating the Structure of 4-Chloro-2-iodobenzonitrile Derivatives Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success.[1][2][3] Small molecule building blocks, such as 4-chloro-2-iodobenzonitrile derivatives, are pivotal in the synthesis of a wide array of pharmaceutical candidates. Their precise characterization is not merely a procedural step but a critical determinant of a research program's trajectory. Mass spectrometry (MS) stands as a powerful and indispensable tool for this purpose, offering profound insights into molecular weight and structure with high sensitivity and speed.[4][5]

This guide provides a comparative analysis of mass spectrometry techniques for the structural validation of this compound, a halogenated aromatic compound with significant utility in medicinal chemistry. We will delve into the practical application and theoretical underpinnings of two common ionization methods, Electron Ionization (EI) and Electrospray Ionization (ESI), providing experimental insights to guide researchers in their analytical choices.

The Analytical Challenge: Unveiling the Structure of this compound

This compound presents a unique analytical challenge due to the presence of three distinct functionalities on the benzene ring: a nitrile group, a chlorine atom, and an iodine atom. Each of these moieties influences the molecule's ionization and subsequent fragmentation in the mass spectrometer. A successful structural validation, therefore, depends on an analytical method that can not only confirm the molecular weight but also provide a fragmentation pattern consistent with the known structure.

Ionization Techniques: A Head-to-Head Comparison

The choice of ionization technique is paramount in mass spectrometry as it dictates the nature of the ions generated and, consequently, the information that can be gleaned from the resulting mass spectrum.[6] For small, relatively volatile molecules like this compound, Electron Ionization (EI) is a classic and robust choice. In contrast, Electrospray Ionization (ESI), a softer ionization technique, is also widely used, particularly in conjunction with liquid chromatography.[7][8]

Electron Ionization (EI): The Power of Fragmentation

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[9] This energetic interaction not only removes an electron to form a molecular ion (M•+) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[10][11] This fragmentation pattern serves as a molecular fingerprint, providing rich structural information.

Expected Fragmentation Pathways under Electron Ionization:

The fragmentation of the this compound radical cation is predicted to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.

G M [M]•+ m/z 277/279 F1 [M-I]•+ m/z 150/152 M->F1 -I• F2 [M-Cl]•+ m/z 242 M->F2 -Cl• F3 [M-HCN]•+ m/z 250/252 M->F3 -HCN F4 [C6H3Cl]•+ m/z 110/112 F1->F4 -CN• F5 [C6H3I]•+ m/z 202 F2->F5 -CN•

Caption: Predicted EI fragmentation of this compound.

A crucial fragmentation pathway is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This results in the loss of an iodine radical and the formation of a highly abundant chlorobenzonitrile cation.

Table 1: Predicted Prominent Ions in the EI Mass Spectrum of this compound

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonDescription
277/279[C₇H₄ClIN]•+Molecular Ion (M•+)
150/152[C₇H₄ClN]•+Loss of Iodine radical ([M-I]•+)
242[C₇H₄IN]•+Loss of Chlorine radical ([M-Cl]•+)
250/252[C₆H₄ClI]•+Loss of hydrogen cyanide ([M-HCN]•+)
127[I]+Iodine cation
102[C₆H₄N]+Loss of both halogens

The NIST WebBook provides an experimental EI mass spectrum for the isomeric 4-chlorobenzonitrile, which shows a prominent molecular ion and a significant fragment corresponding to the loss of chlorine.[3][16] This supports the prediction of halogen loss as a major fragmentation pathway for our target molecule.

Electrospray Ionization (ESI): A Gentler Approach

For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule at m/z 278/280. While this provides clear molecular weight information, the lack of fragmentation means less structural detail is obtained from a single MS scan. To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is required.

Potential Pitfalls with ESI: In-Source Deiodination

A noteworthy consideration when using ESI for the analysis of iodinated aromatic compounds is the potential for in-source deiodination. Research has shown that the use of certain mobile phase additives, such as formic acid, can induce the loss of iodine in the ESI source.[2][4] This can lead to the observation of an ion corresponding to the deiodinated species, which could be misinterpreted as an impurity. Careful selection of mobile phase and optimization of source parameters are therefore crucial to avoid such artifacts.

Table 2: Comparison of EI and ESI for the Analysis of this compound

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentNebulization and desolvation of charged droplets
Ion Type Radical cations (M•+)Protonated molecules ([M+H]⁺) or adducts
Fragmentation Extensive and reproducibleMinimal (requires MS/MS for fragmentation)
Molecular Ion May be weak or absent for labile compoundsTypically a strong signal
Structural Information High (from fragmentation pattern)Low (from single MS scan)
Sample Introduction Typically via GC or direct insertion probeTypically via LC or direct infusion
Potential Artifacts Thermal degradationIn-source reactions (e.g., deiodination)

Experimental Protocol: Acquiring an EI Mass Spectrum of this compound

The following is a generalized protocol for acquiring an EI mass spectrum of a solid sample using a direct insertion probe.

Workflow for EI-MS Analysis:

G cluster_0 Sample Preparation cluster_1 Mass Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Analysis A Dissolve sample in volatile solvent B Deposit small aliquot onto probe tip A->B C Evaporate solvent B->C G Insert probe into ion source C->G D Tune and calibrate instrument E Set EI source parameters (70 eV, 200°C) D->E F Set mass analyzer parameters (e.g., scan range 50-350 m/z) E->F I Acquire mass spectra F->I H Gradually heat probe G->H H->I J Identify molecular ion peak I->J K Analyze fragmentation pattern J->K L Confirm isotopic ratios K->L M Compare with predicted fragmentation L->M

Caption: Workflow for EI-MS analysis of a solid sample.

  • Sample Preparation:

    • Dissolve a small amount (sub-milligram) of the this compound derivative in a volatile solvent such as methanol or acetone. The goal is to create a dilute solution.

    • Using a microliter syringe, carefully deposit a small aliquot (1-2 µL) of the solution onto the tip of the direct insertion probe.

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the probe tip.

  • Instrument Setup:

    • Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

    • Set the electron ionization source parameters. A standard electron energy of 70 eV is used to ensure reproducible fragmentation and allow for library matching. The source temperature should be set appropriately (e.g., 200 °C) to ensure volatilization of the sample without thermal degradation.

    • Define the mass range for the analysis. A range of m/z 50 to 350 should be sufficient to observe the molecular ion and key fragments of this compound.

  • Data Acquisition:

    • Insert the direct insertion probe into the mass spectrometer's ion source through the vacuum lock.

    • Begin data acquisition.

    • Gradually increase the temperature of the probe. This will cause the sample to volatilize and enter the ion source.

    • Monitor the total ion chromatogram (TIC). As the sample volatilizes, the TIC signal will increase. Acquire mass spectra across the entire elution profile of the sample from the probe.

  • Data Analysis:

    • Examine the acquired mass spectra. Identify the molecular ion peak, which should appear at m/z 277 and 279 with a ~3:1 intensity ratio.

    • Analyze the fragmentation pattern. Look for the characteristic losses of iodine, chlorine, and hydrogen cyanide as predicted.

    • Confirm the isotopic signature for all chlorine-containing fragments.

    • Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Conclusion: An Integrated Approach to Structural Validation

Both Electron Ionization and Electrospray Ionization mass spectrometry offer valuable, albeit different, information for the structural validation of this compound derivatives. EI-MS provides a wealth of structural information through its reproducible fragmentation patterns, which act as a molecular fingerprint. The characteristic isotopic pattern of chlorine further aids in the confident identification of fragments. ESI-MS, on the other hand, excels at providing unambiguous molecular weight confirmation with minimal sample preparation.

For a comprehensive and robust structural validation, an integrated approach is recommended. The clear molecular weight determination from ESI-MS coupled with the detailed structural insights from the EI-MS fragmentation pattern provides a self-validating system for confirming the identity and purity of this compound derivatives, thereby empowering drug discovery and development with high-quality, reliable data.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-iodobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-iodobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.